HMN-176
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJOKLXXLVMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HMN-176 mechanism of action in cancer cells
An In-Depth Technical Guide on the Mechanism of Action of HMN-176 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is the active metabolite of the orally available prodrug HMN-214, a novel stilbene-like compound with significant anti-tumor activity.[1] Its mechanism of action in cancer cells is multifaceted, primarily characterized by the induction of mitotic catastrophe and subsequent apoptosis, alongside a distinct ability to reverse multidrug resistance.[2][3] Unlike many mitotic inhibitors that target tubulin polymerization directly, this compound's effects are mediated through the disruption of key mitotic regulators and transcription factors.[3][4][5] This document provides a comprehensive overview of this compound's molecular mechanisms, supported by quantitative data from preclinical studies, descriptions of key experimental methodologies, and detailed pathway diagrams.
Core Mechanism of Action: Mitotic Inhibition and Cell Cycle Arrest
This compound exerts its primary cytotoxic effect by disrupting the mitotic process, leading to a robust G2/M phase cell cycle arrest.[1][3] This is not achieved by interacting with tubulin, but rather by interfering with the machinery that governs mitotic spindle formation and function.[3][4]
Key Events in Mitotic Disruption:
-
Disruption of Spindle Polar Bodies: Treatment with this compound leads to highly irregular morphology during cell division, characterized by the disruption of spindle polar bodies.[1][3][4]
-
Inhibition of Centrosome-Mediated Microtubule Nucleation: this compound is a first-in-class anti-centrosome agent that inhibits the formation of centrosome-nucleated microtubules (asters), which is essential for proper spindle assembly.[4][6]
-
Interference with Polo-Like Kinase 1 (PLK1): The compound interferes with the serine/threonine kinase PLK1, a critical regulator of mitosis.[4][7][8] It does not appear to inhibit PLK1 directly but rather alters its spatial distribution within the cell, impairing its function.[3]
-
Activation of cdc2-Cyclin B Kinase: The G2/M arrest is further evidenced by the decreased tyrosine phosphorylation of cdc2 and an increased formation of the cdc2-cyclin B complex, indicating activation of this key mitotic kinase.[1]
This cascade of events delays the satisfaction of the spindle assembly checkpoint, ultimately forcing the cell into a state of mitotic catastrophe.[4]
Core Mechanism of Action: Induction of Apoptosis
Following mitotic arrest, this compound triggers programmed cell death through the intrinsic mitochondrial pathway.[1] This process is dependent on the tumor suppressor protein p53 in certain cell lines.
Key Events in Apoptosis Induction:
-
p53 Activation: this compound treatment increases the expression of p53 and its phosphorylation on serine 20.[1]
-
Modulation of Bcl-2 Family Proteins: Activated p53 leads to the upregulation of pro-apoptotic proteins Noxa and Puma.[1] Concurrently, the anti-apoptotic proteins Bcl-2 and Mcl-1 are downregulated.[1]
-
Mitochondrial Pathway Activation: The shift in the balance of Bcl-2 family proteins triggers the intrinsic apoptosis pathway, leading to the activation of caspase-9.[1] The extrinsic caspase-8 pathway is not involved.[1]
-
Executioner Caspase Activation: Activated caspase-9 subsequently activates executioner caspase-3, leading to downstream events like the cleavage of Poly (ADP-ribose) polymerase (PARP) and cell death.[1]
In cell lines with wild-type p53 (e.g., HCT116, A549), caspase-3 activation occurs within 24 hours.[1] In contrast, cells lacking wild-type p53 (e.g., DLD-1, NCIH358) do not show caspase-3 activation at this time point, highlighting the role of p53 in the kinetics of this compound-induced apoptosis.[1]
Secondary Mechanism: Reversal of Multidrug Resistance (MDR)
A significant feature of this compound is its ability to restore chemosensitivity in multidrug-resistant cancer cells.[2][3] This action is separate from its cytotoxic effects and targets the transcriptional regulation of the MDR1 gene.
Mechanism of MDR Reversal:
-
Targeting NF-Y Transcription Factor: this compound inhibits the binding of the nuclear transcription factor Y (NF-Y) to its consensus sequence, the Y-box, located in the promoter region of the MDR1 gene.[2][3][9] NF-Y is essential for the basal expression of MDR1.[2][9]
-
Downregulation of MDR1 Expression: By preventing NF-Y binding, this compound suppresses the transcription of the MDR1 gene, leading to a significant reduction in both MDR1 mRNA and its protein product, P-glycoprotein.[2][3]
-
Restored Chemosensitivity: The reduction in P-glycoprotein, an efflux pump that expels chemotherapeutic agents from the cell, restores the cell's sensitivity to drugs like Adriamycin.[2][3][9]
This dual mechanism of direct cytotoxicity and MDR1 downregulation suggests this compound could be effective both as a standalone agent and in combination therapies to overcome resistance.[2][3]
Quantitative Efficacy Data
Preclinical studies have provided quantitative data on the potency and efficacy of this compound across various models.
Table 1: In Vitro Cytotoxicity and Potency
| Parameter | Value | Cell Line / Condition | Source |
|---|---|---|---|
| Mean IC50 | 118 nM | Panel of tumor cell lines | [6][7] |
| Dose Range for Apoptosis | 0.1 µM to 1 µM | HCT116, A549, DLD-1, NCI-H358 |[1] |
Table 2: Efficacy in Reversing Multidrug Resistance
| Parameter | Concentration | Effect | Cell Line | Source |
|---|---|---|---|---|
| Adriamycin GI50 Reduction | 3 µM | ~50% decrease | K2/ARS (Adriamycin-resistant) | [2][3][9] |
| MDR1 mRNA Suppression | 3 µM | ~56% decrease | K2/ARS |[7][9] |
Table 3: Activity in Ex Vivo Human Tumor Specimens
| Tumor Type | Concentration | Response Rate (% of Assessable Specimens) | Source |
|---|---|---|---|
| All Types | 0.1 µg/ml | 32% (11/34) | [5] |
| All Types | 1.0 µg/ml | 62% (21/34) | [5] |
| All Types | 10.0 µg/ml | 71% (25/35) | [5] |
| Breast Cancer | 1.0 µg/ml | 75% (6/8) | [5] |
| Non-Small Cell Lung | 10.0 µg/ml | 67% (4/6) | [5][6][7] |
| Ovarian Cancer | 10.0 µg/ml | 57% (4/7) |[5][6][7] |
Methodologies Cited in Key Experiments
The mechanisms of this compound have been elucidated using a range of standard molecular and cell biology techniques.
-
Cell Cycle Analysis:
-
Method: Propidium Iodide (PI) Staining and Flow Cytometry.[1]
-
Purpose: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound, thereby identifying the G2/M arrest.
-
-
Apoptosis Detection:
-
Methods: Annexin V Staining, Caspase-3 Activation Assays, and Western Blot for PARP Cleavage.[1]
-
Purpose: To detect and confirm the induction of programmed cell death. Annexin V identifies early apoptotic cells, while caspase-3 and PARP cleavage are markers for the execution phase of apoptosis.
-
-
Gene and Protein Expression Analysis:
-
Transcription Factor Activity Analysis:
-
Promoter Activity Analysis:
-
Ex Vivo Drug Sensitivity Testing:
-
Method: Soft Agar Colony-Forming Assay.[5]
-
Purpose: To evaluate the efficacy of this compound on fresh tumor specimens from patients, providing a clinically relevant measure of its anti-tumor activity.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
Unraveling the Molecular Targets of HMN-176: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HMN-176, the active metabolite of the orally available prodrug HMN-214, is a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key preclinical data, detailed experimental methodologies, and visual representations of its signaling pathways and discovery workflow. The primary molecular targets identified are Polo-like kinase 1 (PLK1) and the transcription factor Nuclear Factor Y (NF-Y). By interfering with the subcellular localization of PLK1, this compound induces mitotic arrest. Concurrently, its inhibition of NF-Y binding to the MDR1 promoter leads to the downregulation of P-glycoprotein, thereby restoring chemosensitivity in multidrug-resistant cancer cells. This dual-pronged attack makes this compound a compelling candidate for further oncological research and development.
Molecular Targets of this compound
This compound exhibits a unique dual mechanism of action, targeting two distinct and critical cellular components involved in cancer cell proliferation and drug resistance.
Interference with Polo-like Kinase 1 (PLK1) Function
This compound is a potent inhibitor of mitosis.[1] Its primary mechanism in this regard is the interference with the function of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[2][3] Unlike many kinase inhibitors that target the ATP-binding site, this compound does not directly inhibit the enzymatic activity of PLK1. Instead, it alters the normal subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeletal structure.[2][4] This disruption of PLK1 localization is critical, as the proper positioning of PLK1 is essential for its various mitotic functions, including centrosome maturation, spindle assembly, and cytokinesis. The interference by this compound leads to the formation of short and/or multipolar spindles, causing a delay in the satisfaction of the spindle assembly checkpoint and ultimately inducing cell cycle arrest at the G2/M phase.[1][5]
Inhibition of the Transcription Factor NF-Y
A second, well-documented molecular target of this compound is the transcription factor NF-Y. NF-Y is a heterotrimeric protein complex that binds to the CCAAT box, a common cis-acting element in the promoters of numerous genes, including the Multidrug Resistance 1 (MDR1) gene. The product of the MDR1 gene, P-glycoprotein (P-gp), is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, conferring multidrug resistance (MDR).
This compound has been shown to inhibit the binding of NF-Y to the Y-box consensus sequence within the MDR1 promoter. This inhibition is thought to occur through the interaction of this compound with the NF-YB subunit of the NF-Y complex.[2] By preventing NF-Y from binding to the MDR1 promoter, this compound effectively downregulates the transcription of the MDR1 gene, leading to a reduction in P-gp expression. This, in turn, restores the sensitivity of multidrug-resistant cancer cells to conventional chemotherapeutic agents.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines, including those with acquired resistance to standard chemotherapeutics. The following table summarizes key quantitative data.
| Parameter | Cell Line(s) | Value | Reference(s) |
| Mean IC50 (Cytotoxicity) | Panel of human cancer cell lines | 112 nM | [5] |
| IC50 (Cytotoxicity) | P388 leukemia (cisplatin-resistant) | 143 nM | |
| IC50 (Cytotoxicity) | P388 leukemia (doxorubicin-resistant) | 557 nM | |
| IC50 (Cytotoxicity) | P388 leukemia (vincristine-resistant) | 265 nM | |
| MDR1 mRNA Suppression | K2/ARS human ovarian cancer | 56% reduction at 3 µM | [3] |
| GI50 Decrease for Adriamycin | K2/ARS human ovarian cancer | ~50% at 3 µM this compound |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Action
The dual mechanism of this compound can be visualized as two distinct but complementary signaling pathways.
Caption: Signaling pathways of this compound targeting PLK1 localization and NF-Y-mediated MDR1 expression.
Experimental Workflow for Target Identification and Validation
The identification and validation of the molecular targets of this compound involved a series of key experiments.
Caption: Experimental workflow for the identification and validation of the molecular targets of this compound.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to elucidate the molecular targets of this compound. These are based on standard methodologies and the information available in the cited literature.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Immunofluorescence for PLK1 Localization
This protocol is to visualize the effect of this compound on the subcellular localization of PLK1.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at a desired concentration (e.g., 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against PLK1 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
This protocol assesses the ability of this compound to inhibit the binding of NF-Y to its DNA consensus sequence.
1. Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the Y-box sequence of the MDR1 promoter.
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin, DIG).
2. Binding Reaction:
-
In a microcentrifuge tube, combine the following components:
-
Nuclear extract from cancer cells (as a source of NF-Y)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (as a non-specific competitor DNA)
-
Labeled probe
-
This compound at various concentrations or vehicle control.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
3. Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.
4. Detection:
-
For radioactive probes, dry the gel and expose it to an X-ray film.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a chemiluminescent or colorimetric substrate.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay measures the effect of this compound on the transcriptional activity of the MDR1 promoter.
1. Plasmid Constructs:
-
A reporter plasmid containing the firefly luciferase gene under the control of the MDR1 promoter (containing the Y-box).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).
2. Transfection:
-
Co-transfect cancer cells with the MDR1 promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 24-well plate and allow them to recover for 24 hours.
3. Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
4. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially from the same lysate using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a percentage of the activity in the vehicle-treated control cells.
Conclusion
This compound is a promising anti-cancer agent with a well-defined dual mechanism of action. Its ability to induce mitotic arrest by disrupting PLK1 localization and to reverse multidrug resistance by inhibiting NF-Y-mediated MDR1 expression provides a strong rationale for its continued investigation in oncological settings. The experimental methodologies outlined in this guide provide a framework for the further characterization of this compound and other compounds with similar mechanisms of action. This in-depth understanding of its molecular targets is crucial for the strategic design of future preclinical and clinical studies.
References
- 1. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epe.lac-bac.gc.ca [epe.lac-bac.gc.ca]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of HMN-176
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, is a potent synthetic antitumor agent that has demonstrated significant efficacy against a variety of human tumor cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.
Introduction
This compound, chemically identified as (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]-stilbazole}1-oxide, is a novel stilbene derivative with significant antitumor properties. It is the biologically active form of HMN-214, which was developed by Nippon Shinyaku Co., Ltd. This compound exerts its cytotoxic effects through a dual mechanism of action: the inhibition of Polo-like kinase 1 (PLK1) and the suppression of multidrug resistance 1 (MDR1) gene expression by targeting the transcription factor NF-Y.[1] This multifaceted approach makes this compound a compelling candidate for cancer therapy, particularly in the context of drug-resistant tumors.
Discovery and Development
This compound was identified as the active metabolite of the synthetic antitumor compound HMN-214. The development of HMN-214 was part of a program aimed at discovering novel, orally active anticancer agents with a favorable safety profile. Phase I clinical trials of HMN-214 have been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general synthesis of related stilbene pyridine N-oxide derivatives often involves a Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This approach typically involves the condensation of a substituted phosphonate with an appropriate aldehyde to form the stilbene core structure. The pyridine N-oxide moiety is generally introduced by oxidation of the corresponding pyridine derivative. A plausible synthetic route is outlined below.
Logical Relationship of this compound Synthesis
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and cytotoxic activity of pyridine-based stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HMN-176 and its Prodrug HMN-214
This technical guide provides a comprehensive overview of the synthetic antitumor agent HMN-176 and its orally bioavailable prodrug, HMN-214. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into their mechanism of action, experimental evaluation, and clinical potential.
Introduction and Chemical Structures
This compound, with the chemical name (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]-stilbazole}1-oxide, is a potent stilbene derivative with significant cytotoxic activity against a broad range of human tumor cell lines.[1] Due to its poor oral bioavailability, a prodrug, HMN-214 ((E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)stilbazole]}1-oxide), was developed to improve its pharmacokinetic profile for clinical applications.[1][2] HMN-214 is rapidly converted to the active metabolite this compound in vivo.[3]
Chemical Structures:
-
This compound: C₂₀H₁₈N₂O₄S
-
HMN-214: C₂₂H₂₀N₂O₅S
Mechanism of Action
The primary antitumor mechanism of this compound is multifaceted, involving the disruption of mitotic processes and the modulation of multidrug resistance.
Interaction with Polo-like Kinase 1 (PLK1)
This compound does not directly inhibit the kinase activity of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Instead, it interferes with the normal subcellular spatial distribution of PLK1.[4] This disruption of PLK1 localization leads to defects in spindle pole formation, resulting in cell cycle arrest at the G2/M phase, followed by the induction of apoptosis.[5]
Inhibition of NF-Y and Reversal of Multidrug Resistance
A significant aspect of this compound's activity is its ability to circumvent multidrug resistance (MDR). It achieves this by targeting the transcription factor NF-Y.[1] this compound inhibits the binding of the NF-Y heterotrimer to the Y-box consensus sequence in the promoter region of the Multidrug Resistance 1 (MDR1) gene.[1] This inhibition leads to the downregulation of MDR1 mRNA and its protein product, P-glycoprotein (P-gp), a major efflux pump responsible for chemotherapy resistance.[1] By reducing P-gp levels, this compound can restore the chemosensitivity of cancer cells to other anticancer agents.[1]
Quantitative Data
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxicity against a wide array of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Mean of 22 human tumor cell lines | Various | 118[3] |
| HeLa | Cervical Cancer | Induces G2/M arrest at 3 µM[6] |
| PC-3 | Prostate Cancer | - |
| DU-145 | Prostate Cancer | - |
| MIAPaCa-2 | Pancreatic Cancer | - |
| U937 | Lymphoma | - |
| MCF-7 | Breast Cancer | - |
| A549 | Lung Cancer | - |
| WiDr | Colon Cancer | - |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143[6] |
| P388/VCR | Vincristine-Resistant Leukemia | 265[6] |
| K2/CDDP | Cisplatin-Resistant Ovarian Cancer | - |
| K2/VP-16 | Etoposide-Resistant Ovarian Cancer | - |
| K2/ARS | Doxorubicin-Resistant Ovarian Cancer | IC₅₀ of 2 µM |
Note: Specific IC₅₀ values for all individual cell lines were not consistently available in the searched literature. The table reflects the broad-spectrum activity and activity against resistant cell lines.
Phase I Clinical Trial of HMN-214
A Phase I dose-escalation study was conducted with HMN-214 in patients with advanced solid tumors.[7]
| Parameter | Value |
| Dosing Schedule | 21 consecutive days of a 28-day cycle[7] |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day[7] |
| Dose-Limiting Toxicities (at 9.9 mg/m²/day) | Severe myalgia/bone pain syndrome, hyperglycemia[7] |
| Pharmacokinetics | Dose-proportional increases in AUC, but not Cmax[7] |
| Accumulation of this compound | No accumulation with repeated dosing[7] |
| Best Tumor Response | 7 out of 29 patients had stable disease[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and HMN-214.
MTT Assay for Cell Viability
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 3x10³ to 1x10⁴ cells per well and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Protein Expression (PLK1 and P-gp)
This technique is used to analyze the expression levels of specific proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PLK1 or anti-P-gp/MDR1) overnight at 4°C. Recommended antibodies include PLK1 (208G4) Rabbit mAb #4513 from Cell Signaling Technology or PLK1 Monoclonal Antibody (3C11) (MA5-17152) from Thermo Fisher Scientific.[8][9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
RT-PCR for MDR1 mRNA Expression
This method is used to quantify the levels of MDR1 messenger RNA.
Protocol:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit (e.g., RNeasy Kit from Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Example MDR1 Primer Sequences:
-
Forward: 5'-CCCATCACCATCATCCACTG-3'
-
Reverse: 5'-TGGCTCCTTTGATTTCTCCA-3'
-
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with ethidium bromide.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay is used to determine if this compound affects the transcriptional activity of the MDR1 promoter.
Protocol:
-
Plasmid Transfection: Co-transfect cells with a luciferase reporter plasmid containing the MDR1 promoter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound.
-
Cell Lysis: After the desired treatment time, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.
Visualizations
Signaling Pathways and Prodrug Conversion
Caption: Mechanism of action of this compound and its prodrug HMN-214.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in vitro.
Conclusion
This compound is a promising antitumor agent with a dual mechanism of action that includes the disruption of mitosis through interference with PLK1 localization and the reversal of multidrug resistance by inhibiting the NF-Y/MDR1 pathway. Its orally bioavailable prodrug, HMN-214, has shown an acceptable safety profile in early clinical trials, supporting further investigation. This technical guide provides a foundational understanding of these compounds and detailed protocols to aid in future research and development efforts. Further studies focusing on HMN-214 in patient populations with high PLK1 expression are warranted.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. HMN-214 – Bioquote [bioquote.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. store.epicgames.com [store.epicgames.com]
- 6. Primer-dependent amplification of mdr1 mRNA by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PLK1 (208G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PLK1 Monoclonal Antibody (3C11) (MA5-17152) [thermofisher.com]
HMN-176: A Targeted Approach to Inhibiting the Transcription Factor NF-Y
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, and its role in targeting the nuclear transcription factor Y (NF-Y). It details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction: this compound and the NF-Y Transcription Factor
This compound, or (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide, is a stilbene derivative with demonstrated potent antitumor activity.[1][2] It is the active metabolite of the orally administered prodrug HMN-214.[1][3] A primary mechanism of its anticancer effect, particularly in the context of drug resistance, is its ability to target the Nuclear Factor Y (NF-Y) transcription factor.[1]
NF-Y, also known as the CCAAT-binding factor (CBF), is a heterotrimeric protein complex composed of three subunits: NF-YA, NF-YB, and NF-YC.[4][5] This complex is essential for binding to the CCAAT box, a common cis-acting element found in the promoter region of numerous genes.[5][6] NF-Y plays a critical role in regulating genes involved in cell cycle progression, particularly those active in the G2/M phase, as well as genes associated with metabolism and DNA repair.[4][6] Its unique ability to bind to the CCAAT motif makes it a crucial regulator of gene expression.
A significant aspect of NF-Y's function in oncology is its role in the expression of the Multidrug Resistance Gene 1 (MDR1). The MDR1 gene encodes P-glycoprotein, an ATP-dependent efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance. NF-Y is considered an essential factor for the basal expression of the MDR1 gene through its binding to a "Y-box" consensus sequence in the MDR1 promoter.[1]
This compound has been shown to directly interfere with this process, representing a novel mechanism for overcoming multidrug resistance in cancer cells.[1]
Mechanism of Action: this compound Inhibition of NF-Y
The primary mechanism by which this compound restores chemosensitivity in resistant cancer cells is through the direct inhibition of the NF-Y transcription factor's activity.[1]
-
Inhibition of NF-Y Binding: Electrophoretic mobility shift assays (EMSA) have demonstrated that this compound directly inhibits the binding of the NF-Y complex to its target Y-box DNA sequence within the MDR1 promoter.[1]
-
Suppression of Promoter Activity: By preventing NF-Y from binding to the promoter, this compound effectively inhibits the Y-box-dependent transcriptional activity of the MDR1 gene. This has been confirmed using luciferase reporter gene assays, which show a dose-dependent reduction in promoter activity upon treatment with this compound.[1]
-
Downregulation of MDR1 Expression: The inhibition of promoter activity leads to a significant suppression of MDR1 expression at both the mRNA and protein levels.[1] In adriamycin-resistant K2/ARS human ovarian cancer cells, treatment with 3 µM this compound for 48 hours resulted in a greater than 50% reduction in MDR1 mRNA expression.[7]
-
Restoration of Chemosensitivity: The resulting decrease in P-glycoprotein levels on the cell surface reduces the efflux of chemotherapeutic drugs, thereby restoring the cancer cells' sensitivity to these agents. For instance, treating K2/ARS cells with 3 µM this compound decreased the GI50 (the concentration required to inhibit cell growth by 50%) of Adriamycin by approximately 50%.[1][7]
This targeted action on the NF-Y/MDR1 axis is a distinct mechanism from other cytotoxic effects of this compound, such as mitotic inhibition.[1][8]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro models. The following tables summarize key findings.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line Type | IC50 / GI50 Value (nM) | Notes |
|---|---|---|
| Panel of various cancer cell lines | Mean IC50 of 112 nM[3] | Demonstrates broad cytotoxic activity.[3] |
| P388 leukemia (Cisplatin-resistant) | 143 nM[3] | Effective against cells with resistance to DNA-crosslinking agents.[3] |
| P388 leukemia (Doxorubicin-resistant) | 557 nM[3] | Effective against cells with resistance to anthracyclines.[3] |
| P388 leukemia (Vincristine-resistant) | 265 nM[3] | Effective against cells with resistance to antimitotic agents.[3] |
Table 2: In Vitro Efficacy of this compound in Human Tumor Specimens (14-Day Continuous Exposure)
| This compound Concentration (µg/mL) | Assessable Specimens | Response Rate (%) |
|---|---|---|
| 0.1 | 34 | 32%[2] |
| 1.0 | 34 | 62%[2] |
| 10.0 | 35 | 71%[2] |
Table 3: this compound Effect on Drug Resistance and MDR1 Expression
| Cell Line / Model | Treatment | Key Result |
|---|---|---|
| K2/ARS (Adriamycin-resistant ovarian cancer) | 3 µM this compound | ~50% decrease in GI50 of Adriamycin.[1][7] |
| K2/ARS (Adriamycin-resistant ovarian cancer) | 3 µM this compound for 48h | >50% reduction in MDR1 mRNA expression.[7] |
| Mouse Xenograft (KB-A.1 resistant cells) | Oral administration of HMN-214 | Suppression of MDR1 mRNA expression in the tumor.[1] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of this compound.
-
Objective: To determine if this compound directly inhibits the binding of the NF-Y protein complex to its DNA consensus sequence (Y-box).
-
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from a relevant cell line (e.g., K2/ARS) to serve as a source of NF-Y protein.
-
Probe Preparation: A double-stranded oligonucleotide probe containing the Y-box consensus sequence from the MDR1 promoter is synthesized. The probe is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer containing poly(dI-dC) to prevent non-specific binding. Reactions are set up in parallel with increasing concentrations of this compound or a vehicle control.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Visualization: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane and detected via chemiluminescence (for non-radioactive probes). A "shifted" band represents the NF-Y/DNA complex. A reduction in the intensity of this band in the presence of this compound indicates inhibition of binding.[1]
-
-
Objective: To quantify the effect of this compound on the transcriptional activity of the MDR1 promoter.
-
Methodology:
-
Plasmid Construction: A reporter plasmid is constructed containing the firefly luciferase gene downstream of the MDR1 promoter region that includes the Y-box sequence. A control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) is used for normalization.
-
Cell Transfection: Cancer cells are co-transfected with the MDR1-luciferase reporter plasmid and the control plasmid.
-
Treatment: After allowing for plasmid expression, the transfected cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Assay: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The normalized values are then compared between this compound-treated and control groups to determine the dose-dependent inhibition of promoter activity.[1]
-
-
Objective: To measure the relative abundance of MDR1 mRNA in cells following treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound at a desired concentration (e.g., 3 µM) for a specific duration (e.g., 48 hours).[1]
-
RNA Extraction: Total RNA is isolated from both treated and untreated control cells using a standard RNA extraction kit. RNA quality and quantity are assessed.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The resulting cDNA is used as a template for PCR amplification with primers specific to the MDR1 gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified in parallel as an internal control.
-
Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized with an intercalating dye (e.g., ethidium bromide). The band intensity for MDR1 is compared between treated and control samples, often normalized to the intensity of the housekeeping gene, to determine the change in mRNA expression.[1]
-
Broader Biological Context and Future Directions
While the targeting of NF-Y to overcome drug resistance is a key mechanism, this compound also exhibits other anticancer activities. It is known to be a mitotic inhibitor that can induce G2/M phase cell cycle arrest, although this effect is not mediated by direct interaction with tubulin.[2][9] Some research also suggests it interferes with the function of polo-like kinase-1 (PLK1).[8][10]
The dual mechanism of this compound—combining general cytotoxicity with a specific action to reverse drug resistance—makes it a compelling candidate for further development.[1] Its ability to down-regulate MDR1 expression at pharmacologically relevant concentrations suggests its potential use in combination therapies with conventional chemotherapeutic agents that are substrates for P-glycoprotein.[1][7]
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Specific inhibition of NF-Y subunits triggers different cell proliferation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Arabidopsis thaliana Nuclear Factor Y Transcription Factors [frontiersin.org]
- 6. NF-Y coassociates with FOS at promoters, enhancers, repetitive elements, and inactive chromatin regions, and is stereo-positioned with growth-controlling transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. glpbio.com [glpbio.com]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
HMN-176: A Novel Approach to Overcoming Multidrug Resistance Through MDR1 Gene Suppression
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which HMN-176, an active metabolite of the oral antitumor agent HMN-214, circumvents multidrug resistance (MDR) in cancer cells. The focus is on its targeted effect on the expression of the Multidrug Resistance 1 (MDR1) gene, which encodes the P-glycoprotein (P-gp) efflux pump—a key driver of resistance to a wide array of chemotherapeutic agents.
Core Mechanism of Action: Targeting NF-Y to Inhibit MDR1 Transcription
This compound restores chemosensitivity in multidrug-resistant cancer cells by downregulating the expression of the MDR1 gene.[1][2] This effect is achieved not by direct interaction with P-gp, but by targeting the transcriptional machinery responsible for MDR1 expression. The primary molecular target is the transcription factor NF-Y, which is essential for the basal expression of MDR1.[1][2]
This compound inhibits the binding of NF-Y to its cognate Y-box consensus sequence within the MDR1 promoter region.[1][2] This disruption of NF-Y activity leads to a dose-dependent inhibition of Y-box-dependent promoter activity of the MDR1 gene, ultimately suppressing both MDR1 mRNA and P-gp protein expression.[1][2] This dual-action—cytotoxicity and MDR1 downregulation—distinguishes this compound from other antitumor agents.[1]
Quantitative Effects of this compound on MDR1 Expression and Drug Sensitivity
The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound in modulating MDR1 expression and reversing drug resistance.
Table 1: Effect of this compound on Doxorubicin (Adriamycin) Sensitivity
| Cell Line | Treatment | Concentration | Effect on GI50 of Adriamycin | Reference |
| K2/ARS (human ovarian cancer) | This compound | 3 µM | ~50% decrease | [1][2] |
Table 2: this compound-Mediated Suppression of MDR1 Gene and Protein Expression
| Assay | Cell Line/Model | Treatment | Concentration | Reduction in Expression | Reference |
| RT-PCR | K2/ARS | This compound | 3 µM | 56% (mRNA) | [3] |
| Western Blot | K2/ARS | This compound | 3 µM | Significant suppression (protein) | [1] |
| In Vivo (Xenograft) | KB-A.1 (Adriamycin-resistant) | HMN-214 (p.o.) | Not specified | Suppression of MDR1 mRNA | [1] |
Table 3: Inhibition of MDR1 Promoter Activity by this compound
| Assay | Cell Line | Treatment | Concentration | Inhibition of Promoter Activity | Reference |
| Luciferase Reporter Assay | HeLa | This compound | 300 nM | ~40% | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures involved in the investigation of this compound's effect on MDR1 expression.
Caption: Mechanism of this compound-mediated MDR1 suppression.
Caption: Workflow for in vitro analysis of this compound effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on MDR1 gene expression.
1. Cell Culture and Drug Treatment
-
Cell Line: K2/ARS, a human ovarian cancer subline with acquired resistance to Adriamycin (doxorubicin), was used. These cells constitutively express the MDR1 gene.[1]
-
Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: For experiments, K2/ARS cells were treated with this compound at a concentration of 3 µM.[1]
2. Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
-
RNA Isolation: Total RNA was extracted from both untreated and this compound-treated K2/ARS cells using a standard RNA isolation kit.
-
Reverse Transcription: First-strand cDNA was synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: The resulting cDNA was used as a template for PCR amplification of the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization. Specific primers for MDR1 and the housekeeping gene were used.
-
Analysis: PCR products were resolved by agarose gel electrophoresis and visualized with ethidium bromide. The band intensities were quantified to determine the relative expression of MDR1 mRNA.
3. Western Blot Analysis for P-glycoprotein Expression
-
Protein Extraction: Whole-cell lysates were prepared from untreated and this compound-treated K2/ARS cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for P-glycoprotein. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin, was also probed to ensure equal protein loading.
4. Luciferase Reporter Fusion Gene Analysis for MDR1 Promoter Activity
-
Plasmid Construction: A luciferase reporter plasmid was constructed containing the firefly luciferase gene under the control of the Y-box-dependent promoter of the MDR1 gene.
-
Cell Transfection: HeLa cells were transiently transfected with the MDR1 promoter-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase was often co-transfected for normalization of transfection efficiency.
-
This compound Treatment: After transfection, the cells were treated with various concentrations of this compound (e.g., up to 300 nM).[2]
-
Luciferase Assay: Cell lysates were prepared, and the activities of both firefly and Renilla luciferases were measured using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase activity was normalized to the Renilla luciferase activity to determine the relative MDR1 promoter activity.
5. Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts containing transcription factors were prepared from relevant cells.
-
Probe Labeling: A double-stranded oligonucleotide probe corresponding to the Y-box consensus sequence in the MDR1 promoter was synthesized and labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: The labeled probe was incubated with the nuclear extract in the presence or absence of this compound. For competition assays, an excess of unlabeled Y-box probe was added.
-
Electrophoresis and Detection: The reaction mixtures were resolved on a non-denaturing polyacrylamide gel. The gel was then dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system to visualize the DNA-protein complexes. A shift in the mobility of the labeled probe indicates the binding of a protein (NF-Y), and a reduction in this shift in the presence of this compound demonstrates its inhibitory effect on this binding.[1][2]
Conclusion
This compound represents a promising therapeutic agent for overcoming multidrug resistance in cancer. Its unique mechanism of action, which involves the targeted inhibition of the transcription factor NF-Y and subsequent downregulation of MDR1 gene expression, offers a distinct advantage over conventional P-gp inhibitors. The data presented in this guide underscore the potential of this compound to restore chemosensitivity to a range of standard anticancer drugs, thereby providing a new avenue for the treatment of drug-resistant tumors. Further investigation and clinical development of this compound and its prodrug, HMN-214, are warranted.
References
HMN-176: A Technical Guide to its Mechanism of Action in Microtubule Disruption and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally available prodrug HMN-214, is a novel stilbene derivative with potent antitumor activity. Unlike traditional microtubule-targeting agents, this compound does not directly interact with tubulin or inhibit its polymerization. Instead, it exerts its effects through a unique mechanism of action: the inhibition of centrosome-dependent microtubule nucleation. This disruption of microtubule assembly at the organizing center leads to mitotic arrest, the formation of abnormal spindles, and ultimately, apoptosis in cancer cells. Furthermore, this compound has been shown to circumvent multidrug resistance by downregulating the expression of the MDR1 gene. This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism: Inhibition of Centrosome-Dependent Microtubule Nucleation
The primary mechanism by which this compound disrupts microtubule assembly is through the inhibition of centrosome-dependent microtubule nucleation. This leads to a failure in the formation of proper mitotic spindles, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Centrosome-Dependent Microtubule Nucleation
| Concentration of this compound | Inhibition of Aster Formation | Reference |
| 0.025 µM | No significant effect | [1] |
| 0.25 µM | Noticeable reduction in aster size | [1] |
| 2.5 µM | Complete inhibition of aster formation | [1] |
Table 2: Effect of this compound on Cell Cycle Progression in Cancer Cell Lines
| Cell Line | This compound Concentration | % of Cells in G2/M Phase (Approx.) | Reference |
| HCT116 (Colon) | 0.1 µM - 1 µM | Dose-dependent increase | [1] |
| A549 (Lung) | 0.1 µM - 1 µM | Dose-dependent increase | [1] |
| DLD-1 (Colon) | 0.1 µM - 1 µM | Dose-dependent increase | [1] |
| NCI-H358 (Lung) | 0.1 µM - 1 µM | Dose-dependent increase | [1] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Observation | Reference |
| HCT116, A549 | 0.1 µM - 1 µM | Dose-dependent increase in apoptosis | [1] |
| DLD-1, NCI-H358 | 0.1 µM - 1 µM | Dose-dependent increase in apoptosis | [1] |
Table 4: Effect of this compound on MDR1 Gene Expression
| Cell Line | This compound Concentration | Reduction in MDR1 mRNA | Reference |
| K2/ARS (Ovarian) | 3 µM | ~56% | [2] |
Signaling Pathways and Molecular Interactions
This compound influences several key signaling pathways to exert its anti-cancer effects. These include the Polo-like kinase 1 (PLK1) pathway, the intrinsic apoptosis pathway, and the NF-Y-mediated regulation of MDR1 expression.
This compound and the Polo-like Kinase 1 (PLK1) Pathway
HMN-214, the prodrug of this compound, is known to selectively interfere with the function of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[3][4] Inhibition of PLK1 activity by this compound contributes to the observed G2/M arrest and subsequent apoptosis.
This compound and the Intrinsic Apoptosis Pathway
This compound induces programmed cell death via the intrinsic, or mitochondrial, apoptosis pathway. This process is characterized by the activation of caspase-9 and subsequent activation of executioner caspases like caspase-3. In some cell lines, this response is dependent on the presence of wild-type p53.
This compound and the NF-Y/MDR1 Pathway
This compound has been shown to reverse multidrug resistance by inhibiting the expression of the MDR1 gene. It achieves this by preventing the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Centrosome-Dependent Microtubule Nucleation Assay
This assay assesses the ability of this compound to inhibit the formation of microtubule asters from isolated centrosomes.
Experimental Workflow:
Protocol:
-
Isolate Centrosomes and Tubulin: Purify centrosomes and tubulin from a suitable cell line (e.g., human cell lines) using established protocols involving sucrose gradient centrifugation and temperature-dependent polymerization/depolymerization cycles, respectively.
-
Incubation: In a microcentrifuge tube on ice, combine purified centrosomes and tubulin with varying concentrations of this compound (e.g., 0.025 µM, 0.25 µM, 2.5 µM) or a vehicle control (DMSO).
-
Initiate Polymerization: Transfer the mixture to a pre-warmed 37°C water bath for a defined period (e.g., 15-30 minutes) to allow for microtubule polymerization from the centrosomes.
-
Fixation and Staining: Fix the samples with a suitable fixative (e.g., cold methanol or glutaraldehyde-containing buffer). Stain the microtubules with an anti-α-tubulin antibody and the centrosomes with an anti-γ-tubulin or anti-pericentrin antibody. Use fluorescently labeled secondary antibodies for visualization.
-
Imaging: Mount the samples on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number and size (e.g., integrated fluorescence intensity or area) of the microtubule asters formed in the presence of this compound compared to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to determine the percentage of cells in different phases of the cell cycle following treatment with this compound.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT116, A549) in culture plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 1 µM) and a vehicle control for 24 to 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This method quantifies the percentage of apoptotic cells following this compound treatment by detecting the externalization of phosphatidylserine.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.
-
Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzymatic Reaction: In a 96-well plate, incubate a defined amount of cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated samples compared to untreated controls.
In Vitro Microtubule Polymerization Assay
This assay confirms that this compound does not directly inhibit tubulin polymerization.
Protocol:
-
Reaction Setup: In a 96-well plate on ice, combine purified tubulin with a polymerization buffer containing GTP. Add this compound at various concentrations, a positive control inhibitor (e.g., colchicine), and a vehicle control.
-
Initiate Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. An increase in turbidity indicates microtubule polymerization.
-
Data Analysis: Compare the polymerization curves of this compound-treated samples to the controls to determine if this compound affects the rate or extent of tubulin polymerization.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
This assay demonstrates the inhibitory effect of this compound on the binding of the NF-Y transcription factor to the MDR1 promoter.
Protocol:
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide corresponding to the Y-box sequence of the MDR1 promoter with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts containing NF-Y in the presence of varying concentrations of this compound or a vehicle control.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the bands by autoradiography or fluorescence imaging.
-
Data Analysis: A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of NF-Y binding.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay quantifies the effect of this compound on the transcriptional activity of the MDR1 promoter.
Protocol:
-
Plasmid Construction: Clone the promoter region of the MDR1 gene upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect cells with the MDR1 promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: Treat the transfected cells with this compound.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the promoter activity in this compound-treated cells to that in control cells.
Conclusion
This compound represents a promising class of anti-cancer agents with a mechanism of action that is distinct from conventional microtubule poisons. By targeting centrosome-dependent microtubule nucleation, it effectively induces mitotic arrest and apoptosis in a variety of tumor cell lines. Its ability to also downregulate MDR1 expression suggests a potential role in overcoming multidrug resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds.
References
- 1. Transcriptional Regulation of the MDR1 Gene by Histone Acetyltransferase and Deacetylase Is Mediated by NF-Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 1 is involved in apoptosis, invasion, and metastasis of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Profile of HMN-176: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical In-Vitro Characterization of HMN-176
This technical whitepaper provides a comprehensive summary of the preliminary in-vitro studies of this compound, a potent stilbene derivative and the active metabolite of the oral prodrug HMN-214. The data herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical profile of this investigational anti-cancer agent. This document details the cytotoxic activity, effects on multidrug resistance, and the molecular pathways modulated by this compound, supported by experimental protocols and visual representations of key biological processes.
Cytotoxic and Anti-proliferative Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a broad range of human tumor cell lines. Its potency is highlighted by a mean IC50 value of 118 nM in a panel of cancer cell lines[1]. Further studies have shown its effectiveness in cisplatin, doxorubicin, and vincristine-resistant leukemia cells, indicating a potential role in overcoming certain forms of drug resistance[2].
Table 1: In-Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Various | Panel of Cancer Cell Lines | 112 (mean) | |
| P388/VCR | Vincristine-Resistant Leukemia | 265 | |
| P388/ADR | Doxorubicin-Resistant Leukemia | 557 | |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143 |
Table 2: Activity of this compound in Fresh Human Tumor Specimens (Human Tumor Colony-Forming Assay)
| Tumor Type | Concentration (µg/mL) | Response Rate (%) | Number of Evaluable Specimens |
| Overall | 0.1 | 32 | 11/34 |
| Overall | 1.0 | 62 | 21/34 |
| Overall | 10.0 | 71 | 25/35 |
| Breast Cancer | 1.0 | 75 | 6/8 |
| Non-Small Cell Lung Cancer | 10.0 | 67 | 4/6 |
| Ovarian Cancer | 10.0 | 57 | 4/7 |
Mechanism of Action
The anti-cancer activity of this compound is attributed to a multi-faceted mechanism of action, primarily centered on the disruption of mitotic processes and the reversal of multidrug resistance.
Interference with Polo-Like Kinase 1 (PLK1) and Mitotic Arrest
This compound is not a direct inhibitor of the enzymatic activity of Polo-like Kinase 1 (PLK1); instead, it interferes with the proper subcellular localization of PLK1[3][4]. This disruption leads to defects in mitotic spindle formation, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis[2][5]. Specifically, this compound has been shown to inhibit the formation of centrosome-nucleated microtubules (asters) without affecting tubulin polymerization itself, classifying it as a first-in-class anti-centrosome agent[5][6].
Reversal of Multidrug Resistance via NF-Y Inhibition
A key feature of this compound is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. This is achieved by downregulating the expression of the MDR1 gene, which encodes the P-glycoprotein efflux pump. This compound inhibits the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter, thereby suppressing its transcription[2][7]. In adriamycin-resistant K2/ARS human ovarian cancer cells, treatment with 3 µM this compound resulted in a 56% reduction in MDR1 mRNA expression and decreased the GI50 of doxorubicin by approximately 50%[1][8].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to assess the effect of this compound on doxorubicin sensitivity in K2/ARS cells[4].
-
Cell Seeding: Plate K2/ARS cells in 96-well plates at a suitable density.
-
Pre-treatment: Treat the cells with this compound (e.g., 0, 2, or 3 µM) in culture medium and incubate for 48 hours.
-
Co-treatment: Add various concentrations of doxorubicin to the wells and incubate for an additional 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration required to inhibit cell growth by 50%) for doxorubicin in the presence and absence of this compound.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This general protocol is based on standard procedures for analyzing cell cycle distribution, as would be used to confirm the G2/M arrest induced by this compound[8][9].
-
Cell Treatment: Culture cells (e.g., HeLa) with and without this compound (e.g., 3 µM) for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a staining buffer containing RNase A (to degrade RNA and prevent its staining) and propidium iodide (PI).
-
Staining: Incubate the cells in the staining solution in the dark at 4°C overnight or for at least 4 hours.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In-Vitro Microtubule Assembly Assay
This protocol is based on the methods used to demonstrate that this compound does not directly inhibit tubulin polymerization[5].
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain or Spisula oocytes).
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP and magnesium), and different concentrations of this compound, a vehicle control (DMSO), and a positive control inhibitor (e.g., colchicine).
-
Initiation of Polymerization: Initiate microtubule polymerization by warming the reaction mixture to 37°C.
-
Turbidity Measurement: Monitor the polymerization process by measuring the increase in turbidity (absorbance) at 340 nm over time in a spectrophotometer.
-
Microscopy (Optional): At the end of the assay, samples can be fixed and visualized by immunofluorescence microscopy to confirm the presence or absence of microtubules.
-
Data Analysis: Compare the rates and extent of polymerization in the presence of this compound to the controls.
Conclusion
The preliminary in-vitro data for this compound reveal a promising anti-cancer agent with a distinct mechanism of action. Its ability to induce mitotic arrest by disrupting PLK1 localization, coupled with its capacity to reverse multidrug resistance through the inhibition of the NF-Y/MDR1 pathway, suggests potential therapeutic applications in a variety of malignancies, including those that have developed resistance to standard chemotherapies. The favorable activity profile in ex-vivo human tumor explants further supports its continued investigation in clinical trials[10]. This technical guide provides a foundational understanding of this compound's in-vitro properties to inform further research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. rsc.org [rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle analysis and chromosomal localization of human Plk1, a putative homologue of the mitotic kinases Drosophila polo and Saccharomyces cerevisiae Cdc5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
HMN-176 Activity in Ovarian Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the activity of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, with a specific focus on its effects on ovarian cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
This compound has demonstrated significant antitumor activity in ovarian cancer models, primarily by enhancing chemosensitivity and exhibiting intrinsic cytotoxicity. The following tables summarize the available quantitative data from preclinical studies.
Table 1: Chemosensitization Effect of this compound in an Adriamycin-Resistant Ovarian Cancer Cell Line
| Cell Line | Treatment | Endpoint | Result | Reference |
| K2 (Adriamycin-Resistant Human Ovarian Cancer) | 3 µM this compound | GI50 of Adriamycin | ~50% reduction | [1][2] |
Table 2: Response of Primary Ovarian Cancer Specimens to this compound in an Ex-Vivo Assay
| Concentration of this compound | Number of Assessable Specimens | Response Rate | Reference |
| 10.0 µg/mL | 7 | 57% (4/7) | [3] |
Table 3: Effect of this compound on MDR1 Promoter Activity
| Cell Line | Treatment | Endpoint | Result | Reference | | :--- | :--- | :--- | :--- | | HeLa | 300 nM this compound | Luciferase expression driven by MDR1 promoter | ~40% inhibition |[2] |
Core Signaling Pathway
This compound's mechanism of action in overcoming multidrug resistance in ovarian cancer cells involves the downregulation of the multidrug resistance gene 1 (MDR1). This is achieved by inhibiting the binding of the transcription factor NF-Y to the Y-box element within the MDR1 promoter.
Caption: this compound inhibits NF-Y binding to the MDR1 promoter.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound in ovarian cancer cell lines.
Ex-Vivo Soft Agar Cloning Assay
This assay assesses the antitumor activity of this compound on primary human tumor specimens.
Workflow:
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Technical Guide on its Therapeutic Potential in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally available prodrug HMN-214, has emerged as a promising investigational agent for the treatment of cancer, including breast cancer. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its multifaceted mechanism of action, preclinical efficacy, and available clinical data. This compound exhibits a dual mode of anti-cancer activity by targeting key pathways involved in multidrug resistance and cell cycle progression. It acts as an inhibitor of the transcription factor NF-Y, leading to the downregulation of the multidrug resistance gene 1 (MDR1). Additionally, it disrupts mitotic spindle formation by inhibiting centrosome-dependent microtubule nucleation, resulting in G2/M cell cycle arrest and apoptosis. This guide consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
This compound, a stilbene derivative, has demonstrated potent cytotoxic activity against a variety of human tumor cell lines[1]. Its unique dual mechanism of action positions it as a compelling candidate for further investigation, particularly in the context of breast cancers that have developed resistance to standard chemotherapeutic agents. This document aims to provide a detailed technical overview of the science underpinning the therapeutic potential of this compound in breast cancer.
Mechanism of Action
This compound exerts its anti-tumor effects through two primary, distinct mechanisms:
2.1. Reversal of Multidrug Resistance via NF-Y Inhibition
A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 gene, which encodes the P-glycoprotein efflux pump. This compound has been shown to circumvent this resistance.
-
Targeting NF-Y: this compound inhibits the binding of the nuclear transcription factor Y (NF-Y) to the Y-box consensus sequence within the MDR1 promoter[2][3].
-
Downregulation of MDR1: This inhibition of NF-Y binding leads to a dose-dependent suppression of MDR1 promoter activity, resulting in decreased MDR1 mRNA and protein expression[2][3].
-
Restoration of Chemosensitivity: By reducing the levels of the P-glycoprotein pump, this compound restores the sensitivity of multidrug-resistant cancer cells to chemotherapeutic agents like Adriamycin[2].
2.2. Induction of G2/M Cell Cycle Arrest and Apoptosis
This compound disrupts the normal progression of the cell cycle, leading to mitotic catastrophe and subsequent cell death.
-
Inhibition of Centrosome-Dependent Microtubule Nucleation: this compound is a first-in-class anti-centrosome agent that inhibits the formation of centrosome-nucleated microtubules (asters) without directly affecting tubulin polymerization[4][5]. This disruption leads to the formation of short and/or multipolar spindles during mitosis[5].
-
G2/M Phase Arrest: The formation of abnormal mitotic spindles activates the spindle assembly checkpoint, causing a delay in mitotic progression and arresting cells in the G2/M phase of the cell cycle[6][7][8][9].
-
Interaction with Polo-Like Kinase 1 (PLK1): The prodrug of this compound, HMN-214, is known to interfere with the subcellular spatial location of Polo-like kinase 1 (PLK1), a key regulator of mitotic events[10][11]. This interaction likely contributes to the disruption of spindle polar bodies and subsequent DNA fragmentation[11].
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the apoptotic cascade, leading to programmed cell death[1][12][13].
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Preclinical Data in Breast Cancer
4.1. In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity against a variety of human tumor cell lines with a mean IC50 value of 118 nM[10].
| Parameter | Value | Reference |
| Mean IC50 (various tumor cell lines) | 118 nM | [10] |
4.2. Efficacy in Human Breast Cancer Specimens
An ex-vivo study using a soft agar cloning assay evaluated the activity of this compound in fresh human tumor specimens.
| This compound Concentration | Response Rate in Breast Cancer Specimens | Reference |
| 1.0 µg/ml | 75% (6 out of 8 specimens) | [14] |
| 10.0 µg/ml | 63% (5 out of 8 specimens) | [10] |
Clinical Data (Prodrug HMN-214)
A Phase I dose-escalation study of the oral prodrug HMN-214 was conducted in patients with advanced solid tumors.
| Trial Phase | Drug | Patient Population | Key Findings | Reference |
| Phase I | HMN-214 | Advanced solid tumors | MTD: 8 mg/m²/day. One heavily pretreated breast cancer patient had stable disease for 6 months. | [10] |
Experimental Protocols
6.1. Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess the cytotoxic effects of this compound on breast cancer cell lines.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
6.2. Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment.
-
Cell Treatment: Seed breast cancer cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
6.3. Western Blot Analysis for Protein Expression
This protocol is for assessing the expression of proteins such as MDR1, Cyclin B1, and CDK1.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-MDR1, anti-Cyclin B1, anti-CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6.4. Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule structures within cells.
-
Cell Culture: Grow breast cancer cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for breast cancer. Its dual mechanism of action, targeting both multidrug resistance and cell cycle progression, suggests it may be effective in a broad range of breast cancer subtypes, including those that are resistant to conventional therapies. The promising in vitro data in human breast cancer specimens and the observation of stable disease in a heavily pretreated breast cancer patient in a Phase I trial of its prodrug, HMN-214, warrant further investigation.
Future research should focus on:
-
Establishing a comprehensive panel of IC50 values for this compound across various molecular subtypes of breast cancer cell lines.
-
Elucidating the detailed molecular interactions between this compound and PLK1 in breast cancer cells.
-
Investigating the potential interplay between this compound and estrogen receptor signaling pathways in ER-positive breast cancer.
-
Conducting further preclinical in vivo studies in relevant breast cancer models to evaluate efficacy and safety.
-
Designing and initiating clinical trials of HMN-214 specifically in breast cancer patient populations, potentially in combination with other chemotherapeutic agents.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the full therapeutic potential of this compound in the fight against breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Cardamonin induces G2/M arrest and apoptosis via activation of the JNK-FOXO3a pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium butyrate induces G2 arrest in the human breast cancer cells MDA-MB-231 and renders them competent for DNA rereplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Apoptosis and Autophagy in Breast Cancer Cells by a Novel HDAC8 Inhibitor [mdpi.com]
- 13. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 14. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Cytotoxicity of HMN-176: A Technical Guide
Introduction
HMN-176 is the active metabolite of the orally administered prodrug HMN-214, a novel synthetic stilbene-like compound. Early research identified this compound as a potent anti-tumor agent with significant cytotoxic effects across a broad range of cancer cell lines. Its mechanism of action is multifaceted, primarily characterized by its function as a mitotic inhibitor that induces cell cycle arrest and apoptosis. Furthermore, this compound has demonstrated the ability to reverse multidrug resistance, making it a compound of significant interest for researchers in oncology and drug development. This guide provides an in-depth summary of the early research findings on this compound's cytotoxicity, detailing its mechanisms of action, quantitative data, and the experimental protocols used in its evaluation.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been quantified in various cancer cell lines, including those with acquired resistance to standard chemotherapeutic agents. The data from these early studies are summarized below.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Murine Leukemia Cell Lines
| Cell Line | Resistance Profile | IC50 (nM) |
|---|---|---|
| P388 | - | 112 (Mean)[1] |
| P388/CIS | Cisplatin-Resistant | 143[1] |
| P388/DOX | Doxorubicin-Resistant | 557[1] |
| P388/VCR | Vincristine-Resistant | 265[1] |
Data sourced from studies on a panel of cancer cell lines.
Table 2: Effective Concentrations of this compound for Mechanistic Actions
| Biological Effect | Cell Line(s) | Concentration | Observed Result | Reference |
|---|---|---|---|---|
| G2/M Cell Cycle Arrest | HeLa | 3 µM | Induction of G2/M arrest | [1] |
| Chemosensitivity Restoration | K2/ARS (Ovarian Cancer) | 3 µM | ~50% decrease in the GI50 of Adriamycin | [2] |
| MDR1 mRNA Suppression | K2/ARS (Ovarian Cancer) | 3 µM | Significant suppression of MDR1 mRNA |[2] |
Mechanisms of Action
This compound exerts its cytotoxic effects through two primary, yet interconnected, mechanisms: the induction of mitotic arrest leading to apoptosis and the reversal of multidrug resistance.
Induction of Mitotic Arrest and Apoptosis
This compound is a potent mitotic inhibitor that causes cells to arrest in the G2/M phase of the cell cycle.[1] This is achieved by disrupting the formation of spindle polar bodies, which leads to highly irregular morphology during cell division. This disruption activates the spindle assembly checkpoint, ultimately inducing programmed cell death (apoptosis).
The apoptotic cascade initiated by this compound follows the intrinsic mitochondrial pathway. Key events include:
-
p53 Activation: this compound treatment leads to an increased expression and phosphorylation of the tumor suppressor protein p53.
-
Regulation of Bcl-2 Family Proteins: Activated p53 upregulates the expression of pro-apoptotic proteins, such as Noxa and Puma. Concurrently, this compound downregulates anti-apoptotic proteins like Bcl-2 and Mcl-1.
-
Mitochondrial Pathway Activation: The shift in the balance of Bcl-2 family proteins triggers the mitochondrial pathway of apoptosis, leading to the activation of caspase-9.
-
Execution Phase: Caspase-9 subsequently activates the executioner caspase-3, which leads to the cleavage of key cellular substrates, including PARP, and the eventual dismantling of the cell.
This p53-dependent apoptosis is cell-line specific. In cell lines with wild-type p53 (e.g., HCT116 and A549), caspase-3 activation is observed within 24 hours. However, in cells lacking wild-type p53 (e.g., DLD-1 and NCIH358), this activation is not detected at the same time point.
Reversal of Multidrug Resistance
A significant aspect of this compound's activity is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells.[2] This is primarily achieved by downregulating the expression of the multidrug resistance gene (MDR1). The product of this gene, P-glycoprotein (P-gp), functions as an efflux pump that actively removes chemotherapeutic drugs from the cell, thereby reducing their efficacy.
The mechanism for this downregulation involves the transcription factor NF-Y.[2]
-
NF-Y and MDR1 Expression: The transcription factor NF-Y is essential for the basal expression of the MDR1 gene. It binds to a specific consensus sequence, the Y-box, located in the MDR1 promoter region.[2][3]
-
This compound Inhibition of NF-Y: this compound inhibits the binding of the NF-Y complex to the Y-box.[2] This was demonstrated through electrophoretic mobility shift assays.
-
Suppression of Transcription: By preventing NF-Y from binding to the promoter, this compound effectively suppresses the transcription of the MDR1 gene, leading to reduced levels of P-gp on the cell surface. This restores the cell's sensitivity to other cytotoxic agents.
This dual mechanism of direct cytotoxicity and MDR1 downregulation suggests that this compound could be effective both as a standalone agent and in combination therapies to overcome drug resistance.[2]
Experimental Protocols
The characterization of this compound's cytotoxic effects relied on a series of established molecular and cell biology techniques.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in culture plates and allow them to adhere. Treat the cells with desired concentrations of this compound (e.g., 3 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Aspirate the culture medium. Wash the cells with Phosphate-Buffered Saline (PBS). Detach adherent cells using a dissociation agent like trypsin.
-
Fixation: Pellet the cells by centrifugation and resuspend them in cold PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells and permeabilize the membranes. Incubate at 4°C for at least 2 hours.[4]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[4]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Apoptosis Detection by Annexin V Staining
This assay identifies one of the earliest events in apoptosis—the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6]
-
Cell Preparation: Culture and treat cells with this compound as described above. Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the collected cells twice with cold PBS by gentle resuspension and centrifugation.[5]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.[7]
-
Analysis: Analyze the cells immediately by flow cytometry.
MDR1 Expression Analysis
Reverse Transcription-PCR (RT-PCR): This technique is used to measure the levels of MDR1 mRNA.
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the MDR1 cDNA using specific primers. A housekeeping gene (e.g., GAPDH) is also amplified as an internal control.
-
Analysis: Visualize the PCR products on an agarose gel. The intensity of the MDR1 band, normalized to the housekeeping gene, indicates the relative expression level.
Western Blotting: This method is used to detect the levels of P-glycoprotein (the protein product of the MDR1 gene).
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for P-glycoprotein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein level.
Conclusion
Early research into the cytotoxicity of this compound established it as a promising anti-cancer agent with a novel, dual mechanism of action. By inducing mitotic catastrophe and p53-dependent apoptosis, it effectively kills cancer cells. Simultaneously, by inhibiting the NF-Y transcription factor to suppress MDR1 expression, it can reverse multidrug resistance, a major obstacle in cancer therapy.[2] The detailed protocols and quantitative data from these initial studies have provided a robust foundation for further preclinical and clinical investigation of this compound and its prodrug, HMN-214.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Methodological & Application
How to dissolve and store HMN-176 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of HMN-176, a potent anti-cancer agent. The information is intended to guide researchers in accurately and effectively utilizing this compound in a laboratory setting.
Introduction
This compound is the active metabolite of the orally available prodrug HMN-214. It functions as a stilbene derivative that exhibits potent cytotoxic effects against a variety of human tumor cell lines.[1] The primary mechanisms of action of this compound include the interference with Polo-like kinase 1 (PLK1) subcellular distribution, leading to G2/M phase cell cycle arrest, and the inhibition of the transcription factor NF-Y, which can restore chemosensitivity in multidrug-resistant cells.[2]
This compound: Dissolution and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy in experimental settings.
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO).[3] It is important to use anhydrous, high-quality DMSO to ensure optimal solubility.
| Solvent | Maximum Concentration |
| DMSO | ≥ 30 mg/mL |
| Water | Insoluble |
Table 1: Solubility of this compound.
Storage Conditions
The stability of this compound is dependent on the storage conditions. Following the recommended guidelines will ensure the compound's integrity over time.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Long-term (months to years) |
| 0-4°C | Short-term (days to weeks) | |
| Stock Solution (in DMSO) | -80°C | Up to 3 months |
| -20°C | Up to 2 weeks |
Table 2: Recommended Storage Conditions for this compound. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature before use.
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 382.43 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely. The solution should turn a uniform purple color.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Signaling Pathways
This compound exerts its anti-cancer effects through at least two distinct signaling pathways.
Inhibition of Polo-like Kinase 1 (PLK1)
This compound interferes with the normal subcellular localization of PLK1, a key regulator of mitosis.[5] This disruption leads to defects in spindle formation and a subsequent arrest of the cell cycle at the G2/M phase. Downstream effectors of PLK1, such as Cyclin B1 and CDK1, are also affected, contributing to the mitotic arrest.[6]
Inhibition of NF-Y and Reversal of Multidrug Resistance
This compound has been shown to inhibit the transcription factor NF-Y.[2] NF-Y is a key regulator of the multidrug resistance gene 1 (MDR1), which encodes for the P-glycoprotein (P-gp) efflux pump. By inhibiting NF-Y, this compound can downregulate the expression of MDR1, thereby reducing the efflux of chemotherapeutic drugs and restoring sensitivity in resistant cancer cells.[2]
References
- 1. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
HMN-176 Cytotoxicity Assay: An Application Note and Protocol Using the MTT Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is an active metabolite of the orally available prodrug HMN-214, demonstrating potent antitumor activity across a range of human cancer cell lines. This synthetic stilbene derivative exhibits a dual mechanism of action, making it a compound of significant interest in oncology research. This compound has been shown to interfere with the spatial distribution of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. Additionally, it inhibits the transcription factor NF-Y, leading to the downregulation of the multidrug resistance gene (MDR1), thereby potentially resensitizing resistant cancer cells to chemotherapy.[1]
This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established colorimetric method for evaluating cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 Value | Reference |
| Panel of 8 Cancer Cell Lines | HeLa (Cervical), PC-3 (Prostate), DU-145 (Prostate), MIAPaCa-2 (Pancreatic), U937 (Lymphoma), MCF-7 (Breast), A549 (Lung), and WiDr (Colon) | Mean: 118 nM | [2] |
| K2/ARS | Doxorubicin-Resistant Ovarian | 2 µM | [2] |
| P388/CDDP, P388/VCR, K2/CDDP, K2/VP-16 | Drug-Resistant Human and Murine Cell Lines | 143 nM - 265 nM | [2] |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: A flowchart illustrating the key steps and timeline of the MTT cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
-
-
This compound Treatment:
-
The following day, prepare serial dilutions of this compound in complete culture medium. It is recommended to prepare a 2X concentrated stock of each dilution.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Return the plate to the incubator and incubate for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The cell viability can be calculated as a percentage of the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways
This compound exerts its cytotoxic effects through at least two distinct signaling pathways:
References
Application Note: Performing Cell Cycle Analysis with HMN-176
Audience: Researchers, scientists, and drug development professionals.
Abstract: HMN-176 is a potent, stilbene-like, small molecule inhibitor of cell proliferation and an active metabolite of the prodrug HMN-214.[1][2] It is recognized for its antitumor properties, which are primarily attributed to its ability to induce cell cycle arrest at the G2/M phase.[1][3][4] This document provides a detailed overview of the mechanism of action of this compound and comprehensive protocols for its application in cell cycle analysis using flow cytometry. The primary mechanism involves the disruption of centrosome-dependent microtubule nucleation, leading to defective spindle formation and activation of the spindle assembly checkpoint.[3][5] These protocols are designed to assist researchers in accurately assessing the effects of this compound on cell cycle progression in cancer cell lines.
Mechanism of Action
This compound exerts its antiproliferative effects by targeting a critical process in mitosis. Unlike other mitotic inhibitors that directly interact with tubulin, this compound is a first-in-class anti-centrosome agent.[3][6] It specifically inhibits the formation of centrosome-nucleated microtubules, which are essential for the proper assembly of the mitotic spindle.[3][5] This disruption leads to the formation of short and/or multipolar spindles, which in turn delays the satisfaction of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation.[3][5]
The sustained activation of the SAC prevents the onset of anaphase, causing cells to arrest in the G2/M phase of the cell cycle.[1][7] This mitotic arrest is characterized by the activation of the cdc2-cyclin B kinase complex.[1] Prolonged arrest can ultimately trigger apoptosis, or programmed cell death, primarily through the intrinsic caspase-9 mitochondrial pathway.[1] Some studies also suggest that this compound alters the subcellular distribution of polo-like kinase 1 (PLK1) and can inhibit the transcriptional activity of NF-Y, contributing to its overall antitumor effects.[7][8][9]
Caption: Mechanism of this compound induced G2/M cell cycle arrest.
Data Presentation: Quantitative Analysis
This compound has demonstrated potent cytotoxic effects across a wide range of human tumor cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (nM) | Reference |
|---|---|---|---|
| Panel Average | Various | 112 | [4] |
| P388/P | Leukemia (Parental) | - | [4] |
| P388/CIS | Leukemia (Cisplatin-Resistant) | 143 | [4] |
| P388/DOX | Leukemia (Doxorubicin-Resistant) | 557 | [4] |
| P388/VCR | Leukemia (Vincristine-Resistant) | 265 | [4] |
| HeLa | Cervical Cancer | Induces G2/M arrest at 3000 nM |[4] |
Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. The table below provides representative data illustrating the expected shift in cell cycle distribution following treatment.
Table 2: Representative Cell Cycle Distribution Data After this compound Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 60 | 25 | 15 | < 2 |
| this compound (e.g., 1 µM, 24h) | 20 | 10 | 70 | > 5 |
Note: These are representative values. Actual percentages will vary depending on the cell line, drug concentration, and treatment duration.[1]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, HeLa)[1][4]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Cayman Chemical, MedchemExpress, or equivalent)[4][10]
-
Dimethyl sulfoxide (DMSO, sterile)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.[9]
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 50-60% confluent at the time of treatment.
-
Incubation: Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, dilute the this compound stock solution in a complete growth medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 3 µM).[1][4] Also, prepare a vehicle control using an equivalent amount of DMSO.
-
Medium Replacement: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours). A 24-hour incubation is typically sufficient to observe G2/M arrest.[1]
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the fixation and staining of cells for DNA content analysis using propidium iodide (PI).
Materials:
-
Treated and control cells from Protocol 1
-
PBS (ice-cold)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization) in PBS
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium. Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[11]
-
-
Staining:
-
Flow Cytometry Acquisition:
Caption: Experimental workflow for this compound cell cycle analysis.
Data Interpretation and Troubleshooting
-
Histogram Analysis: The output from the flow cytometer will be a histogram of cell count versus fluorescence intensity.
-
G0/G1 Peak: The first major peak represents cells with a 2N DNA content.
-
S Phase: The region between the two peaks represents cells actively synthesizing DNA.
-
G2/M Peak: The second major peak, with roughly twice the fluorescence intensity of the G1 peak, represents cells with a 4N DNA content.[13]
-
Sub-G1 Peak: A peak appearing to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.
-
-
Troubleshooting:
-
High CV of G1 Peak: A high coefficient of variation (>6%) indicates poor staining or instrument misalignment. Ensure consistent staining times, protect samples from light, and run the cytometer at a low flow rate.[14]
-
Excessive Debris: Gate out debris based on forward and side scatter properties.
-
Cell Clumps (Doublets): Use pulse-width or pulse-area parameters to gate out doublets, which can be mistaken for G2/M cells.[12]
-
Conclusion
This compound is a valuable tool for cancer research, inducing a robust G2/M cell cycle arrest by disrupting centrosome-mediated microtubule assembly.[3] The protocols outlined in this application note provide a reliable framework for researchers to investigate the effects of this compound on cell cycle progression. Accurate application of these methods will enable detailed characterization of the compound's antiproliferative activity and its potential as a therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. nanocellect.com [nanocellect.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Reversing Multidrug Resistance with HMN-176
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of the Multidrug Resistance 1 (MDR1) gene, which encodes for the P-glycoprotein (P-gp) efflux pump. P-gp actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and efficacy. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has been identified as a promising agent for reversing MDR.[1][2] Unlike traditional MDR modulators that directly inhibit P-gp, this compound acts by downregulating the expression of the MDR1 gene itself.[1] This document provides detailed protocols for in vitro evaluation of this compound as an MDR reversal agent, based on published research.
Mechanism of Action
This compound circumvents multidrug resistance by targeting the transcription factor Nuclear Factor Y (NF-Y).[1][2] NF-Y is a critical factor for the basal expression of the MDR1 gene. This compound inhibits the binding of NF-Y to the Y-box consensus sequence within the MDR1 promoter.[1] This inhibition leads to a significant reduction in MDR1 mRNA and subsequent P-glycoprotein expression, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.[1][2] In addition to its MDR reversal properties, this compound also exhibits intrinsic cytotoxic activity by inducing cell cycle arrest at the M phase.[1][3]
Quantitative Data Summary
The efficacy of this compound in reversing multidrug resistance has been quantified in several studies. The tables below summarize key findings.
| Cell Line | Treatment | Chemotherapeutic Agent | Change in GI50 / Efficacy | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound (pretreatment) | Adriamycin | ~50% decrease in GI50 | [1][2] |
| K2/ARS | 3 µM this compound (48h) | N/A | ~56% suppression of MDR1 mRNA expression | [1] |
| Tumor Type | This compound Concentration | Response Rate (in assessable specimens) | Reference |
| Various Human Tumor Specimens | 0.1 µg/ml | 32% (11/34) | [4] |
| Various Human Tumor Specimens | 1.0 µg/ml | 62% (21/34) | [4] |
| Various Human Tumor Specimens | 10.0 µg/ml | 71% (25/35) | [4] |
| Breast Cancer | 1.0 µg/ml | 75% (6/8) | [4] |
| Non-small cell lung cancer | 10.0 µg/ml | 67% (4/6) | [4] |
| Ovarian Cancer | 10.0 µg/ml | 57% (4/7) | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the MDR reversal activity of this compound.
Protocol 1: Evaluation of this compound on MDR1 Gene Expression
This protocol details the methodology to determine the effect of this compound on MDR1 mRNA and P-glycoprotein levels in multidrug-resistant cancer cells.
1.1. Cell Culture
-
Cell Lines: A drug-sensitive parental cancer cell line (e.g., K2 human ovarian cancer) and its multidrug-resistant counterpart overexpressing P-gp (e.g., K2/ARS).
-
Culture Conditions: Culture cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator. Maintain the resistant cell line in a medium containing a low concentration of the selecting agent (e.g., Adriamycin) to ensure continued P-gp expression, but culture in a drug-free medium for at least one week prior to experimentation.
1.2. This compound Treatment
-
Seed the sensitive and resistant cells in appropriate culture vessels (e.g., 6-well plates).
-
Allow cells to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM and 3 µM) and a vehicle control (e.g., DMSO) for 48 hours.[1]
1.3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Following treatment, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MDR1 mRNA expression. A significant decrease in MDR1 mRNA levels in this compound-treated resistant cells compared to the vehicle-treated control indicates successful downregulation.
1.4. Protein Extraction and Western Blotting
-
After treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with a primary antibody against P-glycoprotein (e.g., C219 or JSB-1) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the P-gp band intensity in this compound-treated cells will confirm the qRT-PCR results at the protein level.[1]
Protocol 2: Chemosensitization Assay
This protocol is designed to assess the ability of this compound to sensitize multidrug-resistant cells to a conventional chemotherapeutic agent.
2.1. Cell Seeding
-
Seed the resistant cancer cells (e.g., K2/ARS) in 96-well plates at a predetermined optimal density.
-
Allow the cells to attach overnight.
2.2. Drug Treatment
-
Pre-treat the cells with a non-toxic or minimally toxic concentration of this compound (e.g., 3 µM) for a specified duration (e.g., 24-48 hours).[1]
-
After the pre-treatment period, add serial dilutions of a chemotherapeutic agent to which the cells are resistant (e.g., Adriamycin, Paclitaxel, Vincristine).
-
Include appropriate controls: cells treated with this compound alone, the chemotherapeutic agent alone, and vehicle control.
-
Incubate the plates for an additional 48-72 hours.
2.3. Cell Viability Assay (MTT or similar)
-
Following incubation, assess cell viability using an MTT, MTS, or similar colorimetric assay.
-
Add the assay reagent to each well and incubate as per the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the GI50 (or IC50) value for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the GI50 value in the combination treatment group indicates chemosensitization.[1]
Visualizations
Caption: Mechanism of this compound in reversing multidrug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HMN-176 NF-Y Binding Assay Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, an active metabolite of the antitumor agent HMN-214, has been identified as a potent inhibitor of the transcription factor NF-Y. This inhibition restores chemosensitivity to multidrug-resistant (MDR) cancer cells by downregulating the expression of the MDR1 gene. The primary mechanism of action involves the disruption of NF-Y binding to the Y-box (a CCAAT-containing element) within the MDR1 promoter.[1][2] These application notes provide a detailed overview of the methodologies used to investigate the interaction between this compound and NF-Y, offering protocols for key experiments and data presentation guidelines for researchers in oncology and drug development.
NF-Y is a heterotrimeric transcription factor composed of NF-YA, NF-YB, and NF-YC subunits, which plays a crucial role in the regulation of numerous genes involved in cell cycle progression and proliferation. It recognizes and binds to the CCAAT box, a common cis-acting element in the promoter and enhancer regions of many genes.[3][4] By targeting the NF-Y complex, this compound presents a novel therapeutic strategy to overcome drug resistance in cancer.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on MDR1 Promoter Activity
| This compound Concentration (µM) | Inhibition of Y-box-dependent MDR1 Promoter Activity | Reference |
| 0 | Baseline | [2] |
| 1 | Dose-dependent inhibition observed | [2] |
| 3 | Significant inhibition of promoter activity | [1][2] |
| 10 | Strong inhibition of promoter activity | [2] |
Note: Specific quantitative values for inhibition (e.g., percentage or fold change) were not detailed in the provided search results, but a clear dose-dependent relationship was established.
Table 2: Effect of this compound on MDR1 Expression and Drug Sensitivity
| Treatment | Effect on MDR1 mRNA Expression | Effect on MDR1 Protein Expression | GI50 of Adriamycin in K2/ARS cells | Reference |
| Untreated Control | Constitutive expression | Constitutive expression | Baseline | [1][2] |
| 3 µM this compound | Significantly suppressed | Significantly suppressed | Decreased by approximately 50% | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound Action.
Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding Inhibition
This protocol is designed to qualitatively and semi-quantitatively assess the inhibitory effect of this compound on the binding of the NF-Y transcription factor to its consensus DNA sequence.
Materials:
-
Nuclear extract from a relevant cell line (e.g., K2/ARS human ovarian cancer cells).
-
Double-stranded oligonucleotide probe containing the MDR1 Y-box sequence (5'-ATTGGTTAA-3').
-
[γ-³²P]ATP for radiolabeling or a non-radioactive labeling system (e.g., biotin).
-
T4 Polynucleotide Kinase.
-
Poly(dI-dC).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol).
-
This compound stock solution (dissolved in DMSO).
-
Native polyacrylamide gel (4-6%).
-
0.5x TBE buffer.
-
Loading dye (without SDS).
Protocol:
-
Probe Labeling:
-
Anneal complementary single-stranded oligonucleotides containing the MDR1 Y-box sequence.
-
End-label the double-stranded probe with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's instructions.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction by adding the following components in order:
-
Nuclease-free water to the final volume.
-
5x Binding buffer.
-
Poly(dI-dC) as a non-specific competitor.
-
Nuclear extract (5-10 µg).
-
This compound at various concentrations (e.g., 0, 1, 3, 10 µM) or vehicle control (DMSO).
-
Incubate for 10-15 minutes at room temperature.
-
-
Add the labeled probe to the reaction mixture.
-
Incubate for another 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Add loading dye to the binding reactions.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Detection and Analysis:
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
Analyze the resulting autoradiogram. A shifted band represents the NF-Y-DNA complex. The intensity of this band should decrease with increasing concentrations of this compound, demonstrating inhibition of binding.
-
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay quantifies the transcriptional activity of the MDR1 promoter in response to this compound treatment.
Materials:
-
A suitable cell line (e.g., HEK293T or a relevant cancer cell line).
-
A luciferase reporter plasmid containing the MDR1 promoter region with the Y-box sequence upstream of the luciferase gene (e.g., pGL3-MDR1-promoter).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the MDR1 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 3, 10 µM) or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Transfer the cell lysates to a luminometer plate.
-
Measure the firefly luciferase activity according to the assay kit instructions.
-
Subsequently, measure the Renilla luciferase activity in the same wells.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Express the results as relative luciferase units (RLU) or as a percentage of the vehicle-treated control. A dose-dependent decrease in normalized luciferase activity indicates inhibition of MDR1 promoter activity by this compound.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to confirm the in vivo binding of NF-Y to the MDR1 promoter and to assess the effect of this compound on this interaction within a cellular context.
Materials:
-
Cell line of interest.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonication equipment.
-
Antibody specific for an NF-Y subunit (e.g., anti-NF-YA or anti-NF-YB).
-
Non-specific IgG as a negative control.
-
Protein A/G magnetic beads or agarose.
-
Wash buffers of varying stringency.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting the MDR1 promoter region containing the Y-box.
-
qPCR master mix and instrument.
Protocol:
-
Cross-linking and Cell Lysis:
-
Treat cultured cells with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
-
Chromatin Shearing:
-
Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication conditions for the specific cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight with an anti-NF-Y antibody or a non-specific IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the eluates.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the immunoprecipitated DNA.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers that amplify the MDR1 promoter region containing the Y-box.
-
Analyze the amount of immunoprecipitated DNA relative to the input chromatin. A decrease in the enrichment of the MDR1 promoter region in this compound-treated samples compared to the control indicates that this compound inhibits the in vivo binding of NF-Y to the MDR1 promoter.
-
Conclusion
The methodologies described provide a robust framework for investigating the inhibitory effects of this compound on the NF-Y transcription factor. The dose-dependent inhibition of NF-Y binding to the MDR1 promoter, leading to reduced MDR1 expression and a reversal of the multidrug resistance phenotype, highlights the therapeutic potential of this compound. These protocols can be adapted to study the effects of other small molecules targeting NF-Y or to investigate the role of NF-Y in the regulation of other target genes.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Chromatin immunoprecipitation (ChIP) on chip experiments uncover a widespread distribution of NF-Y binding CCAAT sites outside of core promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing Centrosome Disruption After HMN-176 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, an active metabolite of the prodrug HMN-214, is a potent anti-proliferative agent that has demonstrated significant cytotoxic effects across a range of human tumor cell lines.[1][2] Notably, this compound is distinguished as a first-in-class anti-centrosome drug.[1][3] Its primary mechanism of action involves the inhibition of centrosome-dependent microtubule nucleation, a critical process for the formation of the mitotic spindle.[1][3] This disruption leads to mitotic arrest, characterized by the formation of short or multipolar spindles, ultimately inducing apoptosis in cancer cells.[2][3] Furthermore, this compound has been shown to circumvent multidrug resistance in cancer cells by targeting the transcription factor NF-Y.[2]
These application notes provide a comprehensive overview of the effects of this compound on centrosome integrity and function. Detailed protocols for key experiments are outlined to enable researchers to effectively study and quantify the impact of this compound on cancer cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and its ability to overcome drug resistance.
Table 1: Dose-Dependent Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| P388 | Leukemia | 143 |
| P388/ADR | Doxorubicin-resistant Leukemia | 557 |
| P388/VCR | Vincristine-resistant Leukemia | 265 |
| P388/Cis | Cisplatin-resistant Leukemia | Not specified |
| HeLa | Cervical Cancer | Mean IC50 of 112 nM across a panel |
Data sourced from publicly available information.
Table 2: Effect of this compound on Sensitizing Multidrug-Resistant Ovarian Cancer Cells (K2/ARS) to Adriamycin
| This compound Pre-treatment (48h) | Adriamycin GI50 | Fold Sensitization |
| 0 µM (Control) | Baseline | 1.0 |
| 2 µM | Reduced | Not specified |
| 3 µM | Decreased by ~50% | ~2.0 |
Data adapted from studies on this compound's effect on multidrug resistance.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of this compound action and the experimental approaches to study them, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Centrosome and Spindle Analysis
Objective: To visualize and quantify centrosome abnormalities and spindle defects in cancer cells following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., CFPAC-1, HeLa)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies:
-
Rabbit anti-γ-tubulin (for centrosomes)
-
Mouse anti-α-tubulin (for microtubules/spindles)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 568-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 5 µM) and a DMSO vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-γ-tubulin at 1:1000 and anti-α-tubulin at 1:500) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the percentage of cells with more than two centrosomes (centrosome amplification) and the percentage of mitotic cells with multipolar spindles. At least 200 cells should be counted for each condition.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a DMSO control for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the dose-dependent cytotoxicity of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and a DMSO control for 48 or 72 hours.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
-
Conclusion
This compound represents a promising class of anti-cancer agents that specifically target the centrosome, a key organelle in cell division. The protocols provided here offer a robust framework for investigating the cellular and molecular consequences of this compound treatment. By employing these methods, researchers can further elucidate the therapeutic potential of targeting centrosome function in cancer and contribute to the development of novel anti-cancer strategies.
References
- 1. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of MDR1 Expression Following HMN-176 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp). MDR1 is a transmembrane efflux pump that actively transports a wide range of anticancer drugs out of cells, thereby reducing their intracellular concentration and efficacy. HMN-176, an active metabolite of the antitumor agent HMN-214, has been shown to circumvent multidrug resistance by downregulating the expression of MDR1.[1][2] This document provides a detailed protocol for performing a Western blot to analyze the expression of MDR1 in cancer cells following treatment with this compound, along with a summary of expected quantitative results and a depiction of the relevant signaling pathway.
Data Presentation
Treatment of multidrug-resistant cancer cells with this compound leads to a significant reduction in MDR1 expression at both the mRNA and protein levels. The following table summarizes the quantitative effects of this compound on MDR1 expression as reported in the literature.
| Treatment | Target Measured | Effect | Cell Line | Reference |
| 3 µM this compound for 48 hours | MDR1 mRNA | ~56% suppression | K2/ARS (human ovarian cancer) | [1] |
| 3 µM this compound for 48 hours | MDR1 Protein | Reduced expression (confirmed by Western blot) | K2/ARS (human ovarian cancer) | [1] |
| 300 nM this compound | MDR1 Promoter Activity | ~40% inhibition | HeLa (human cervical cancer) | [1] |
Experimental Protocols
Western Blot Protocol for MDR1 Detection
This protocol is optimized for the detection of MDR1, a transmembrane protein, from cultured cancer cells treated with this compound.
Materials:
-
Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA (Bicinchoninic acid) protein assay kit or similar.
-
SDS-PAGE: 4-12% gradient or 7.5% polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-MDR1/P-gp antibody (specific for your target species).
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse or anti-rabbit IgG.
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-tubulin antibody.
-
Chemiluminescent Substrate: ECL (Enhanced chemiluminescence) detection reagent.
-
Wash Buffer: TBST.
-
This compound: To be dissolved in a suitable solvent like DMSO.
Procedure:
-
Cell Culture and Treatment:
-
Plate multidrug-resistant cancer cells (e.g., K2/ARS, MCF-7/ADR) at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 3 µM) or vehicle control (e.g., DMSO) for 48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein lysates.
-
Important for MDR1: Do not boil the samples. Instead, incubate at 37°C for 30 minutes to prevent protein aggregation.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-12% or 7.5% SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-MDR1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the MDR1 band intensity to the corresponding loading control band intensity.
-
Visualizations
Signaling Pathway of this compound-Mediated MDR1 Downregulation
Caption: this compound inhibits NF-Y binding to the MDR1 promoter, reducing MDR1 expression.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing MDR1 protein expression via Western blot after this compound treatment.
References
Application of HMN-176 in Chemosensitivity Restoration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle in the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of the multidrug resistance gene 1 (MDR1), which encodes for P-glycoprotein (P-gp), an ATP-dependent drug efflux pump. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has emerged as a promising agent capable of restoring chemosensitivity in multidrug-resistant cancer cells.[1][2] This document provides detailed application notes and protocols for utilizing this compound in chemosensitivity restoration assays.
This compound exhibits a dual mechanism of action: it possesses intrinsic cytotoxic activity and, crucially, it down-regulates the expression of MDR1.[2] This latter effect is achieved by inhibiting the binding of the transcription factor NF-Y to the Y-box consensus sequence within the MDR1 promoter.[1][2] By suppressing MDR1 expression, this compound effectively reduces the efflux of chemotherapeutic agents, thereby restoring their intracellular concentration and cytotoxic efficacy.
Data Summary
The efficacy of this compound in restoring chemosensitivity has been demonstrated in various preclinical studies. The following tables summarize the key quantitative data from these investigations.
Table 1: Effect of this compound on Chemosensitivity to Adriamycin in K2/ARS Human Ovarian Cancer Cells
| Treatment Group | This compound Concentration (µM) | GI₅₀ of Adriamycin | Fold-Decrease in GI₅₀ |
| Control | 0 | - | 1.0 |
| This compound | 2 | - | - |
| This compound | 3 | Decreased by ~50% | ~2.0 |
Data extracted from studies on the K2/ARS Adriamycin-resistant human ovarian cancer cell line.[1][2]
Table 2: Effect of this compound on MDR1 Expression
| Cell Line | This compound Concentration (µM) | Duration of Treatment (h) | Reduction in MDR1 mRNA Expression |
| K2/ARS | 3 | 48 | >50% |
Data from RT-PCR analysis in K2/ARS cells.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a chemosensitivity restoration assay.
References
Application Notes and Protocols: Utilizing HMN-176 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing HMN-176, a potent mitotic inhibitor, in combination with other standard chemotherapeutic agents. The dual mechanism of action of this compound, involving both the induction of mitotic catastrophe through polo-like kinase 1 (PLK1) interference and the reversal of multidrug resistance by targeting the transcription factor NF-Y, makes it a compelling candidate for synergistic anti-cancer strategies.[1][2]
Rationale for Combination Therapy
This compound has demonstrated potent cytotoxicity across a range of human tumor cell lines.[3] Its unique mechanisms of action suggest significant potential for overcoming resistance to conventional chemotherapeutics and enhancing their efficacy.
-
Reversal of Multidrug Resistance (MDR): this compound has been shown to down-regulate the expression of the multidrug resistance gene (MDR1) by inhibiting the binding of the transcription factor NF-Y to the Y-box in the MDR1 promoter.[1][2] This mechanism can restore sensitivity to drugs that are subject to efflux by P-glycoprotein, such as Adriamycin (doxorubicin).
-
Distinct Mechanism of Action: this compound induces mitotic arrest by interfering with the function of polo-like kinase 1 (PLK1), a key regulator of mitosis.[4] This is distinct from the mechanisms of many other chemotherapeutics, such as DNA damaging agents (e.g., cisplatin) or other microtubule-targeting agents (e.g., paclitaxel), creating an opportunity for synergistic or additive effects.
-
Low Cross-Resistance: Preclinical studies have indicated that this compound exhibits low levels of cross-resistance with several standard chemotherapeutic agents, including cisplatin, cyclophosphamide, 5-fluorouracil, and etoposide, further supporting its use in combination regimens.[5]
Quantitative Data on Combination Efficacy
The following table summarizes the available quantitative data for the combination of this compound with other chemotherapeutics.
| Combination Agent | Cell Line | This compound Concentration | Effect on Combination Agent's GI50 | Reference |
| Adriamycin (Doxorubicin) | K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM | ~50% decrease | [1][2] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
In Vitro Cytotoxicity Assay for this compound and Adriamycin Combination
This protocol is based on the methodology used to demonstrate the chemosensitizing effect of this compound on Adriamycin-resistant cells.[1]
Objective: To determine the effect of this compound on the cytotoxicity of Adriamycin in drug-resistant cancer cells.
Materials:
-
K2/ARS human ovarian cancer cells (or other suitable Adriamycin-resistant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Adriamycin (stock solution in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed K2/ARS cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Pre-treatment: After 24 hours, treat the cells with this compound at a final concentration of 3 µM. Include a vehicle control (DMSO) group. Incubate for 48 hours.
-
Adriamycin Treatment: Following the 48-hour pre-treatment with this compound, add serial dilutions of Adriamycin to the wells. The concentration range should bracket the expected GI50 of Adriamycin in this cell line.
-
Incubation: Incubate the plates for an additional 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Determine the GI50 value for Adriamycin in the presence and absence of this compound using a dose-response curve fitting software (e.g., GraphPad Prism).
-
General Protocol for Assessing Synergy with Combination Index (CI)
For combinations where specific data is not yet available (e.g., with paclitaxel, cisplatin, etoposide), the following general protocol based on the Chou-Talalay method can be used to determine if the interaction is synergistic, additive, or antagonistic.
Objective: To quantify the interaction between this compound and another chemotherapeutic agent.
Procedure:
-
Determine Single-Agent IC50s: First, determine the IC50 value for this compound and the other chemotherapeutic agent individually in the cancer cell line of interest using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
Combination Treatment: Treat cells with a range of concentrations of both drugs, both alone and in combination. A common approach is to use a constant ratio of the two drugs based on their individual IC50s (e.g., IC50 of Drug A : IC50 of Drug B).
-
Cytotoxicity Assessment: After the desired incubation period, assess cell viability.
-
Combination Index (CI) Calculation: Use a software program like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound in Reversing Multidrug Resistance
Caption: this compound inhibits NF-Y, reducing MDR1 expression and drug efflux.
Experimental Workflow for In Vitro Combination Study
Caption: Workflow for assessing this compound combination cytotoxicity in vitro.
Dual Mechanism of Action of this compound
Caption: this compound exhibits dual antitumor activity.
References
- 1. Potent inhibition of tumor survival in vivo by β-lapachone plus taxol: Combining drugs imposes different artificial checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is an active metabolite of the synthetic antitumor agent HMN-214.[1][2] It has demonstrated potent cytotoxic activity against a broad range of cancer cell lines.[1][3] Mechanistically, this compound functions as a mitotic inhibitor by interfering with the subcellular localization of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[4][5] This disruption leads to G2/M phase cell cycle arrest and subsequently induces programmed cell death, or apoptosis.[1][3] Furthermore, this compound has been shown to down-regulate the expression of the multidrug resistance gene (MDR1) by targeting the transcription factor NF-Y, suggesting its potential to overcome chemoresistance in cancer cells.[2][6]
These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines, along with methods for quantifying its effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Efficacy Metric | Reference |
| Panel of Cancer Cell Lines | Various | Mean: 112 | Cytotoxicity | [2] |
| P388 Leukemia (Cisplatin-resistant) | Leukemia | 143 | Cytotoxicity | [2] |
| P388 Leukemia (Doxorubicin-resistant) | Leukemia | 557 | Cytotoxicity | [2] |
| P388 Leukemia (Vincristine-resistant) | Leukemia | 265 | Cytotoxicity | [2] |
| K2/ARS | Ovarian Cancer | Not specified | Decreased GI50 of Adriamycin by ~50% at 3 µM | [6] |
Table 2: Effects of this compound on MDR1 Gene Expression
| Cell Line | This compound Concentration | Duration of Treatment | Effect on MDR1 mRNA | Reference |
| K2/ARS | 3 µM | 48 hours | ~56% suppression | [1] |
Signaling Pathway
The primary mechanism of this compound-induced apoptosis involves the intrinsic mitochondrial pathway, which is initiated by cell cycle arrest at the G2/M phase.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines. Examples for HCT116 and A549 cells are provided.
Materials:
-
Cancer cell line of interest (e.g., HCT116 [ATCC CCL-247], A549 [ATCC CCL-185])
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, F-12K for A549)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cell culture flasks, plates, and other necessary sterile labware
Procedure:
-
Cell Seeding:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well, 96-well) at a predetermined density. For example, seed 3 x 10³ to 1 x 10⁴ cells/well in a 96-well plate for a 72-hour assay.[3]
-
-
This compound Treatment:
-
Allow the cells to adhere and grow for 24 hours after seeding.
-
Prepare serial dilutions of this compound in the cell culture medium from the stock solution. A common concentration range for initial experiments is 0.1 µM to 10 µM.[1]
-
Remove the old medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the this compound treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.
Materials:
-
Cells treated with this compound in a 6-well plate
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in G2/M is expected to increase with this compound treatment.[1]
Apoptosis Detection by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour. An increase in the Annexin V-positive population is indicative of apoptosis.[1]
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting the cleavage of key apoptotic proteins like Caspase-3 and PARP.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Increased levels of cleaved Caspase-3 and cleaved PARP confirm the induction of apoptosis.[1]
Troubleshooting
-
Low Cell Viability in Control Group: Ensure proper cell handling techniques, check for contamination, and use fresh medium and supplements.
-
High Background in Flow Cytometry: Optimize washing steps and ensure proper compensation settings.
-
No Apoptosis Induction: Verify the activity of this compound. Increase the concentration or treatment duration. Ensure the cell line is sensitive to this compound.
-
Weak or No Signal in Western Blot: Check protein transfer efficiency, antibody concentrations, and the activity of the chemiluminescent substrate.
These protocols provide a framework for investigating the apoptotic effects of this compound on cancer cells. Adaptation and optimization for specific experimental conditions and cell lines are recommended.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Flow Cytometry Analysis of HMN-176 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of HMN-176, a potent anti-tumor agent. This compound is an active metabolite of HMN-214 and functions as a mitotic inhibitor.[1] Its mechanism of action involves interfering with the subcellular localization of polo-like kinase-1 (PLK1), which leads to disruption of mitotic spindle formation, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] These cellular responses are readily quantifiable using flow cytometry, making it an indispensable tool for studying the efficacy and mechanism of this compound. This guide details protocols for analyzing cell cycle progression and apoptosis in this compound treated cells, presents data in a clear tabular format, and provides visual representations of the experimental workflow and signaling pathway.
Introduction to this compound
This compound is a stilbene derivative that has demonstrated significant cytotoxicity across a range of human tumor cell lines.[1] Unlike many other mitotic inhibitors, this compound does not directly interact with tubulin.[1] Instead, it alters the spatial distribution of PLK1, a key regulator of mitosis, leading to the formation of defective mitotic spindles. This disruption triggers the spindle assembly checkpoint, resulting in a prolonged mitotic arrest (G2/M arrest) and ultimately, programmed cell death (apoptosis).[1] Flow cytometry is a powerful technique to elucidate these effects at a single-cell level, providing quantitative data on cell cycle distribution and the induction of apoptosis.
Data Summary
The following tables summarize quantitative data related to the activity of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panel of Cancer Cell Lines | Various | Mean: 112 | (Cayman Chemical, n.d.) |
| P388 Leukemia (cisplatin-resistant) | Leukemia | 143 | (Cayman Chemical, n.d.) |
| P388 Leukemia (doxorubicin-resistant) | Leukemia | 557 | (Cayman Chemical, n.d.) |
| P388 Leukemia (vincristine-resistant) | Leukemia | 265 | (Cayman Chemical, n.d.) |
Table 2: Effective Concentrations of this compound for Inducing Cellular Effects
| Effect | Cell Line | Concentration | Duration | Reference |
| G2/M Arrest | HeLa | 3 µM | Not Specified | (Cayman Chemical, n.d.) |
| Inhibition of MDR1 mRNA expression | K2/ARS | 3 µM | 48 hours | (Tanaka et al., 2003) |
| Sensitization to Adriamycin | K2/ARS | 3 µM | Pre-treatment | (Tanaka et al., 2003) |
| Inhibition of Tumor Growth | Human Tumor Specimens | 0.1, 1.0, 10.0 µg/mL | 14 days | (Medina-Gundrum et al., 2005) |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of this compound treated cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cells to a 15 mL conical tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a linear scale for the PI channel (typically FL2 or FL3). Gate on single cells to exclude doublets and aggregates. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in this compound treated cells by staining with Annexin V and Propidium Iodide (PI).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10X)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing floating apoptotic cells).
-
For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase (avoid trypsin if possible as it can cleave surface proteins). Combine with the supernatant.
-
For suspension cells, directly collect the cells.
-
Transfer the cells to a flow cytometry tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Flow Cytometry.
References
Application Notes and Protocols for HMN-176 Administration in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is the active metabolite of the orally bioavailable prodrug HMN-214. It has demonstrated potent anti-tumor activity in a variety of preclinical cancer models. The primary mechanism of action of this compound is the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Furthermore, this compound has been shown to overcome multidrug resistance by downregulating the expression of the MDR1 gene. These application notes provide a summary of the available data on the administration of this compound and its prodrug HMN-214 in animal models of cancer, along with detailed experimental protocols to guide researchers in their study design.
Data Presentation
In Vivo Anti-Tumor Efficacy of HMN-214 (Prodrug of this compound)
The following table summarizes the quantitative data from in vivo studies using HMN-214 in various human tumor xenograft models in mice.
| Cancer Type | Cell Line | Animal Model | HMN-214 Dosage and Administration | Outcome |
| Prostate Cancer | PC-3 | Mouse Xenograft | 10-20 mg/kg, oral | Inhibition of tumor growth[1] |
| Lung Cancer | A549 | Mouse Xenograft | 10-20 mg/kg, oral | Inhibition of tumor growth[1] |
| Colon Cancer | WiDr | Mouse Xenograft | 10-20 mg/kg, oral | Inhibition of tumor growth[1] |
| Drug-Resistant Cancer | KB-A.1 | Nude Mouse Xenograft | 10-20 mg/kg, oral | Significant suppression of MDR1 mRNA expression[1] |
Note: Specific quantitative data on tumor growth inhibition (e.g., T/C ratio, tumor volume over time) were not detailed in the available literature.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound, the active metabolite of HMN-214, exerts its anti-cancer effects primarily through the inhibition of Polo-like kinase 1 (Plk1). This leads to a cascade of events culminating in mitotic arrest and apoptosis. Additionally, this compound can counteract multidrug resistance by suppressing the expression of the MDR1 gene.
Caption: Mechanism of action of this compound.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of HMN-214 in a mouse xenograft model.
Caption: In vivo xenograft study workflow.
Experimental Protocols
Protocol 1: General In Vivo Anti-Tumor Efficacy Study of HMN-214
Objective: To evaluate the anti-tumor activity of orally administered HMN-214 in a human tumor xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., A549, PC-3, WiDr)
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
HMN-214
-
Vehicle for oral administration (e.g., 0.5% methylcellulose solution)[1]
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a suspension of HMN-214 in the vehicle at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).
-
Administer HMN-214 orally to the treatment groups daily for a specified period (e.g., 5 or more consecutive days)[2].
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Compare the mean tumor volumes and weights between the treatment and control groups.
-
Calculate the percentage of tumor growth inhibition (TGI).
-
Protocol 2: Evaluation of HMN-214 on MDR1 Expression In Vivo
Objective: To determine the effect of HMN-214 on the expression of MDR1 mRNA in a multidrug-resistant human tumor xenograft model.
Materials:
-
Multidrug-resistant human cancer cell line (e.g., KB-A.1)
-
Immunocompromised mice (e.g., nude mice)
-
HMN-214
-
Vehicle for oral administration
-
Reagents and equipment for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Establish Xenografts: Follow steps 1-3 of Protocol 1 using the multidrug-resistant cell line.
-
Drug Administration: Administer HMN-214 (10-20 mg/kg, p.o.) or vehicle to the tumor-bearing mice as described in Protocol 1.
-
Tumor Harvesting and RNA Extraction:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Immediately process a portion of the tumor tissue for RNA extraction using a standard method (e.g., TRIzol reagent).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for the human MDR1 gene and a suitable housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of MDR1 mRNA in the tumors from the HMN-214 treated group compared to the control group.
-
Conclusion
This compound, delivered as its oral prodrug HMN-214, has shown promising anti-tumor activity in various preclinical cancer models. Its dual mechanism of inhibiting Plk1 and overcoming multidrug resistance makes it an attractive candidate for further investigation. The provided protocols offer a framework for researchers to design and execute in vivo studies to further elucidate the therapeutic potential of this compound. Future studies should focus on obtaining more detailed quantitative efficacy and pharmacokinetic data in a broader range of cancer models to support its clinical development.
References
Troubleshooting & Optimization
HMN-176 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges with HMN-176 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) but is insoluble in water and ethanol.[1][2][3][4]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: No, direct dissolution of this compound in aqueous buffers or media is not recommended and will likely result in poor solubility and precipitation.[1][3] The compound should first be dissolved in a suitable organic solvent like DMSO to create a concentrated stock solution.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: DMSO is the most commonly recommended solvent for preparing this compound stock solutions for in vitro studies.[1][2][3][4][5][6]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1][6][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Q5: What is the stability of this compound in powder form?
A5: As a solid, this compound is stable for years when stored in a dry, dark environment at -20°C.[1][6] It can be shipped at ambient temperatures for short periods without affecting its stability.[1][3]
Troubleshooting Guide
Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous media.
This is the most common issue encountered when preparing aqueous working solutions of this compound.
Root Cause Analysis:
-
High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit, even with a small percentage of DMSO.
-
Insufficient Mixing: Rapid addition of the DMSO stock to the aqueous medium without adequate mixing can cause localized high concentrations of this compound, leading to precipitation.
-
Low Quality or Wet DMSO: Using DMSO that has absorbed moisture can reduce its solvating power for this compound.[4][6]
-
Temperature Effects: The temperature of the aqueous medium can influence the solubility of this compound.
Solutions:
-
Decrease the Final Concentration: Try preparing a more dilute working solution.
-
Optimize Dilution Technique:
-
Pre-warm the aqueous medium to 37°C.
-
Add the DMSO stock solution dropwise to the vortexing aqueous medium to ensure rapid and thorough mixing.
-
Do not exceed a final DMSO concentration of 0.5-1% in your final working solution, as higher concentrations can be toxic to cells.
-
-
Use High-Quality, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solution.[4][6]
-
Sonication: If precipitation persists, brief sonication of the final working solution in a water bath sonicator may help to redissolve small particles. Use with caution as this may degrade the compound.
Issue 2: Inconsistent experimental results.
Root Cause Analysis:
-
Incomplete Dissolution: The compound may not be fully dissolved in the initial DMSO stock, leading to inaccurate concentrations.
-
Precipitation in Media: Undetected micro-precipitates in the final working solution can lead to variability in the effective concentration of this compound.
-
Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles of the DMSO stock can lead to degradation of the compound.
Solutions:
-
Ensure Complete Dissolution of Stock: Before making dilutions, ensure the this compound powder is completely dissolved in DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.[6]
-
Visually Inspect Final Solution: Before adding the working solution to your experiment, visually inspect it for any signs of precipitation. Centrifuge the solution at low speed to pellet any precipitate if necessary, and use the supernatant.
-
Proper Stock Solution Handling: Aliquot your stock solution into single-use volumes and store them appropriately to minimize freeze-thaw cycles.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 10 mg/mL | [2] |
| ≥ 30 mg/mL | [5][6] | |
| 76 mg/mL (198.72 mM) | [3][4] | |
| DMF | 10 mg/mL | [2] |
| Water | Insoluble | [1][3][4] |
| Ethanol | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 382.43 g/mol )[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 3.82 mg of this compound.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be necessary to facilitate dissolution.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. Mix thoroughly by gentle vortexing. This results in a 100 µM intermediate solution with 1% DMSO.
-
Prepare the final 10 µM working solution by performing a 1:10 dilution of the intermediate solution. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. The final DMSO concentration will be 0.1%.
-
Mix the final working solution thoroughly by inverting the tube or gentle vortexing.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Potential off-target effects of HMN-176 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HMN-176. The information is designed to help anticipate and resolve potential issues related to its mechanism of action and off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized as a multi-faceted compound with complex effects on mitotic processes. Its primary mechanisms include:
-
Inhibition of Centrosome-Dependent Microtubule Nucleation : this compound is considered a first-in-class anti-centrosome agent. It disrupts the formation of centrosome-nucleated microtubules (asters), which is crucial for proper spindle assembly during mitosis.[1][2]
-
Interference with Polo-like Kinase 1 (PLK1) Localization : It does not directly inhibit the kinase activity of PLK1. Instead, it disrupts its normal subcellular spatial distribution at centrosomes and along the cytoskeleton.[3][4] This mislocalization prevents PLK1 from performing its functions in mitotic progression.
-
Inhibition of NF-Y Transcription Factor : this compound has been shown to inhibit the binding of the transcription factor NF-Y to the Y-box consensus sequence in the promoter region of the MDR1 gene.[5][6]
Q2: Is this compound a direct inhibitor of tubulin polymerization?
A2: No. Multiple studies have confirmed that this compound does not have a significant effect on tubulin polymerization kinetics in vitro.[1][2][7] Its effects on spindle formation are due to its action on centrosomes and microtubule organization, not direct interaction with tubulin.
Q3: What is the relationship between this compound and HMN-214?
A3: this compound is the active metabolite of HMN-214.[1][3][5][6] HMN-214 is a prodrug designed for better oral bioavailability. After administration, HMN-214 is converted to this compound in the body.[8][9] When conducting in vivo studies with oral administration, HMN-214 is typically used. For in vitro cellular assays, this compound is used directly.
Q4: What are the known off-target effects of this compound?
A4: The primary documented "off-target" effect, if considering PLK1 localization as the main target, is the inhibition of the NF-Y transcription factor.[5][6] This leads to the downregulation of the multidrug resistance gene (MDR1), which can restore chemosensitivity in resistant cancer cells.[5][9] Depending on the experimental context, this could be a desirable secondary effect or a confounding variable.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Discrepancy in IC50 Values
Symptoms:
-
Observed IC50 value is significantly different from published data.
-
High levels of cell death at concentrations intended for studying mitotic arrest without inducing apoptosis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Solubility | This compound is soluble in DMSO.[3] Ensure the stock solution is fully dissolved before diluting into aqueous media. Precipitates can lead to inconsistent final concentrations. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. The mean IC50 value across a panel of cell lines is reported as 118 nM, but this can vary.[10] It's crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your endpoint (e.g., GI50 for growth inhibition vs. a lower concentration for observing specific mitotic defects). |
| MDR1 Gene Expression | If your cell line has high levels of MDR1 expression, it may show some resistance. Conversely, the off-target effect of this compound on NF-Y can suppress MDR1 expression,[5][10] potentially sensitizing cells over time. |
| Proliferation Rate | As a mitosis inhibitor, the cytotoxicity of this compound is highly dependent on the cell division rate. Slower-growing cells may require a longer exposure time or higher concentration to observe an effect. |
Issue 2: Not Observing Expected Mitotic Arrest or Spindle Defects
Symptoms:
-
Flow cytometry does not show a significant increase in the G2/M population.
-
Immunofluorescence imaging does not reveal the expected short or multipolar spindles.[1][2]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The concentration required to induce mitotic arrest may be different from the cytotoxic concentration. A concentration of 2.5 µM has been shown to significantly increase the duration of mitosis.[4][8][10] Perform a titration to find the lowest concentration that produces the desired phenotype without widespread cell death. |
| Incorrect Timing | The effects of this compound on mitosis are time-dependent. You may need to synchronize your cells (e.g., with a thymidine block) and then treat with this compound upon release to enrich for cells entering mitosis during the treatment window. |
| Imaging Technique | The spindle defects can be subtle. Ensure you are using high-resolution microscopy and appropriate markers (e.g., antibodies against α-tubulin for the spindle and γ-tubulin or pericentrin for centrosomes) to clearly visualize the mitotic apparatus. |
Issue 3: Inconsistent Results in MDR1 Expression or NF-Y Activity Assays
Symptoms:
-
RT-PCR or Western blot results do not show a decrease in MDR1 mRNA or P-glycoprotein levels.
-
Electrophoretic Mobility Shift Assay (EMSA) does not show inhibition of NF-Y binding.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | A concentration of 3 µM this compound was shown to suppress MDR1 mRNA expression by approximately 56% after 48 hours.[9] Lower concentrations (e.g., 1 µM) had no significant effect.[9] Verify that you are using a sufficient concentration and treatment duration. |
| Basal MDR1 Expression | The effect on MDR1 will be most apparent in cell lines with high basal expression of the gene, such as those selected for adriamycin resistance.[5] The effect may not be detectable in cell lines with very low or no MDR1 expression. |
| EMSA Protocol | For EMSA, ensure that this compound is pre-incubated with the nuclear extract before the addition of the labeled DNA probe to allow for interaction with NF-Y.[6] Run appropriate controls, including a no-extract control and a competition assay with an unlabeled probe. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines / Conditions | Source |
| Mean IC50 | 118 nM | Panel of various human tumor cell lines | [10] |
| MDR1 mRNA Suppression | ~56% reduction | K2/ARS (Adriamycin-resistant) cells | [9] |
| Concentration for Mitotic Delay | 2.5 µM | hTERT-RPE1 and CFPAC-1 cells | [4][8] |
| Adriamycin GI50 Reduction | ~50% | K2/ARS cells pre-treated with 3 µM this compound | [5] |
Key Experimental Protocols
Immunofluorescence Protocol for Spindle Morphology
-
Cell Culture : Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere and grow to 60-70% confluency.
-
Treatment : Treat cells with the desired concentration of this compound (e.g., 2.5 µM) for a predetermined time (e.g., 16-24 hours) to enrich for mitotic cells.
-
Fixation : Gently wash the cells with PBS. Fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : If using paraformaldehyde, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block with 1% BSA in PBS with 0.1% Tween-20 (PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate with primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-γ-tubulin) diluted in blocking buffer overnight at 4°C.
-
Washing : Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation : Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) and a DNA stain (e.g., DAPI) in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting : Wash three times with PBST. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging : Visualize using a fluorescence or confocal microscope.
RT-PCR Protocol for MDR1 mRNA Expression
-
Cell Treatment : Plate cells and treat with this compound (e.g., 3 µM) and a vehicle control (DMSO) for 48 hours.
-
RNA Extraction : Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Quantify RNA and assess its purity.
-
cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
PCR Amplification : Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
MDR1 Forward Primer: (Example) 5'-CCCATCATTGCAATAGCAGG-3'
-
MDR1 Reverse Primer: (Example) 5'-GTTCAAACTTCTGCTCCTGA-3'
-
-
Analysis : Analyze PCR products by agarose gel electrophoresis. For quantitative analysis (qPCR), use a SYBR Green or TaqMan-based assay and calculate the relative expression using the ΔΔCt method.
Visualizations
Caption: Dual mechanisms of this compound leading to mitotic arrest and chemosensitization.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
HMN-176 Cell Viability Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in HMN-176 cell viability assays.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability (Apparent Resistance)
If you observe higher than expected cell viability after treatment with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Multidrug Resistance (MDR): | The target cells may express high levels of multidrug resistance proteins like P-glycoprotein (MDR1), which can efflux this compound. This compound has been shown to suppress MDR1 expression, but high initial levels may still confer resistance.[1][2] |
| 1. Check MDR1 Expression: Analyze the MDR1 expression levels in your cell line using RT-PCR or Western blotting. | |
| 2. Co-treatment with MDR inhibitors: Consider using known MDR inhibitors as a positive control to see if this sensitizes the cells to this compound. | |
| Compound Inactivity: | This compound may have degraded due to improper storage or handling. |
| 1. Verify Compound Integrity: Use a fresh stock of this compound. The compound should be stored at -20°C for long-term storage.[3] | |
| 2. Check Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium.[4] Inadequate dissolution can lead to lower effective concentrations. | |
| Suboptimal Assay Conditions: | The chosen cell viability assay may not be suitable for the experimental endpoint or may be interfered with by the compound. |
| 1. Orthogonal Assays: Use a different viability assay that measures a distinct cellular parameter (e.g., switch from a metabolic assay like MTT to a cytotoxicity assay measuring membrane integrity like LDH release). | |
| 2. Check for Assay Interference: Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents. | |
| Cell Seeding Density: | Cell density can significantly impact the apparent efficacy of a compound. |
| 1. Optimize Seeding Density: Perform a titration of cell seeding density to find the optimal number where cells are in the exponential growth phase during the treatment period.[5] |
Issue 2: High Variability Between Replicates or Experiments
High variability can mask the true effect of this compound. The following table outlines common sources of variability and how to address them.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Passage Number: | Cells that are unhealthy, have been in culture for too long (high passage number), or are overgrown can respond variably to treatment.[5][6] |
| 1. Standardize Cell Culture: Use cells within a defined low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding for an experiment. Maintain a viability of >90% for routine culture. | |
| 2. Avoid Overgrowth: Do not allow cells to become over-confluent before or during the experiment. | |
| Pipetting Errors: | Inaccurate or inconsistent pipetting can lead to significant well-to-well variability. |
| 1. Use Calibrated Pipettes: Regularly calibrate all pipettes. | |
| 2. Standardize Technique: Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, and ensure thorough mixing of reagents. | |
| Edge Effects: | Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results. |
| 1. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| 2. Use Humidified Incubators: Ensure the incubator has adequate humidity. | |
| Mycoplasma Contamination: | Mycoplasma can alter cellular metabolism and response to drugs, leading to unreliable results. |
| 1. Regular Testing: Routinely test cell cultures for mycoplasma contamination. | |
| 2. Discard Contaminated Cultures: If a culture tests positive, discard it and start with a fresh, uncontaminated stock. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the active metabolite of the prodrug HMN-214.[1] Its primary mechanisms of action include:
-
Inhibition of NF-Y: this compound inhibits the binding of the transcription factor NF-Y to the Y-box in the MDR1 promoter, leading to the downregulation of MDR1 expression. This can restore chemosensitivity in multidrug-resistant cells.[1][2]
-
Interference with Polo-like Kinase 1 (PLK1): It disrupts the normal subcellular distribution of PLK1, which is crucial for mitotic progression.[4][7] This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[3]
-
Disruption of Centrosome-Mediated Microtubule Assembly: this compound inhibits the formation of centrosome-nucleated microtubules, leading to the formation of short or multipolar spindles.[3][8]
Q2: At what concentration should I use this compound?
A2: The effective concentration of this compound is cell line-dependent. The mean IC50 value against a panel of cancer cell lines is reported to be around 112-118 nM.[7] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line. Studies have used concentrations ranging from nanomolar to low micromolar (e.g., 3 µM) to observe effects on MDR1 expression and cell cycle arrest.[1]
Q3: Why am I observing cytotoxicity at lower concentrations than expected?
A3: If you observe higher than expected cytotoxicity, consider these factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Incorrect Compound Concentration: Double-check the calculations for your stock solution and dilutions.
Q4: Can this compound affect the cell viability assay itself?
A4: It is possible for compounds to interfere with assay components. For example, in metabolic assays like MTT or MTS, a compound could have reducing or oxidizing properties that affect the colorimetric or fluorometric readout. It is recommended to run a cell-free control where the compound is added to the assay medium to check for any direct interference.
Q5: My cells look morphologically stressed, but the viability assay shows high viability. Why?
A5: This discrepancy can occur because different assays measure different aspects of cell health. A metabolic assay (like MTT) may still show activity in cells that are morphologically abnormal or have arrested in the cell cycle but have not yet undergone cell death. This compound is known to cause G2/M arrest. Consider using an assay that measures membrane integrity (e.g., Trypan Blue, LDH assay) or a marker of apoptosis (e.g., Caspase-3/7 activity assay) to get a more complete picture of the cellular response.
Data Presentation
Table 1: Reported Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Type | IC50 (nM) | Notes |
| P388 Leukemia | Cisplatin-resistant | 143 | This compound is effective against cisplatin-resistant cells. |
| P388 Leukemia | Doxorubicin-resistant | 557 | This compound shows activity in doxorubicin-resistant cells. |
| P388 Leukemia | Vincristine-resistant | 265 | This compound is effective against vincristine-resistant cells. |
| Various Cancer Cell Lines | Panel Average | 112 | Mean IC50 value from a panel of different cancer cell lines. |
Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. google.com [google.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HMN-176 Experiments: A Guide to Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential reproducibility issues in experiments involving HMN-176. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the active metabolite of the prodrug HMN-214. Its anti-tumor activity is primarily attributed to two distinct mechanisms:
-
Interference with Polo-like Kinase 1 (PLK1): this compound disrupts the normal subcellular spatial distribution of PLK1, a key regulator of mitosis, without directly inhibiting its kinase activity.[1][2] This interference leads to defects in spindle assembly, causing cell cycle arrest in the G2/M phase.[3][4][5]
-
Downregulation of Multidrug Resistance Gene 1 (MDR1): this compound inhibits the transcription factor NF-Y from binding to the Y-box in the MDR1 promoter.[3][6] This suppression of MDR1 expression can restore chemosensitivity in multidrug-resistant cancer cells.[6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1] For short-term storage (days to weeks), it is recommended to store the compound at 0-4°C. For long-term storage (months), it should be stored at -20°C.[4]
Q3: What are the typical concentrations of this compound used in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies provide a general range:
-
For cytotoxicity assays, the IC50 values are often in the nanomolar range, with a mean IC50 of approximately 118 nM across various cancer cell lines.[5][7]
-
To induce G2/M arrest, a concentration of 3 µM has been used in HeLa cells.[5]
-
For suppressing MDR1 expression, 3 µM this compound has been shown to reduce MDR1 mRNA levels by about 56%.[7][8]
-
In studies observing mitotic spindle defects, concentrations around 2.5 µM have been used.[2][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Recommended densities are typically between 3 x 10³ and 1 x 10⁴ cells/well for a 96-well plate.[7][9] | Consistent cell growth across wells, leading to more reliable IC50 measurements. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | The compound's activity will be at its expected potency. |
| Incubation Time | Standardize the incubation time with this compound. A 72-hour incubation period is commonly used for cytotoxicity assays.[7][9] | Consistent exposure time will yield more reproducible results. |
| Cell Line Variability | Different cancer cell lines exhibit varying sensitivities to this compound.[5][7] | Confirm the expected IC50 range for your specific cell line from literature or internal validation. |
Issue 2: Lack of G2/M phase cell cycle arrest.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient this compound Concentration | Titrate the concentration of this compound. A concentration of 3 µM has been shown to induce G2/M arrest in HeLa cells.[5] | A clear increase in the G2/M population observed by flow cytometry. |
| Inappropriate Time Point for Analysis | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing G2/M arrest. | Identification of the time point with the maximum G2/M population. |
| Cell Synchronization | For a more pronounced effect, consider synchronizing the cells at the G1/S boundary before adding this compound. | A more synchronized population will enter mitosis together, leading to a more distinct G2/M arrest. |
Issue 3: No significant decrease in MDR1 (P-glycoprotein) expression.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Endogenous MDR1 Expression | Select a cell line known to have high endogenous expression of MDR1, such as adriamycin-resistant cell lines (e.g., K2/ARS).[6] | A detectable baseline level of MDR1 allows for the observation of its downregulation. |
| Suboptimal this compound Concentration | A concentration of 3 µM this compound has been shown to suppress MDR1 mRNA expression by approximately 56%.[7][8] Ensure the concentration is sufficient. | A significant reduction in MDR1 mRNA (by RT-qPCR) and protein (by Western blot) levels. |
| Timing of Analysis | Analyze MDR1 expression after an appropriate treatment duration. A 48-hour treatment has been shown to be effective.[8] | Sufficient time for the transcriptional and translational changes to occur. |
Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Metric | Value | Cell Lines/Conditions | Reference |
| Mean IC50 | 118 nM | Panel of various human tumor cell lines | [7] |
| MDR1 mRNA Suppression | ~56% | K2/ARS (Adriamycin-resistant human ovarian cancer) cells treated with 3 µM this compound | [8] |
| Mitotic Arrest | G2/M Phase | HeLa cells treated with 3 µM this compound | [5] |
| Increased Mitosis Duration | Significant increase | hTERT-RPE1 and CFPAC-1 cell lines treated with 2.5 µM this compound | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.[7][9]
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7][9]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Western Blot for MDR1 (P-glycoprotein)
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 3 µM) for 48 hours.[8]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MDR1/P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound dual mechanism of action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. glpbio.com [glpbio.com]
HMN-176 differential effects on various cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of HMN-176 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of the oral prodrug HMN-214, a novel stilbene-like compound.[1] Its primary mechanism of action is the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis in various cancer cell lines.[1][2] It disrupts spindle polar bodies during mitosis, leading to mitotic catastrophe.[1][2] this compound has also been shown to interfere with the subcellular localization of polo-like kinase-1 (PLK1), a key regulator of mitosis.[3][4]
Q2: Does this compound affect microtubule polymerization like other mitotic inhibitors?
A2: No, studies have shown that this compound does not have a significant effect on tubulin polymerization, distinguishing it from other microtubule-targeting agents like taxanes and vinca alkaloids.[2][5]
Q3: What is the effect of this compound on multidrug-resistant (MDR) cancer cells?
A3: this compound has been shown to restore chemosensitivity in multidrug-resistant cancer cell lines.[5][6] It achieves this by down-regulating the expression of the multidrug resistance gene (MDR1). This is mediated through the inhibition of the transcription factor NF-Y binding to the MDR1 promoter.[5][6]
Q4: Is the cytotoxic effect of this compound dependent on the p53 status of the cancer cell line?
A4: Yes, the induction of apoptosis by this compound can be influenced by the p53 status of the cell line. In cell lines with wild-type p53, such as HCT116 and A549, this compound induces caspase-3 activation and apoptosis more rapidly (within 24 hours) compared to cell lines with mutant or null p53, like DLD-1 and NCI-H358.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| Low Cytotoxicity Observed | Cell line may be less sensitive. | Increase the concentration of this compound. A dose-dependent effect has been observed, with increasing apoptosis at concentrations from 0.1 µM to 1 µM.[1] |
| Incorrect assessment of cell viability. | Use multiple assays to assess cytotoxicity, such as MTT and Annexin V staining, to confirm results. | |
| Drug degradation. | Ensure proper storage of this compound at -20°C.[7] Prepare fresh dilutions for each experiment. | |
| No G2/M Arrest Observed | Insufficient drug concentration. | Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your specific cell line. |
| Incorrect timing of analysis. | Analyze cell cycle distribution at multiple time points (e.g., 24, 48, 72 hours) post-treatment. G2/M arrest is typically observed at 24 hours.[1] | |
| Cell line specific resistance. | Investigate the expression levels of proteins involved in cell cycle regulation in your cell line. | |
| Variability in Experimental Results | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and media composition between experiments. |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate techniques to ensure accurate drug concentrations. | |
| Unexpected Off-Target Effects | Pleiotropic effects of the compound. | While this compound is relatively specific, consider performing control experiments to rule out off-target effects, such as testing its effect on non-cancerous cell lines. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| P388 Leukemia | Leukemia | Mean: 112 | - |
| P388/CIS | Cisplatin-Resistant Leukemia | 143 | Demonstrates activity in cisplatin-resistant cells.[8] |
| P388/DOX | Doxorubicin-Resistant Leukemia | 557 | Demonstrates activity in doxorubicin-resistant cells.[8] |
| P388/VCR | Vincristine-Resistant Leukemia | 265 | Demonstrates activity in vincristine-resistant cells.[8] |
Table 2: Effect of this compound on MDR1 Expression and Adriamycin Sensitivity
| Cell Line | Treatment | MDR1 mRNA Expression | GI50 of Adriamycin |
| K2/ARS (Adriamycin-Resistant Ovarian Cancer) | Control | High | High |
| K2/ARS (Adriamycin-Resistant Ovarian Cancer) | 3 µM this compound | Decreased by ~56% | Decreased by ~50%[5][6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Objective: To analyze the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound at the desired concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Western Blot Analysis for Apoptosis and Cell Cycle Markers
-
Objective: To detect changes in protein expression related to apoptosis and cell cycle regulation.
-
Methodology:
-
Treat cells with this compound for the desired time period.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Cyclin B1, p-cdc2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: this compound's dual mechanism: inducing mitotic arrest and reversing multidrug resistance.
Caption: Workflow for analyzing this compound's effect on the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting HMN-176-Induced Multipolar Spindle Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting experimental results related to HMN-176, a potent anti-cancer agent known to induce multipolar spindle formation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active metabolite of the oral prodrug HMN-214 and acts as a potent anti-proliferative agent.[1][2][3] Its primary mechanism involves the disruption of mitotic spindle assembly by inhibiting centrosome-dependent microtubule nucleation.[4][5][6][7] This leads to the formation of abnormal mitotic spindles, including multipolar and short spindles, ultimately causing cell cycle arrest at the G2/M phase and subsequent cell death.[3][4][8][9][10]
Q2: How does this compound differ from other microtubule-targeting agents like taxanes or vinca alkaloids?
Unlike taxanes and vinca alkaloids, which directly bind to tubulin and affect microtubule polymerization or depolymerization, this compound does not have a significant effect on tubulin polymerization itself.[9][11] Instead, it is considered a "first-in-class" anti-centrosome drug that interferes with the subcellular distribution of Polo-like kinase 1 (PLK1), a key regulator of mitosis, without directly inhibiting its kinase activity.[2][6][12]
Q3: Why do I observe multipolar spindles in some cell lines but not others after this compound treatment?
The formation of multipolar spindles in response to this compound can be cell-line dependent. For example, treatment with 2.5 µmol/L this compound has been shown to induce multipolar spindles in CFPAC-1 pancreatic cancer cells, while the same concentration leads to the formation of small, bipolar spindles in hTERT-RPE1 cells.[8][13][14] This difference may be attributed to the varying reliance of different cell lines on centrosome-dependent versus chromosome-based spindle assembly pathways.[5]
Q4: What is the expected effect of this compound on the cell cycle?
This compound treatment is expected to cause a robust arrest of cells in the G2/M phase of the cell cycle.[3][9][10] This can be observed through flow cytometry analysis of DNA content, where an accumulation of cells with 4N DNA content will be apparent.
Troubleshooting Guides
Immunofluorescence Staining of Mitotic Spindles
Issue: Weak or no fluorescent signal for microtubules.
-
Possible Cause:
-
Suboptimal primary or secondary antibody concentration.
-
Inadequate cell permeabilization.
-
Antibody degradation due to improper storage.
-
Photobleaching of the fluorophore.
-
-
Troubleshooting Steps:
-
Optimize Antibody Dilution: Perform a titration of both primary (e.g., anti-α-tubulin) and secondary antibodies to determine the optimal working concentration.
-
Permeabilization: Ensure complete permeabilization by using an appropriate detergent (e.g., 0.1-0.5% Triton X-100 in PBS) for a sufficient duration (e.g., 10-15 minutes).
-
Antibody Handling: Aliquot antibodies upon receipt and store them at the recommended temperature to avoid repeated freeze-thaw cycles.
-
Minimize Photobleaching: Protect samples from light during incubation steps and use an anti-fade mounting medium. Image samples promptly after staining.
-
Issue: High background fluorescence.
-
Possible Cause:
-
Insufficient blocking.
-
Primary or secondary antibody concentration is too high.
-
Inadequate washing.
-
-
Troubleshooting Steps:
-
Blocking: Increase the blocking time (e.g., to 1 hour at room temperature) and consider using a different blocking agent (e.g., 5% normal goat serum in PBS if using a goat anti-mouse secondary).
-
Antibody Concentration: Reduce the concentration of the primary and/or secondary antibody.
-
Washing: Increase the number and duration of wash steps between antibody incubations.
-
Cell Cycle Analysis by Flow Cytometry
Issue: Poor resolution of G1, S, and G2/M peaks.
-
Possible Cause:
-
Improper cell fixation and permeabilization.
-
Cell clumping.
-
Incorrect staining procedure.
-
-
Troubleshooting Steps:
-
Fixation: Use ice-cold 70% ethanol and add it dropwise to the cell pellet while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Cell Aggregates: Pass the cell suspension through a cell strainer or nylon mesh before analysis.
-
Staining: Ensure RNase A is included in the propidium iodide (PI) staining solution to prevent staining of double-stranded RNA. Incubate for at least 15-30 minutes at room temperature in the dark.
-
Issue: Unexpected cell cycle distribution in control (untreated) cells.
-
Possible Cause:
-
Cells are not in the exponential growth phase.
-
Contact inhibition in confluent cultures.
-
-
Troubleshooting Steps:
-
Cell Culture: Ensure cells are seeded at an appropriate density and harvested when they are in the logarithmic phase of growth.
-
Confluency: Avoid letting cells become over-confluent before harvesting, as this can lead to a higher proportion of cells in the G1 phase.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | ~118 |
| PC-3 | Prostate Cancer | ~118 |
| DU-145 | Prostate Cancer | ~118 |
| MIAPaCa-2 | Pancreatic Cancer | ~118 |
| U937 | Leukemia | ~118 |
| MCF-7 | Breast Cancer | ~118 |
| A549 | Lung Cancer | ~118 |
| WiDr | Colon Cancer | ~118 |
| P388/CDDP (Cisplatin-resistant) | Leukemia | 143 |
| P388/VCR (Vincristine-resistant) | Leukemia | 265 |
| K2/ARS (Adriamycin-resistant) | Ovarian Cancer | ~2000 |
Data compiled from multiple sources.[3][15]
Table 2: Observed Phenotypes after this compound Treatment
| Cell Line | This compound Concentration | Observed Phenotype | Reference |
| hTERT-RPE1 | 2.5 µmol/L | Small, bipolar spindles; delayed mitosis | [8][13][14] |
| CFPAC-1 | 2.5 µmol/L | Multipolar spindles; disorganized chromosomes; prolonged mitosis | [8][13][14] |
| HeLa | 3 µM | G2/M phase cell cycle arrest | [3][15] |
| Spisula oocytes | 0.25 µmol/L - 2.5 µM | Inhibition of meiotic spindle and aster formation | [10][15] |
Experimental Protocols
Immunofluorescence Staining for Mitotic Spindles
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBST. Counterstain the DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells a final three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Caption: Proposed signaling pathway of this compound leading to multipolar spindle formation and cell cycle arrest.
Caption: A typical experimental workflow for studying the effects of this compound on cells.
Caption: A logical troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 9. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 10. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Achieving High-Quality Immunofluorescence with HMN-176
Welcome to the technical support center for immunofluorescence (IF) applications involving HMN-176. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts, ensuring reliable and reproducible results. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells in the context of immunofluorescence?
This compound is a stilbene derivative that acts as an anti-mitotic agent.[1] Its primary mechanism of action is the inhibition of centrosome-dependent microtubule nucleation, which leads to defects in spindle assembly, such as the formation of short or multipolar spindles.[2][3] This can result in a delay in the satisfaction of the spindle assembly checkpoint and an arrest of cells in the G2/M phase of the cell cycle.[2] When performing immunofluorescence, these effects will be visible as distinct changes in the microtubule and spindle morphology of treated cells compared to controls.
Q2: Are there any known specific artifacts directly caused by the this compound compound in immunofluorescence?
Currently, there is no widely documented evidence to suggest that this compound itself is a source of direct immunofluorescence artifacts, such as autofluorescence. However, its potent biological activity on the cytoskeleton can lead to morphological changes that may be misinterpreted as artifacts if not properly controlled for. It is crucial to distinguish between treatment-induced biological effects and technical artifacts of the staining procedure.
Q3: What are the most critical controls to include when performing immunofluorescence with this compound?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This is crucial to differentiate the effects of the compound from those of the solvent.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[4]
-
Isotype Control: Use an antibody of the same isotype and concentration as your primary antibody that is not directed against your target protein. This helps to determine if the observed staining is due to non-specific antibody interactions.[5]
-
Unstained Control: A sample of cells that is not stained with any antibodies or dyes. This is important for assessing the level of natural autofluorescence in your cells.[5][6]
Troubleshooting Guide
Problem 1: High Background Staining
High background can obscure specific signals and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Inappropriate Fixation | Reduce fixation time or try a different fixative. Freshly prepare your 4% formaldehyde solution.[7][8] Old formaldehyde can increase autofluorescence.[5] |
| Insufficient Blocking | Increase the blocking incubation period. Consider using a different blocking agent, such as serum from the same species as the secondary antibody.[4][6][9] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.[4][7] |
| Inadequate Washing | Increase the number and duration of washing steps to remove unbound antibodies.[6][7] |
| Drying of the Sample | Ensure the sample remains hydrated throughout the staining procedure, as drying can cause intense autofluorescence.[5][7] |
Problem 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors, from sample preparation to antibody performance.
| Potential Cause | Recommended Solution |
| Ineffective Permeabilization | If using formaldehyde fixation, ensure cells are adequately permeabilized with a detergent like Triton X-100. Note that methanol or acetone fixation also permeabilizes cells.[9] |
| Suboptimal Antibody Concentration or Incubation | Increase the concentration of the primary antibody and/or extend the incubation time.[4][9] For many antibodies, an overnight incubation at 4°C is optimal.[5] |
| Incompatible Primary and Secondary Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[4][9] |
| Photobleaching | Minimize exposure of your samples to light. Use an anti-fade mounting medium.[5][9] Store slides in the dark.[9] |
| Low Protein Expression | Confirm the expression of your target protein using an alternative method like Western blotting, if possible.[5] |
Problem 3: Non-Specific Staining or Off-Target Signal
This can lead to incorrect localization and interpretation of your protein of interest.
| Potential Cause | Recommended Solution |
| Cross-Reactivity of Secondary Antibody | Run a secondary antibody-only control. If staining is observed, consider using a different secondary antibody or pre-absorbing it against the species of your sample.[4] |
| Primary Antibody Non-Specificity | Validate your primary antibody to ensure it is specific for your target. If available, use a knockdown or knockout cell line as a negative control.[6] |
| Presence of Endogenous IgGs | If staining mouse primary antibodies on mouse tissue, for example, you may need to use special blocking steps to prevent the secondary antibody from binding to endogenous immunoglobulins.[9] |
Experimental Protocols
Standard Immunofluorescence Protocol for Cells Treated with this compound
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for your specific cell type and target protein.
-
Cell Seeding and Treatment:
-
Seed cells onto appropriate chamber slides or coverslips.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in an antibody dilution buffer (e.g., 0.1% BSA in PBS) to its optimal concentration.
-
Incubate the cells with the primary antibody solution, typically for 3 hours at room temperature or overnight at 4°C.[8]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with a wash buffer (e.g., PBS).
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters for your chosen fluorophores.
-
Visual Guides
Logical Workflow for Troubleshooting Immunofluorescence
Caption: A flowchart for systematic troubleshooting of common immunofluorescence issues.
Signaling Pathway Affected by this compound
Caption: The mechanism of this compound leading to mitotic arrest.
References
- 1. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. ibidi.com [ibidi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
How to control for HMN-176 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals control for potential off-target kinase inhibition of HMN-176.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an active metabolite of the prodrug HMN-214.[1][2][3][4][5] Its primary described mechanism of action is not direct kinase inhibition, but rather interference with the subcellular localization of Polo-like kinase 1 (PLK1).[4] this compound disrupts the normal distribution of PLK1 at centrosomes and along the cytoskeletal structure, leading to mitotic arrest.[4] It also inhibits centrosome-dependent microtubule nucleation, which contributes to its anti-mitotic effects.
Q2: Is there a publicly available kinase selectivity profile (kinome scan) for this compound?
Currently, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases does not appear to be publicly available. While its effects on PLK1 function are documented, its interactions with other kinases have not been systematically profiled in the public literature. Therefore, researchers using this compound should empirically determine its selectivity and potential off-target effects within their experimental system.
Q3: What are the known non-kinase off-targets of this compound?
This compound has been shown to target the transcription factor NF-Y.[1][5] It inhibits the binding of NF-Y to the Y-box consensus sequence in the MDR1 promoter, leading to the downregulation of MDR1 expression.[1] This can restore chemosensitivity in multidrug-resistant cells.[1][5]
Troubleshooting Guide: Controlling for Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Problem 1: Observed phenotype is inconsistent with known this compound mechanisms.
Possible Cause: The observed phenotype may be due to the inhibition of an unknown off-target kinase or non-kinase protein.
Solutions:
-
Perform a Kinase Profiling Assay: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[6][7][8]
-
Use a Structurally Unrelated PLK1 Functional Inhibitor: Compare the phenotype induced by this compound with that of another compound that disrupts PLK1 function through a different mechanism. Consistent phenotypes suggest an on-target effect related to PLK1.
-
Rescue Experiment: If a specific off-target kinase is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Western Blot Analysis of Key Signaling Pathways: Profile the phosphorylation status of key downstream effectors of suspected off-target kinases.[9][10]
Problem 2: Difficulty in validating on-target engagement in cells.
Possible Cause: Lack of direct binding to the active site of PLK1 makes traditional target engagement assays challenging.
Solutions:
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[11][12][13][14] A shift in the melting curve of a protein in the presence of this compound would indicate direct binding.
-
Immunofluorescence Microscopy: Visualize the subcellular localization of PLK1 in the presence and absence of this compound to confirm its known mechanism of action.
-
Phenotypic Assays: Use assays that measure downstream consequences of PLK1 functional inhibition, such as mitotic arrest or spindle abnormalities, to confirm on-target activity.
Experimental Protocols & Methodologies
Kinase Profiling Assay (Biochemical)
This protocol outlines a general method for screening this compound against a panel of purified kinases.
Objective: To identify potential off-target kinase inhibition by this compound in a cell-free system.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
This compound (at various concentrations)
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, phosphospecific antibodies)
-
Microplates
Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, add the assay buffer, the specific kinase, and its substrate.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).[6][7][8][15]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any inhibited kinases.
Data Presentation:
| Kinase | This compound IC50 (µM) |
| Kinase A | > 10 |
| Kinase B | 1.2 |
| Kinase C | 8.5 |
| ... | ... |
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the binding of this compound to target proteins in intact cells.[11][12][13][14]
Objective: To determine if this compound directly binds to and stabilizes PLK1 or other potential off-target proteins in a cellular environment.
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies against the protein of interest (e.g., PLK1)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble protein at each temperature by Western blot using an antibody against the target protein.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the this compound-treated samples compared to the control indicates target engagement.
Western Blot for Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of proteins in a signaling pathway.[9][10]
Objective: To determine if this compound treatment affects signaling pathways downstream of potential off-target kinases.
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents
-
SDS-PAGE and Western blot reagents
-
Phospho-specific antibodies and total protein antibodies for the proteins of interest
Procedure:
-
Treat cells with this compound or vehicle control for various times and at different concentrations.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a phospho-specific antibody for a protein in the suspected off-target pathway.
-
Strip the membrane and re-probe with an antibody for the total amount of that protein to ensure equal loading.[9]
-
Quantify the band intensities to determine the change in phosphorylation.
Signaling Pathways and Experimental Workflows
Known Signaling Pathways Affected by this compound
This compound is known to functionally interact with the PLK1 signaling pathway and the NF-Y mediated transcription pathway.
Caption: this compound functional interference with the PLK1 pathway.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. domainex.co.uk [domainex.co.uk]
Technical Support Center: Managing HMN-176 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with HMN-176 and its prodrug, HMN-214, in animal studies.
Introduction to this compound and its Mechanism of Action
This compound is the active metabolite of the orally bioavailable prodrug HMN-214. Its primary mechanisms of action include the inhibition of the transcription factor NF-Y and the interference with the subcellular spatial distribution of Polo-like kinase 1 (PLK1).[1][2] This disruption of critical mitotic events leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][3] Due to its potent anti-proliferative effects, this compound and its prodrug are promising anti-cancer agents. However, as with many chemotherapeutic compounds, off-target effects can lead to toxicities that require careful management in preclinical animal models.
Signaling Pathway of this compound
Caption: this compound's dual mechanism targeting PLK1 and NF-Y.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. What are the most common toxicities observed with this compound/HMN-214 in animal studies?
Based on available preclinical and clinical data for the prodrug HMN-214, the most consistently reported adverse effect is myelosuppression , specifically neutropenia .[4] This is an expected on-target toxicity due to the inhibition of PLK1 in rapidly dividing hematopoietic progenitor cells.
In some human clinical trials, sensory neuropathy and ileus have been noted as dose-limiting toxicities, although these were reported to be less frequent and severe compared to other microtubule-targeting agents.[5] Interestingly, significant neurotoxicity was not observed in animal models with oral administration of HMN-214, suggesting potential species-specific differences.[2][6]
Troubleshooting Observed Toxicities:
| Observed Sign | Potential Cause | Recommended Action |
| Decreased white blood cell count (especially neutrophils) | Myelosuppression (On-target PLK1 inhibition) | - Monitor complete blood counts (CBCs) regularly, especially at the expected nadir (typically 5-10 days post-dose).- For moderate, asymptomatic neutropenia (1000-1500 cells/µL), consider prophylactic broad-spectrum antibiotics.- For severe neutropenia (<1000 cells/µL) or febrile neutropenia, hospitalization with intravenous fluids and antibiotics may be necessary. Dose reduction in subsequent cycles should be considered. |
| Lethargy, weakness, signs of infection | Severe neutropenia leading to sepsis | - Immediately perform a CBC.- If febrile neutropenia is confirmed, initiate aggressive supportive care including intravenous fluids and broad-spectrum antibiotics.- Consider dose discontinuation or significant reduction for future treatments. |
| Reduced grip strength, altered gait, sensitivity to touch | Potential neurotoxicity | - Although reported as not significant in animal models, monitor for signs of neuropathy.- If observed, perform a thorough neurological examination.- Consider reducing the dose or frequency of administration. |
| Abdominal distension, reduced fecal output, signs of discomfort | Potential ileus | - Rule out other causes of gastrointestinal distress.- Provide supportive care, including hydration and promotility agents if deemed appropriate by a veterinarian.- Consider dose modification in subsequent treatments. |
2. Is there any quantitative data on the toxicity of this compound/HMN-214 in animals?
| Animal Model | Compound | Dose | Route of Administration | Observed Effects |
| Mice | HMN-214 | 10-20 mg/kg | Oral (p.o.) | Antitumor activity, decreased MDR1 mRNA expression in xenografts. |
| Mice | HMN-214 | 30 mg/kg | Oral (p.o.) | No obvious neurotoxicity.[2] |
| Rats | HMN-214 | 33 mg/kg | Oral (p.o.) | Conversion to active metabolite this compound. |
3. What are the recommended starting doses for HMN-214 in preclinical efficacy and toxicity studies?
For efficacy studies in mouse xenograft models, oral doses of HMN-214 ranging from 10 to 20 mg/kg administered daily have been shown to be effective.[2] For initial toxicity studies, a dose-range finding study is recommended. This can be guided by the effective doses used in efficacy studies and the limited available safety data.
Experimental Protocols
General Workflow for a Dose-Range Finding Toxicity Study:
Caption: A typical workflow for a preclinical toxicity study.
Protocol for Monitoring and Managing Myelosuppression:
-
Baseline Blood Collection: Prior to the first dose of HMN-214, collect a blood sample from each animal to establish baseline hematological parameters.
-
Scheduled Blood Monitoring: Collect blood samples at regular intervals throughout the study. A key timepoint is the expected neutrophil nadir, which for many cytotoxic agents is between 5 and 10 days after initiation of treatment.
-
Complete Blood Count (CBC) Analysis: Analyze blood samples for a complete blood count, paying close attention to the absolute neutrophil count.
-
Clinical Observations: Monitor animals daily for any clinical signs of infection, such as lethargy, fever, or changes in behavior.
-
Intervention Thresholds:
-
Mild to Moderate Neutropenia (1000-1500 neutrophils/µL) and Asymptomatic: Continue dosing with increased monitoring. Consider prophylactic oral antibiotics as a preventative measure.
-
Severe Neutropenia (<1000 neutrophils/µL) or Febrile Neutropenia: Discontinue dosing for the affected animal(s). Initiate supportive care as directed by a veterinarian, which may include intravenous fluids and broad-spectrum antibiotics.
-
Dose Adjustment: Based on the severity and incidence of neutropenia, consider a dose reduction of 10-20% for subsequent treatment cycles in the affected group.
-
Note on Genotoxicity and Reproductive Toxicology:
Specific genotoxicity and reproductive toxicology studies for this compound or HMN-214 are not detailed in the currently available literature. Standard assays for these endpoints, such as the Ames test, in vitro and in vivo micronucleus assays, and developmental and reproductive toxicology (DART) studies, would be necessary for a comprehensive safety evaluation.
Disclaimer
This information is intended for research purposes only and should not be considered as veterinary medical advice. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. It is crucial to consult with a qualified veterinarian for the management of any adverse events in study animals.
References
- 1. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Low Efficacy of HMN-176
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of HMN-176 in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an active metabolite of the prodrug HMN-214 and exhibits a dual mechanism of antitumor activity.[1][2]
-
Interference with Polo-like Kinase 1 (PLK1) Signaling: this compound does not directly inhibit PLK1 kinase activity but rather interferes with its normal subcellular spatial distribution.[2][3][4] This disruption of PLK1 localization at centrosomes and along the cytoskeletal structure leads to mitotic arrest and apoptosis.[5][6]
-
Downregulation of Multidrug Resistance 1 (MDR1): this compound inhibits the transcription factor NF-Y from binding to the Y-box in the MDR1 promoter.[1] This leads to a decrease in MDR1 (P-glycoprotein) expression, which is a key transporter responsible for pumping various chemotherapy drugs out of the cell. By reducing MDR1 levels, this compound can restore chemosensitivity in multidrug-resistant cells.[1]
Q2: Why am I observing low efficacy of this compound in my cell line?
Low efficacy of this compound can be attributed to several factors related to its mechanism of action:
-
High Intrinsic MDR1 Expression: The cell line may have a high basal expression of the MDR1 gene, leading to rapid efflux of this compound, preventing it from reaching its intracellular targets.
-
Altered PLK1 Signaling Pathway: The specific cell line might have mutations or alterations in the PLK1 signaling pathway that make it less dependent on the proper localization of PLK1 for mitotic progression.
-
Dysfunctional NF-Y Pathway: The regulation of MDR1 expression in the cell line might be independent of the NF-Y transcription factor, rendering that aspect of this compound's mechanism ineffective.
-
General Drug Resistance Mechanisms: The cells may possess other, more general mechanisms of drug resistance, such as altered metabolism or enhanced DNA repair, that contribute to the reduced efficacy.[7]
-
Suboptimal Experimental Conditions: Issues with drug concentration, incubation time, or cell density can all contribute to apparent low efficacy.[8]
Q3: Are there known cell lines that are resistant to this compound?
While this compound has shown potent cytotoxicity against a variety of human tumor cell lines, including some that are resistant to other chemotherapeutic agents like cisplatin, doxorubicin, and vincristine, specific cell lines with inherent resistance to this compound are not extensively documented in the readily available literature.[9] However, cell lines with very high levels of MDR1 expression are theoretically more likely to exhibit reduced sensitivity.
Troubleshooting Guide
If you are experiencing low efficacy with this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
Before investigating complex biological mechanisms, ensure that your experimental setup is optimal.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | Overly confluent or sparse cultures can respond differently to treatment. |
| This compound Concentration | Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. | The effective concentration of this compound can vary significantly between cell lines.[2][10] |
| Incubation Time | Test different incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration for observing a cytotoxic effect. | The cytotoxic effects of this compound may be time-dependent. |
| Drug Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Protect the stock solution from light. | This compound may degrade over time, leading to reduced potency. |
Step 2: Assess the MDR1 Status of Your Cell Line
High levels of MDR1 (P-glycoprotein) can lead to the efflux of this compound from the cell, reducing its intracellular concentration and thus its efficacy.
-
Experiment: Quantify MDR1 expression at both the mRNA and protein levels.
-
Method 1: Real-Time Quantitative PCR (RT-qPCR) to measure MDR1 mRNA levels.
-
Method 2: Western Blotting to measure P-glycoprotein (the protein product of the MDR1 gene) levels.
-
Step 3: Investigate the PLK1 and NF-Y Signaling Pathways
If MDR1 expression is low, the issue may lie within the intracellular signaling pathways targeted by this compound.
-
Experiment 1: Assess PLK1 Localization
-
Method: Immunofluorescence. Stain for PLK1 and a centrosomal marker (e.g., gamma-tubulin) in treated and untreated cells to observe if this compound is effectively disrupting PLK1 localization to the centrosomes during mitosis.
-
-
Experiment 2: Analyze NF-Y Activity
-
Method: Electrophoretic Mobility Shift Assay (EMSA) or Luciferase Reporter Assay. An EMSA can determine if this compound is inhibiting the binding of NF-Y to its DNA consensus sequence. A luciferase reporter assay with the MDR1 promoter can confirm if this compound is inhibiting NF-Y-mediated transcription.[1]
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panel of Cancer Cell Lines (Mean) | Various | 112 | [9] |
| P388/ADR (doxorubicin-resistant) | Leukemia | 557 | [9] |
| P388/VCR (vincristine-resistant) | Leukemia | 265 | [9] |
| P388/CDDP (cisplatin-resistant) | Leukemia | 143 | [9] |
| A2780 | Ovarian Carcinoma | Not specified | [10] |
| A2780cp (cisplatin-resistant) | Ovarian Carcinoma | Not specified | [10] |
| hTERT-RPE1 | Retinal Pigment Epithelial | Not specified | [2] |
| CFPAC-1 | Pancreatic Cancer | Not specified | [2] |
| A549 | Non-small cell lung cancer | Not specified | [11][12] |
| Saos-2 | Osteosarcoma | Not specified | [12] |
| UACC-732 | Breast Carcinoma | Not specified | [12] |
| MCF-7 | Breast Adenocarcinoma | Not specified | [12] |
| HT29 | Colorectal Adenocarcinoma | Not specified | [12] |
Note: "Not specified" indicates that the reference mentions the use of the cell line but does not provide a specific IC50 value for this compound.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of this compound.[3][5][13]
Materials:
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for PLK1 and P-glycoprotein (MDR1)
This protocol outlines the general steps for detecting protein expression levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PLK1, anti-P-glycoprotein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
RT-qPCR for MDR1 mRNA Expression
This protocol provides a general workflow for quantifying gene expression.[14][15][16][17][18]
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MDR1 and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for MDR1 and a housekeeping gene, and a qPCR master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of MDR1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Visualizations
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Polo-Like Kinase 1 Dampens the Replication of Vaccinia Virus in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. broadpharm.com [broadpharm.com]
- 14. Nonisotopic competitive RT-PCR assay to measure MDR1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Semiquantitative RT-PCR evaluation of the MDR1 gene expression in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating HMN-176 Dosage for Synergistic Drug Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for calibrating HMN-176 dosage in synergistic drug studies. This compound is a potent, selective inhibitor of Polo-like kinase 1 (PLK1) and has demonstrated significant potential in overcoming multidrug resistance, making it a promising candidate for combination therapies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an active metabolite of the oral prodrug HMN-214. Its primary mechanism of action is the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. By inhibiting PLK1, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cells by targeting the transcription factor NF-Y, which leads to the downregulation of the MDR1 gene and its product, P-glycoprotein (P-gp).[1][2]
Q2: With which drugs has this compound shown synergistic or additive effects?
A2: Preclinical studies have suggested that this compound can have at least additive effects when combined with common antitumor agents such as doxorubicin (Adriamycin), paclitaxel (Taxol), vincristine (VCR), and etoposide. Its ability to downregulate MDR1 makes it particularly effective in combination with drugs that are substrates of P-gp.
Q3: What is a recommended starting concentration range for this compound in in vitro synergistic studies?
A3: Based on published data, a starting concentration range of 0.1 µM to 10 µM for this compound is recommended for in vitro studies.[3] For example, a concentration of 3 µM this compound has been shown to significantly sensitize multidrug-resistant ovarian cancer cells to Adriamycin.[1] However, the optimal concentration is cell-line dependent and should be determined empirically by first establishing a dose-response curve for this compound alone.
Q4: How can I determine if the interaction between this compound and another drug is synergistic, additive, or antagonistic?
A4: The most common method is to calculate the Combination Index (CI) using the Chou-Talalay method.[4][5][6] This method provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated based on the doses of each drug required to produce a certain level of effect (e.g., 50% inhibition of cell viability) when used alone versus in combination.[4][7]
Troubleshooting Guide
Issue 1: High cytotoxicity observed with this compound alone, masking any synergistic effects.
-
Possible Cause: The concentration range of this compound is too high for the specific cell line being tested.
-
Solution: Perform a preliminary dose-response experiment with this compound alone to determine its IC50 (the concentration that inhibits 50% of cell growth). For synergy studies, it is advisable to use concentrations of this compound at and below its IC50. This allows for a therapeutic window where the combination can demonstrate an effect greater than the individual drugs without causing excessive cell death from this compound alone.
Issue 2: No synergistic effect is observed between this compound and the combination drug.
-
Possible Cause 1: The chosen concentrations are not optimal for synergy.
-
Solution 1: A checkerboard assay with a wide range of concentrations for both this compound and the partner drug is crucial. Synergy is often concentration-dependent and may only occur within a specific range of dose ratios.
-
Possible Cause 2: The mechanism of action of the partner drug does not complement that of this compound.
-
Solution 2: Consider the partner drug's mechanism. This compound is particularly effective with P-gp substrates due to its MDR1-downregulating effect. If the partner drug is not a P-gp substrate, the synergistic potential might be lower.
-
Possible Cause 3: The incubation time is not appropriate.
-
Solution 3: The timing of drug addition and the duration of incubation can influence the outcome. For this compound, which affects the cell cycle and MDR1 expression, a pre-incubation period before adding the second drug might be beneficial. Experiment with different incubation times (e.g., 24, 48, 72 hours) to find the optimal window for observing synergy.
Issue 3: High variability in results between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution 1: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency. The number of cells per well should be optimized for the growth rate of the cell line and the duration of the assay.
-
Possible Cause 2: Edge effects in the microplate.
-
Solution 2: To minimize evaporation from the outer wells, which can concentrate the drugs and affect cell growth, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Tumor Specimens
| Tumor Type | This compound Concentration (µg/mL) | Response Rate (%) |
| All Assessable Specimens | 0.1 | 32 |
| 1.0 | 62 | |
| 10.0 | 71 | |
| Breast Cancer | 1.0 | 75 |
| Non-Small Cell Lung Cancer | 10.0 | 67 |
| Ovarian Cancer | 10.0 | 57 |
Data summarized from an ex-vivo soft agar cloning assay with 14-day continuous exposure.[3]
Table 2: Example Dose-Response Data for this compound and Doxorubicin in a Multidrug-Resistant Ovarian Cancer Cell Line (K2/ARS)
| Treatment | Concentration | % Growth Inhibition |
| This compound alone | 1 µM | ~10% |
| 3 µM | ~25% | |
| Doxorubicin alone | 1 µM | ~5% |
| 10 µM | ~10% | |
| This compound (3 µM) + Doxorubicin (1 µM) | - | ~60% |
| This compound (3 µM) + Doxorubicin (10 µM) | - | ~85% |
Hypothetical data for illustrative purposes, based on the finding that 3 µM this compound decreases the GI50 of Adriamycin by approximately 50%.[8]
Experimental Protocols
Protocol: Checkerboard Assay for Determining Drug Synergy
This protocol outlines a standard checkerboard (matrix) assay in a 96-well plate format to assess the synergistic effects of this compound in combination with another drug (Drug X).
Materials:
-
This compound stock solution (in DMSO)
-
Drug X stock solution (in a suitable solvent)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells to a final concentration that will result in 70-80% confluency at the end of the assay (typically 3,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Drug Dilution Preparation (Serial Dilutions):
-
Prepare a series of dilutions for both this compound and Drug X in complete culture medium. It is recommended to prepare these at 2x the final desired concentration.
-
For example, create a 7-point serial dilution for each drug, plus a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Drug Addition to the 96-Well Plate:
-
Remove the medium from the cells.
-
Add 50 µL of the this compound dilutions horizontally across the plate (e.g., rows B-H).
-
Add 50 µL of the Drug X dilutions vertically down the plate (e.g., columns 2-8).
-
Row A and Column 1 should contain the respective single-drug dilutions and vehicle controls. The well A1 will be the vehicle control (no drug).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
After incubation, perform a cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) for each combination.[9]
-
Mandatory Visualizations
Caption: Experimental workflow for a checkerboard synergy assay.
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
Caption: this compound mechanism for overcoming multidrug resistance via NF-Y and MDR1.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy in nanomedicine: what it is not, and what it might be - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of H-176 and HMN-214
In the landscape of novel anti-cancer therapeutics, HMN-176 and its prodrug, HMN-214, have emerged as promising agents targeting key cellular processes involved in tumor growth and drug resistance. This guide provides a comprehensive in vivo efficacy comparison of this compound and HMN-214, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Approach to Cancer Therapy
HMN-214 is an orally bioavailable stilbene derivative that is rapidly converted in vivo to its active metabolite, this compound.[1] The anti-tumor activity of these compounds stems from a dual mechanism of action.
Primarily, this compound disrupts mitotic progression by interfering with the function of Polo-like kinase 1 (PLK1).[2][3] PLK1 is a critical regulator of the cell cycle, and its inhibition by this compound leads to G2/M phase arrest and subsequent apoptosis in cancer cells.
Secondly, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells.[1] This is achieved by inhibiting the transcription factor NF-Y, which in turn downregulates the expression of the MDR1 gene. The product of the MDR1 gene, P-glycoprotein, is a major contributor to the efflux of chemotherapeutic drugs from cancer cells.
In Vivo Efficacy: Preclinical Xenograft Studies
Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of HMN-214. Due to its status as a prodrug with improved oral absorption, most in vivo studies have been conducted with HMN-214.
Summary of In Vivo Efficacy Data
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HMN-214 | PC-3 (Prostate) | 10-20 mg/kg, p.o. | Significant | [4] |
| HMN-214 | A549 (Lung) | 10-20 mg/kg, p.o. | Significant | [4] |
| HMN-214 | WiDr (Colon) | 10-20 mg/kg, p.o. | Significant | [4] |
| HMN-214 | Neuroblastoma | Dose-dependent | Significant | [2] |
| HMN-214 | KB-A.1 (MDR) | 10-20 mg/kg, p.o. | Significant suppression of MDR1 mRNA | [1][4] |
Experimental Protocols
Below are the detailed methodologies for the key in vivo experiments cited in this guide.
Human Tumor Xenograft Model
1. Cell Culture:
-
Human cancer cell lines (e.g., PC-3, A549, WiDr, KB-A.1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Tumor Implantation:
-
Athymic nude mice (4-6 weeks old) are used as hosts for the xenografts.
-
Cultured cancer cells (typically 5 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of sterile PBS or culture medium) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring the tumor dimensions (length and width) with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
4. Drug Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups.
-
HMN-214 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.).
-
The drug is administered daily or as per the specified dosing schedule (e.g., 10-20 mg/kg).
-
The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or gene expression studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound/HMN-214 and a typical experimental workflow for in vivo efficacy studies.
Caption: Signaling pathway of HMN-214 and its active metabolite this compound.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to PLK1 Inhibitors: HMN-176 vs. BI 2536
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Polo-like kinase 1 (PLK1) inhibitors: HMN-176 and BI 2536. The information presented is supported by experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1] This has made PLK1 an attractive target for cancer therapy. By inhibiting PLK1, the aim is to disrupt the mitotic progression of cancer cells, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2][3] This guide focuses on two small molecule inhibitors of PLK1, this compound and BI 2536, highlighting their distinct mechanisms and performance based on available data.
Mechanism of Action
While both this compound and BI 2536 target the PLK1 pathway, they do so through different mechanisms.
This compound , the active metabolite of the oral prodrug HMN-214, is a stilbene derivative.[4] It does not directly inhibit the kinase activity of PLK1 but rather interferes with its normal subcellular spatial distribution at centrosomes and along the cytoskeletal structure. This disruption of PLK1 localization leads to mitotic arrest and subsequent apoptosis.[5]
BI 2536 is a potent and highly selective, ATP-competitive inhibitor of PLK1.[6] It directly binds to the kinase domain of PLK1, preventing the phosphorylation of its downstream substrates. This direct inhibition of PLK1's enzymatic activity leads to a "polo arrest" phenotype, characterized by aberrant mitotic spindles, cell cycle arrest in prometaphase, and subsequent apoptosis.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and BI 2536 across various cancer cell lines.
Table 1: In Vitro Potency (IC50) of this compound and BI 2536 Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Panel of human cancer cell lines (mean) | Various | 118 | [7] |
| Neuroblastoma cell lines (SH-SY5Y, NGP, IMR-32, etc.) | Neuroblastoma | < 5000 (µM) | [5] | |
| BI 2536 | Cell-free assay | - | 0.83 | [8] |
| Panel of 32 human cancer cell lines | Various | 2 - 25 | [8] | |
| Neuroblastoma cell lines (SK-N-BE(2), Kelly, etc.) | Neuroblastoma | < 100 | [9][10] | |
| C4-2 | Prostate Cancer | 8 | [11] | |
| LNCaP | Prostate Cancer | 90 | [11] | |
| HT-29 | Colon Cancer | Not specified, but significant viability reduction at ≥8 nM | [12] | |
| AGS | Gastric Cancer | Not specified, but significant viability reduction at ≥8 nM | [12] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Clinical Trial Overview
Both this compound (via its prodrug HMN-214) and BI 2536 have been evaluated in clinical trials.
HMN-214 (Prodrug of this compound): A Phase I study in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 8 mg/m²/day. The dose-limiting toxicities included severe myalgia/bone pain syndrome and hyperglycemia.[4] Seven out of 29 patients showed stable disease as their best response.[4]
BI 2536: Several Phase II clinical trials have been conducted for BI 2536 in various cancers. In a study on patients with relapsed stage IIIB/IV non-small cell lung cancer (NSCLC), BI 2536 monotherapy showed modest efficacy with a favorable safety profile.[13] Another Phase II trial in patients with sensitive relapse small cell lung cancer (SCLC) showed that BI 2536 was not effective as a single agent.[14][15] A combination therapy of BI 2536 with pemetrexed in advanced or metastatic NSCLC showed an acceptable safety profile and encouraging antitumor activity in a Phase I trial.[16]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate overnight.[17]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the inhibitor (e.g., this compound or BI 2536) and a vehicle control (e.g., DMSO).[17]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[17]
Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor or vehicle control for the desired time, then harvest the cells by trypsinization.[9]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing, followed by incubation on ice for at least 30 minutes.[9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[9]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[9]
-
Propidium Iodide (PI) Staining: Add PI solution to the cells and incubate in the dark at room temperature for 5-10 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle.[9]
Apoptosis Assay via Flow Cytometry (Annexin V and Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor or vehicle control, then harvest both adherent and floating cells.[18]
-
Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension in Binding Buffer: Resuspend the cells in 1X Annexin V Binding Buffer.[18]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. An open-label, phase II study of the polo-like kinase-1 (Plk-1) inhibitor, BI 2536, in patients with relapsed small cell lung cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HMN-176 and Volasertib in Targeting Polo-like Kinase 1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two Polo-like kinase 1 (PLK1) targeting agents: HMN-176 and Volasertib. This document summarizes their mechanisms of action, preclinical and clinical data, and provides detailed experimental methodologies for key studies.
Polo-like kinase 1 (PLK1) is a critical regulator of cell division, making it an attractive target for cancer therapy. Overexpression of PLK1 is observed in a wide array of human cancers and is often associated with poor prognosis. This has spurred the development of small molecule inhibitors aimed at disrupting its function. Among these are this compound and Volasertib, two compounds that, while both targeting PLK1, exhibit distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Inhibitors
Volasertib is a potent, ATP-competitive inhibitor of the Polo-like kinase (PLK) family. It demonstrates high selectivity for PLK1, with additional activity against PLK2 and PLK3 at higher concentrations. By binding to the ATP-binding pocket of the PLK1 kinase domain, Volasertib directly blocks its catalytic activity. This inhibition leads to a cascade of events culminating in mitotic arrest and apoptosis.
In contrast, this compound, the active metabolite of the oral prodrug HMN-214, is a stilbene derivative that interferes with the proper subcellular localization of PLK1 during mitosis.[1][2] Instead of directly competing with ATP, this compound disrupts the spatial organization of PLK1 at critical structures like the centrosomes, leading to defects in spindle formation and ultimately, mitotic catastrophe.[3][4] This difference in mechanism is a crucial point of distinction between the two compounds. One study on the prodrug HMN-214 indicates it directly inhibits the phosphorylation and activation of PLK1.[4][5]
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and Volasertib, facilitating a direct comparison of their potency and efficacy.
Table 1: In Vitro Kinase and Cellular Potency
| Compound | Target | IC50 (Kinase Assay) | Mean IC50 (Cellular Proliferation) | Cell Lines Tested (for mean IC50) |
| Volasertib | PLK1 | 0.87 nM | Not explicitly stated as a mean value; potent at nanomolar concentrations in various lines. | HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, WiDr, and others. |
| PLK2 | 5 nM | |||
| PLK3 | 56 nM | |||
| This compound | PLK1 | Not available (non-ATP competitive) | 118 nM | HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, WiDr |
Note: The IC50 for this compound reflects general cytotoxicity and not direct kinase inhibition.
Table 2: Preclinical In Vivo Antitumor Activity
| Compound | Model | Dosing | Outcome |
| Volasertib | Human tumor xenografts (various) | Intravenous administration | Tumor regression and growth inhibition. |
| HMN-214 (prodrug of this compound) | Mouse xenograft models (various) | Oral administration | Potent antitumor activity. |
Table 3: Clinical Trial Overview
| Compound | Phase | Cancer Type | Key Findings |
| Volasertib | Phase I, II, III | Acute Myeloid Leukemia (AML), Solid Tumors | Showed activity in AML, leading to Breakthrough Therapy designation. In solid tumors, demonstrated manageable toxicity and some partial responses.[1][2][6][7][8] |
| HMN-214 (prodrug of this compound) | Phase I | Advanced Solid Tumors | Established a maximum tolerated dose of 8 mg/m2/d. Dose-limiting toxicities included myalgia/bone pain and hyperglycemia. Seven of 29 patients had stable disease as the best response.[9] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of volasertib (BI 6727), a polo-like kinase 1 (Plk1) inhibitor, in combination with cisplatin or carboplatin in patients with advanced solid tumors. - ASCO [asco.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I, dose-escalation study of volasertib combined with nintedanib in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I, dose-escalation study of the novel Polo-like kinase inhibitor volasertib (BI 6727) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HMN-176's Effect on NF-Y: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental approaches to validate the inhibitory effect of HMN-176 on the transcription factor NF-Y. Detailed protocols and guidance on crucial control experiments are included to ensure the specificity and accuracy of your findings.
This compound, an active metabolite of the anti-tumor agent HMN-214, has been identified as an inhibitor of the transcription factor NF-Y.[1] NF-Y is a heterotrimeric protein complex, composed of NF-YA, NF-YB, and NF-YC subunits, that plays a critical role in the regulation of a wide array of genes by binding to the CCAAT box in their promoter regions.[2][3][4][5] Inhibition of NF-Y's DNA binding activity by this compound leads to the downregulation of target genes, such as the multidrug resistance gene MDR1, making it a promising candidate for overcoming chemotherapy resistance in cancer.[6][1]
To rigorously validate the on-target effect of this compound and rule out potential off-target effects, a series of well-controlled experiments are essential. This guide outlines the methodologies for key assays and provides a comparative summary of expected outcomes.
Data Presentation: Comparative Summary of Control Experiments
The following table summarizes the expected outcomes for control and experimental groups when validating the effect of this compound on NF-Y activity.
| Experiment | Target | Experimental Group (this compound) | Positive Control | Negative Control | Alternative Inhibitor (e.g., Suramin) |
| Luciferase Reporter Assay | NF-Y transcriptional activity | Decreased luciferase activity | Co-transfection with NF-Y expression vector (shows increased activity) | Promoterless luciferase vector or vector with mutated CCAAT box (shows baseline/no activity)[7] | Decreased luciferase activity[8] |
| Chromatin Immunoprecipitation (ChIP)-qPCR | NF-Y binding to target gene promoters | Decreased enrichment of NF-Y at target gene promoters (e.g., MDR1, CCNB1)[7] | ChIP with anti-Histone H3 antibody (shows general chromatin presence)[9] | ChIP with non-specific IgG (shows background binding)[10] | Decreased enrichment of NF-Y at target gene promoters |
| Electrophoretic Mobility Shift Assay (EMSA) | In vitro NF-Y:DNA binding | Reduced or absent protein-DNA shift band | Labeled probe with nuclear extract (shows clear shift) | Unlabeled specific probe (competition, abolishes shift); Labeled mutant probe (no shift) | Reduced or absent protein-DNA shift band[8] |
| Western Blot | Expression of NF-Y target gene protein | Decreased protein levels of NF-Y targets (e.g., MDR1) | Cell lysate known to express the target protein | Cell lysate from a cell line that does not express the target protein | Decreased protein levels of NF-Y targets |
| RT-qPCR | Expression of NF-Y target gene mRNA | Decreased mRNA levels of NF-Y targets (e.g., MDR1) | RNA from cells with high expression of the target gene | RNA from cells with no/low expression of the target gene | Decreased mRNA levels of NF-Y targets |
Mandatory Visualizations
NF-Y Signaling Pathway and this compound Inhibition
Caption: NF-Y signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound's Effect on NF-Y
Caption: Workflow for validating this compound's on-target effect on NF-Y.
Experimental Protocols
Luciferase Reporter Assay
This assay measures the transcriptional activity of a promoter containing an NF-Y binding site.
Methodology:
-
Vector Construction:
-
Reporter Vector: Clone the promoter region of a known NF-Y target gene (e.g., MDR1) upstream of the firefly luciferase gene in a suitable reporter vector.
-
Control Vectors:
-
Positive Control: Co-transfect the reporter vector with a plasmid overexpressing NF-YA, NF-YB, and NF-YC.
-
Negative Control 1 (Promoterless): Use a reporter vector lacking a promoter sequence.
-
Negative Control 2 (Mutated Site): Mutate the CCAAT box within the promoter to abolish NF-Y binding.
-
-
Internal Control: Co-transfect with a vector expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HeLa) in a 24-well plate.
-
Co-transfect the cells with the appropriate reporter, control, and internal control vectors using a suitable transfection reagent.
-
-
Treatment:
-
Lysis and Luminescence Measurement:
-
After 24-48 hours of treatment, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity of the this compound-treated groups to the vehicle control.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is used to determine if this compound inhibits the in vivo binding of NF-Y to the promoters of its target genes.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound (e.g., 3 µM for 48 hours) or vehicle control.[6]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for an NF-Y subunit (e.g., anti-NF-YB).
-
Positive Control: Use an antibody against a ubiquitous chromatin-associated protein like Histone H3.[9]
-
Negative Control: Use a non-specific IgG antibody.[10]
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
Purify the DNA.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers designed to amplify the promoter region of a known NF-Y target gene (e.g., CCNB1) and a negative control region (a gene desert or a gene not regulated by NF-Y).[7]
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique to visualize the binding of NF-Y to a specific DNA probe and assess the inhibitory effect of this compound.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the CCAAT box consensus sequence.
-
Label the DNA probe with a non-radioactive (e.g., biotin) or radioactive tag.
-
-
Binding Reaction:
-
Prepare a binding reaction containing nuclear extract (as a source of NF-Y), the labeled probe, and a non-specific competitor DNA (e.g., poly(dI-dC)).
-
For the experimental group, pre-incubate the nuclear extract with this compound before adding the probe.
-
Controls:
-
Competition Assay (Negative Control): Add a 50-100 fold molar excess of an unlabeled specific (cold) probe to outcompete the labeled probe for NF-Y binding.
-
Mutant Probe (Negative Control): Use a labeled probe with a mutated CCAAT sequence that NF-Y cannot bind.
-
Supershift Assay (Specificity Control): Add an antibody specific to an NF-Y subunit to the binding reaction. A "supershifted" band (a slower migrating complex) confirms the presence of NF-Y in the protein-DNA complex.[12][13]
-
-
-
Electrophoresis:
-
Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Transfer the DNA to a membrane and detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes).
-
Western Blot and RT-qPCR
These techniques are used to measure the downstream consequences of NF-Y inhibition by this compound on the expression of its target genes at the protein and mRNA levels, respectively.
Methodology (Western Blot):
-
Cell Treatment and Lysis: Treat cells with this compound and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the NF-Y target protein (e.g., MDR1) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Methodology (RT-qPCR):
-
Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR with primers for the NF-Y target gene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative change in mRNA expression using the ΔΔCt method.
By employing these robust experimental designs with appropriate controls, researchers can confidently validate the inhibitory effect of this compound on NF-Y and further elucidate its mechanism of action.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear transcription factor Y and its roles in cellular processes related to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The animal nuclear factor Y: an enigmatic and important heterotrimeric transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Identification and Analysis of the NF-Y Transcription Factor Family Reveal Its Potential Roles in Salt Stress in Alfalfa (Medicago sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Specific inhibition of NF-Y subunits triggers different cell proliferation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophoretic mobility-shift and super-shift assays for studies and characterization of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Potent Antitumor Agent Outperforming Standard Chemotherapies in Preclinical Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that HMN-176, a novel stilbene derivative, demonstrates superior or comparable cytotoxicity against a range of cancer cell lines when benchmarked against established chemotherapeutic agents. This comparison guide provides researchers, scientists, and drug development professionals with an objective overview of this compound's performance, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, the active metabolite of the orally available prodrug HMN-214, exhibits a unique dual mechanism of action. It interferes with the spatial distribution of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, leading to cell cycle arrest in the M phase and subsequent apoptosis.[1][2][3] Additionally, this compound inhibits the transcription factor NF-Y, which plays a crucial role in the expression of the multidrug resistance gene (MDR1).[4][5][6] This multifaceted approach suggests this compound may be effective against tumors that have developed resistance to conventional chemotherapies.
Comparative Cytotoxicity Analysis
The in vitro efficacy of this compound has been evaluated against various human tumor cell lines, demonstrating potent cytotoxic effects. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and standard-of-care chemotherapies in relevant cancer types, including breast, non-small cell lung, and ovarian cancers. It is important to note that the experimental conditions, such as incubation times, may vary between studies, which can influence IC50 values.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| Panel of various cancer cell lines | Various | ~112 (mean) | [5][7][8] |
| P388/CIS (Cisplatin-resistant) | Leukemia | 143 | [5][7] |
| P388/ADR (Doxorubicin-resistant) | Leukemia | 557 | [5][7] |
| P388/VCR (Vincristine-resistant) | Leukemia | 265 | [5][7] |
Table 2: Cytotoxicity of Standard Chemotherapies in Selected Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| Cisplatin | A549 | Non-Small Cell Lung | 6.59 µM | 72h | [9][10] |
| Etoposide | A549 | Non-Small Cell Lung | 3.49 µM | 72h | [9][10] |
| Cisplatin | H460 | Non-Small Cell Lung | 3.8 µM | 48h | [11] |
| Paclitaxel | SK-BR-3 | Breast (HER2+) | Not specified | 72h | [12] |
| Paclitaxel | MDA-MB-231 | Breast (Triple Negative) | Not specified | 72h | [12] |
| Paclitaxel | T-47D | Breast (Luminal A) | Not specified | 72h | [12] |
| Cisplatin | CAOV3 | Ovarian | Not specified | 48h | [13] |
| Paclitaxel | CAOV3 | Ovarian | Not specified | 48h | [13] |
| Docetaxel | CAOV-3 | Ovarian | 0.8 - 1.7 nM | Not specified | [14] |
| Cisplatin | A2780 | Ovarian | ~1 µM | 72h | [15] |
Notably, this compound demonstrates significant activity in multidrug-resistant leukemia cell lines, with IC50 values in the nanomolar range.[5][7] Furthermore, studies on fresh human tumor specimens have shown this compound to be active against a high percentage of breast, non-small cell lung, and ovarian cancers.[4][16][17] Low levels of cross-resistance to cisplatin, cyclophosphamide, 5-fluorouracil, and etoposide have also been observed, highlighting its potential in treating refractory tumors.[16][17]
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay used to assess cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Add various concentrations of the test compound (e.g., this compound or standard chemotherapies) to the wells. Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of this compound.
Caption: Experimental workflow for determining cytotoxicity using an MTT assay.
Caption: Dual signaling pathway of this compound targeting PLK1 and NF-Y.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. netjournals.org [netjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Comparative Analysis of Cross-Resistance in Anticancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HMN-176, an active metabolite of the oral prodrug HMN-214, with other established anticancer agents, focusing on its cross-resistance profile. The data presented herein is compiled from various preclinical studies to offer an objective overview of this compound's performance against drug-resistant cancer cell lines.
Executive Summary
This compound exhibits a distinct advantage in overcoming multidrug resistance (MDR), a primary obstacle in cancer chemotherapy. Its novel mechanism of action, which involves the downregulation of the MDR1 gene via inhibition of the NF-Y transcription factor, sets it apart from many conventional cytotoxic agents. Furthermore, this compound induces mitotic arrest by altering the subcellular localization of Polo-like kinase 1 (PLK1), a mechanism that appears to be less susceptible to common resistance pathways. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for key assays, and visualize the underlying molecular pathways.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the cytotoxic activity of this compound and other anticancer drugs in both drug-sensitive and drug-resistant cancer cell lines. The data highlights the low degree of cross-resistance observed with this compound.
Table 1: Comparative GI50 Values in Human Ovarian Cancer Cell Lines [1]
| Compound | K2 (Parental) GI50 (µM) | K2/ARS (Adriamycin-Resistant) GI50 (µM) | Resistance Index (K2/ARS / K2) |
| This compound | 0.14 | 2.0 | 14.3 |
| Adriamycin | 0.01 | 7.9 | 790 |
| Taxol | 0.002 | 3.3 | 1650 |
| Vincristine | 0.001 | 1.8 | 1800 |
GI50: The concentration of the drug that causes 50% growth inhibition.
Table 2: Cytotoxicity of this compound in Murine Leukemia Cell Lines with Acquired Resistance [2][3]
| Cell Line | Resistance to | This compound IC50 (nM) |
| P388/CDDP | Cisplatin | 143 |
| P388/VCR | Vincristine | 265 |
| P388/ADM | Doxorubicin | 557 |
IC50: The concentration of the drug that inhibits 50% of cell viability.
Mechanism of Action & Resistance Evasion
This compound circumvents multidrug resistance through a dual mechanism of action:
-
Inhibition of MDR1 Gene Expression : this compound inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence in the promoter region of the MDR1 gene.[1] This leads to a significant suppression of MDR1 mRNA and P-glycoprotein (P-gp) expression, the protein product of the MDR1 gene and a major efflux pump responsible for MDR.[1][4] By reducing the levels of P-gp, this compound restores the sensitivity of cancer cells to other chemotherapeutic agents that are substrates of this pump.[1][4]
-
Alteration of Polo-like Kinase 1 (PLK1) Localization : this compound induces cell cycle arrest at the M phase by disrupting the normal subcellular distribution of PLK1, a key regulator of mitosis.[5] Instead of localizing to the spindle poles, PLK1 is dispersed, leading to the destruction of spindle polar bodies and subsequent DNA fragmentation.[5] This cytotoxic mechanism is distinct from that of microtubule-targeting agents like taxanes and vinca alkaloids, potentially explaining the low cross-resistance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing cross-resistance.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the IC50/GI50 values of this compound and other anticancer drugs.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound and other test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other anticancer drugs in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50/GI50 value using a suitable software.
Western Blot for MDR1 (P-glycoprotein) Expression
This protocol outlines the steps to assess the protein levels of MDR1.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MDR1/P-glycoprotein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MDR1 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Probe the same membrane with an antibody against a loading control to normalize the MDR1 expression levels.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
This protocol is used to determine if this compound inhibits the binding of NF-Y to its DNA target sequence.[6]
Materials:
-
Nuclear extracts from cancer cells
-
Biotin- or radio-labeled DNA probe containing the Y-box consensus sequence
-
Unlabeled competitor probe
-
Polyacrylamide gel
-
EMSA binding buffer
-
Loading buffer
-
Electrophoresis apparatus
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, and binding buffer. For competition assays, add an excess of unlabeled probe. To test the effect of this compound, pre-incubate the nuclear extract with the drug before adding the labeled probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow protein-DNA binding.
-
Gel Electrophoresis: Add loading buffer to the reactions and load them onto a non-denaturing polyacrylamide gel. Run the gel until the dye front has migrated an appropriate distance.
-
Transfer and Detection: Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a method appropriate for the label (chemiluminescence for biotin, autoradiography for radioisotopes). A "shift" in the migration of the labeled probe indicates protein binding. A reduction in this shift in the presence of this compound would indicate inhibition of binding.
Conclusion
The available preclinical data strongly suggest that this compound is a promising anticancer agent with a favorable cross-resistance profile. Its unique dual mechanism of action, targeting both MDR1 expression and PLK1 localization, allows it to overcome resistance to several classes of conventional chemotherapeutics. The provided data and protocols offer a valuable resource for researchers and drug development professionals interested in further investigating the potential of this compound in the treatment of drug-resistant cancers. Further in-vivo and clinical studies are warranted to fully elucidate its therapeutic efficacy.
References
- 1. scispace.com [scispace.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle analysis and chromosomal localization of human Plk1, a putative homologue of the mitotic kinases Drosophila polo and Saccharomyces cerevisiae Cdc5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
A Comparative Analysis of HMN-176 and Other Microtubule Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HMN-176 with traditional microtubule inhibitors, supported by experimental data. We delve into the distinct mechanisms of action, cytotoxicity profiles, and the signaling pathways affected by these compounds.
This compound, an active metabolite of the oral prodrug HMN-214, represents a novel class of mitotic inhibitors. Unlike classical microtubule-targeting agents (MTAs) such as taxanes and vinca alkaloids that directly bind to tubulin, this compound exhibits a unique mechanism of action, primarily by inhibiting centrosome-dependent microtubule nucleation.[1][2] This distinction makes it a compelling candidate for overcoming some of the limitations associated with traditional microtubule inhibitors, including drug resistance.
Mechanism of Action: A Departure from the Norm
Classical microtubule inhibitors are broadly categorized into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.
-
Taxanes (e.g., Paclitaxel, Docetaxel): These are microtubule-stabilizing agents. They bind to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and preventing depolymerization. This leads to the formation of abnormally stable and non-functional microtubules, causing mitotic arrest and subsequent apoptosis.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These are microtubule-destabilizing agents. They bind to the plus ends of microtubules and inhibit tubulin polymerization, leading to the disassembly of the mitotic spindle, cell cycle arrest in the M phase, and ultimately, cell death.
This compound , in contrast, does not directly interact with tubulin or affect its polymerization kinetics in vitro.[1][2] Instead, its primary mechanism involves the disruption of microtubule organization through a distinct pathway:
-
Inhibition of Centrosome-Dependent Microtubule Nucleation: this compound is considered a "first-in-class anti-centrosome drug."[2] It specifically inhibits the formation of microtubule asters from both isolated and cellular centrosomes, a critical step for proper mitotic spindle formation.[1][2]
-
Interference with Polo-like Kinase 1 (PLK1): While not a direct inhibitor of PLK1's kinase activity, this compound has been shown to interfere with the subcellular localization of PLK1, a key regulator of mitotic events.[3]
-
Downregulation of MDR1 Expression: this compound has demonstrated the ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by inhibiting the binding of the transcription factor NF-Y to the promoter of the MDR1 gene, leading to its downregulation.[4][5]
Comparative Cytotoxicity
The following table summarizes the available cytotoxic activity (IC50/GI50 values) of this compound in comparison to paclitaxel and vincristine across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the results.
| Cell Line | Cancer Type | This compound (nM) | Paclitaxel (nM) | Vincristine (nM) | Reference |
| Mean of a panel of cancer cell lines | Various | 112 | - | - | [6] |
| P388/S (Parental) | Leukemia | - | - | - | [6] |
| P388/VCR (Vincristine-resistant) | Leukemia | 265 | - | - | [6] |
| P388/ADR (Doxorubicin-resistant) | Leukemia | 557 | - | - | [6] |
| P388/CDDP (Cisplatin-resistant) | Leukemia | 143 | - | - | [6] |
| Human Tumor Specimens (in vitro) | Breast | Active at 1.0 µg/ml (75% of specimens) | - | - | [7] |
| Human Tumor Specimens (in vitro) | Non-small cell lung | Active at 10.0 µg/ml (67% of specimens) | - | - | [7] |
| Human Tumor Specimens (in vitro) | Ovarian | Active at 10.0 µg/ml (57% of specimens) | - | - | [7] |
Note: IC50/GI50 values can vary between studies due to different assay conditions (e.g., exposure time, cell density). The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these inhibitors, the following diagrams illustrate their primary signaling pathways and the workflows for key experimental procedures.
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Taxanes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HMN-176's Mechanism: A Comparative Guide to NF-Y Inhibition via siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HMN-176, a promising anti-cancer agent, with other alternatives, focusing on its mechanism of action involving the transcription factor NF-Y. We present supporting experimental data, detailed protocols for validating this mechanism using siRNA knockdown, and visualizations of the key signaling pathways.
This compound: A Dual-Action Inhibitor Targeting NF-Y and PLK1
This compound is an active metabolite of the orally bioavailable prodrug HMN-214.[1][2] It exhibits potent cytotoxicity against a range of human tumor cell lines and has a dual mechanism of action.[1] Primarily, it restores chemosensitivity to multidrug-resistant (MDR) cancer cells by targeting the transcription factor NF-Y.[2] this compound inhibits the binding of NF-Y to the promoter of the MDR1 gene, leading to the downregulation of P-glycoprotein, a key efflux pump responsible for chemotherapy resistance.[2][3] This guide focuses on the validation of this crucial aspect of this compound's function.
Additionally, this compound has been shown to interfere with the function of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, leading to cell cycle arrest at the G2/M phase and apoptosis.[1][4] This dual-targeting approach makes this compound a compound of significant interest in cancer therapy.
Performance Comparison: this compound vs. Alternatives
Direct comparative studies of this compound against other specific NF-Y inhibitors are limited in publicly available literature. However, we can compare its efficacy in overcoming multidrug resistance and its cytotoxic effects with other compounds known to modulate MDR1 expression or inhibit NF-Y.
Table 1: Comparative Efficacy of this compound and Alternative Compounds
| Compound | Mechanism of Action | Cell Line(s) | Key Findings | IC50/GI50 | Reference(s) |
| This compound | NF-Y and PLK1 Inhibition | K2/ARS (Adriamycin-resistant human ovarian cancer) | Restored sensitivity to Adriamycin; Suppressed MDR1 mRNA by ~56% at 3 µM. | GI50 of Adriamycin decreased by ~50% with 3 µM this compound. | [2][3] |
| P388 leukemia cells (resistant to Cisplatin, Doxorubicin, Vincristine) | Cytotoxic with IC50 values of 143 nM, 557 nM, and 265 nM, respectively. | Mean IC50 of 112 nM across a panel of cancer cell lines. | [5][6] | ||
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | MCF-7 (human breast cancer) | IC50 varies significantly depending on cell line sensitivity. | ~0.55 µg/mL (MCF-7); ~72.46 µg/mL (MCF-7/DOXFluc resistant) | [7][8] |
| Various human cancer cell lines | IC50 values range from 2.26 µM to >20 µM. | [4] | |||
| Berberine | Downregulation of P-gp and MRP1 expression | MCF-7/DOXFluc (Doxorubicin-resistant breast cancer) | Synergistically enhances the inhibitory effect of Doxorubicin. | IC50 of 72.46 µg/mL (alone); combination with Doxorubicin enhances efficacy. | [7] |
| DDP-resistant gastric cancer cells | Sensitizes cells to Cisplatin by down-regulating MDR1 and MRP1. | Reduces IC50 of Cisplatin. | [9] | ||
| Suramin | Multi-targeted, including potential NF-Y inhibition | Human colonic tumor cell lines | Reduces cell numbers by >50% at 200 µM; Decreased mdr1 mRNA in one cell line. | IC50 of 0.5 to 1.0 x 10⁻⁴ M in prostate cancer cells. | [10][11] |
Experimental Protocols
Validating this compound's Mechanism via siRNA Knockdown of NF-Y
This protocol outlines the steps to validate that the effect of this compound on MDR1 expression is mediated through NF-Y.
1. Cell Culture and Reagents:
-
Select a cancer cell line with known MDR1 expression and NF-Y activity (e.g., K2/ARS, MCF-7/ADR).
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound (stock solution in DMSO).
-
siRNA targeting NF-YA or NF-YB and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Antibodies for Western blot: anti-NF-YA, anti-NF-YB, anti-P-glycoprotein (MDR1), and a loading control (e.g., anti-β-actin).
2. siRNA Transfection:
-
Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A final siRNA concentration of 20-50 nM is typically effective.
-
Example NF-YA siRNA sequence (sense): 5'-CUACGUGA AUGCCAAACAA-3'[12]
-
-
Incubate cells with the siRNA complexes for 24-48 hours.
3. This compound Treatment:
-
Following siRNA transfection, treat the cells with this compound (e.g., 3 µM) or vehicle control (DMSO) for an additional 24-48 hours.
4. Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-YA (or NF-YB), P-glycoprotein, and the loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Expected Outcome: this compound treatment should reduce P-glycoprotein levels in cells transfected with control siRNA. In cells with NF-Y knockdown, the baseline P-glycoprotein level should be lower, and the effect of this compound on P-glycoprotein should be blunted, confirming that this compound acts through NF-Y to regulate MDR1.
5. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for MDR1 and a housekeeping gene (e.g., GAPDH).
-
Expected Outcome: Similar to the Western blot results, this compound should reduce MDR1 mRNA levels in control cells, and this effect should be diminished in NF-Y knockdown cells.
Visualizing the Molecular Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer therapeutic, particularly in overcoming multidrug resistance. Its unique dual mechanism of targeting both the NF-Y transcription factor and the mitotic kinase PLK1 offers a multi-pronged attack on cancer cell proliferation and survival. The experimental framework provided in this guide allows for the robust validation of its NF-Y-mediated mechanism. Further research, including direct comparative studies with other NF-Y inhibitors, will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Berberine Reverses Breast Cancer Multidrug Resistance Based on Fluorescence Pharmacokinetics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine Improves Chemo-Sensitivity to Cisplatin by Enhancing Cell Apoptosis and Repressing PI3K/AKT/mTOR Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suramin is synergistic with vinblastine in human colonic tumor cell lines: effect of cell density and timing of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcription factor NFYA promotes G1/S cell cycle transition and cell proliferation by transactivating cyclin D1 and CDK4 in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HMN-176 and Other Multidrug Resistance (MDR) Reversal Agents
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] This guide provides a detailed comparison of HMN-176, a novel MDR reversal agent with a unique mechanism of action, against other established MDR reversal agents.
Mechanism of Action: A Tale of Two Strategies
MDR reversal agents can be broadly categorized based on their mechanism of action. Most agents, including verapamil, PSC-833, and tariquidar, function as direct inhibitors of P-gp. In contrast, this compound represents a distinct approach by targeting the transcriptional regulation of the MDR1 gene, which encodes for P-gp.
This compound: Targeting the Source of Resistance
This compound is an active metabolite of the synthetic antitumor agent HMN-214.[2][3] Its primary mechanism for reversing MDR involves the inhibition of the transcription factor NF-Y.[2][3] NF-Y is crucial for the basal expression of the MDR1 gene.[2] By inhibiting the binding of NF-Y to the Y-box consensus sequence in the MDR1 promoter, this compound effectively downregulates the transcription of the MDR1 gene.[2][3] This leads to a reduction in both MDR1 mRNA and P-gp protein levels, ultimately restoring the chemosensitivity of resistant cells.[2][3][4] A notable aspect of this compound is its dual action: it exhibits its own cytotoxic effects against various tumor cell lines while simultaneously reversing MDR.[2][3]
Traditional P-gp Inhibitors: Blocking the Pump
-
Verapamil: A first-generation MDR reversal agent, verapamil is a calcium channel blocker that was incidentally found to inhibit P-gp.[5][6] It is believed to competitively inhibit drug efflux by directly binding to P-gp.[6] However, its clinical utility has been limited by its cardiovascular side effects at the concentrations required for effective MDR reversal.[5]
-
PSC-833 (Valspodar): A second-generation agent, PSC-833 is a non-immunosuppressive analog of cyclosporin A.[7][8] It is a more potent P-gp inhibitor than verapamil with fewer side effects.[7]
-
Tariquidar (XR9576): A third-generation P-gp inhibitor, tariquidar is a potent and specific inhibitor with high affinity for P-gp.[2] It is considered significantly more potent than first and second-generation modulators.[9]
Quantitative Comparison of MDR Reversal Efficacy
The following tables summarize the available quantitative data for this compound and other prominent MDR reversal agents. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with this in consideration.
Table 1: this compound MDR Reversal and Cytotoxic Activity
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect on Chemosensitivity | Effect on MDR1/P-gp Expression | Citation |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | Adriamycin | 3 µM | ~50% decrease in GI50 | ~56% suppression of MDR1 mRNA | [2][3] |
| P388 leukemia (cisplatin-resistant) | - | - | IC50 = 143 nM (cytotoxicity) | - | [10] |
| P388 leukemia (doxorubicin-resistant) | - | - | IC50 = 557 nM (cytotoxicity) | - | [10] |
| P388 leukemia (vincristine-resistant) | - | - | IC50 = 265 nM (cytotoxicity) | - | [10] |
Table 2: Comparative Efficacy of P-gp Inhibitors
| MDR Reversal Agent | Cell Line | Metric | Value | Citation |
| Tariquidar (XR9576) | - | P-gp binding affinity (Kd) | 5.1 nM | [2] |
| - | ATPase activity inhibition (IC50) | 43 ± 9 nM | [2] | |
| PSC-833 (Valspodar) | 8226/Dox6 (P-gp expressing) | Decrease in Doxorubicin IC50 (ex-vivo) | From 5.9 to 1.3 µg/ml | [11] |
| K562/ADM (Adriamycin-resistant) | Potency vs. Verapamil | 3-10 fold greater | [7] | |
| CHO (colchicine-resistant) | Potency vs. Cyclosporin A | 20-fold greater | [8] | |
| Verapamil | LoVo-R (human colon carcinoma) | Doxorubicin cytotoxicity potentiation | 41.3 ± 5.0 fold | [12] |
| HCT15/CL02 | Rhodamine accumulation rate vs. control | 440% | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound in MDR Reversal
Caption: Mechanism of this compound in reversing multidrug resistance.
Experimental Workflow for Assessing MDR Reversal
Caption: General workflow for evaluating MDR reversal agents.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cell viability and the IC50 (or GI50) values of chemotherapeutic agents in the presence or absence of an MDR reversal agent.
Materials:
-
MDR and parental cancer cell lines
-
96-well plates
-
Complete culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MDR reversal agent (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Pre-treat the cells with various concentrations of the MDR reversal agent (e.g., 3 µM this compound) for a specified period (e.g., 48 hours).[4]
-
Add serial dilutions of the chemotherapeutic agent to the wells.
-
Incubate for a further 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing solution for insoluble formazan, remove the medium and add 100-150 µL of the solution to each well.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50/GI50 values.
Drug Accumulation/Efflux Assay (Rhodamine 123 Assay)
This assay measures the function of P-gp by quantifying the intracellular accumulation or efflux of a fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
MDR and parental cancer cell lines
-
Rhodamine 123
-
MDR reversal agent (e.g., Verapamil as a positive control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Pre-incubate the cells with the MDR reversal agent at a specific concentration for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to the cell suspension and incubate for another 30-60 minutes at 37°C.
-
To measure efflux, after the loading period, wash the cells and resuspend them in fresh, pre-warmed medium (with or without the reversal agent) and incubate for a further 1-2 hours.
-
Wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize using a fluorescence microscope. An increase in fluorescence in treated cells compared to untreated MDR cells indicates inhibition of P-gp efflux.
P-glycoprotein Expression Analysis (Western Blot)
This method is used to quantify the amount of P-gp in cell lysates.
Materials:
-
MDR and parental cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for P-gp
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the MDR reversal agent (e.g., this compound) for a specified duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. The intensity of the bands corresponding to P-gp can be quantified and normalized to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising and distinct strategy for overcoming MDR in cancer. By targeting the transcriptional regulation of the MDR1 gene, it addresses the root cause of P-gp overexpression. This contrasts with the direct inhibitory action of traditional P-gp modulators like verapamil, PSC-833, and tariquidar. While direct quantitative comparisons of reversal potency are not yet extensively published, the available data indicates that this compound can significantly re-sensitize resistant cancer cells to conventional chemotherapy. Its dual functionality as both a cytotoxic agent and an MDR reversal agent further enhances its therapeutic potential. Future head-to-head studies employing standardized experimental protocols will be crucial for definitively positioning this compound within the landscape of MDR reversal agents and for guiding its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on reversal efficacy of SDZ PSC 833, cyclosporin A and verapamil on multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of typical multidrug resistance by cyclosporin and its non-immunosuppressive analogue SDZ PSC 833 in Chinese hamster ovary cells expressing the mdr1 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Phase I Study of Intravenous PSC‐833 and Doxorubicin: Reversal of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of multidrug resistance by novel verapamil analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Assessing the Specificity of HMN-176 for PLK1 Spatial Distribution: A Comparative Guide
Introduction
Polo-like kinase 1 (PLK1) is a highly conserved serine/threonine kinase that serves as a master regulator of the cell cycle, with pivotal roles in mitosis and meiosis.[1][2][3] The proper execution of cell division is critically dependent on the precise spatial and temporal localization of PLK1 to various subcellular structures, including centrosomes, kinetochores, and the central spindle.[4] Consequently, small-molecule compounds that perturb PLK1 function are invaluable tools for research and potential therapeutic agents.
This guide provides an objective comparison of HMN-176, a compound known to affect PLK1's spatial distribution, with conventional ATP-competitive PLK1 inhibitors. We will assess their mechanisms, specificity, and utility for studying the spatial dynamics of PLK1, supported by experimental data and protocols.
Comparative Data Analysis of PLK1-Targeting Agents
The primary distinction between this compound and other common PLK1 inhibitors lies in their mechanism of action. While agents like BI 2536 and Volasertib directly inhibit the catalytic activity of PLK1, this compound appears to function differently, by interfering with the normal subcellular localization of the kinase without directly inhibiting its enzymatic function.[5][6]
| Feature | This compound | BI 2536 | Volasertib (BI 6727) |
| Mechanism of Action | Alters spatial distribution of PLK1; not a direct kinase inhibitor.[5][6] Also targets transcription factor NF-Y.[5][7] | ATP-competitive inhibitor of the PLK1 kinase domain.[8][9] | ATP-competitive inhibitor of the PLK1 kinase domain.[8][10] |
| Direct Target | Not fully elucidated; interferes with centrosome-mediated microtubule assembly.[11][12] | PLK1 Kinase Domain.[9] | PLK1 Kinase Domain; also PLK2/3 to a lesser extent.[10] |
| Reported IC50 (PLK1) | Not applicable (does not inhibit kinase activity).[5] Mean cytotoxic IC50 is ~118 nM.[13] | ~0.83 nM[9] | ~0.87 nM |
| Key Mitotic Phenotype | G2/M arrest; formation of short and/or multipolar spindles.[11][13] | Prometaphase arrest with characteristic monopolar spindles ("polo arrest").[8][14] | "Polo arrest" similar to BI 2536, with abnormal mitotic spindles.[10] |
| Effect on PLK1 Localization | Interferes with PLK1 distribution at centrosomes and cytoskeletal structures.[6] | Blocks recruitment of PLK1-dependent proteins to centrosomes.[9] | Induces characteristic "polo arrest" morphology, indicative of disrupted PLK1 localization and function.[10] |
| Known Off-Targets | Transcription Factor NF-Y.[5][7] | Bromodomain 4 (BRD4).[9] | PIP4K2A, ZADH2, and ~200 other potential off-targets identified via thermal proteome profiling.[15] |
Experimental Protocols
Protocol: Immunofluorescence Staining for PLK1 Subcellular Localization
This protocol provides a detailed methodology for visualizing the effects of small-molecule inhibitors on the spatial distribution of PLK1 in cultured cells.
1. Cell Culture and Treatment: a. Seed adherent cells (e.g., HeLa, U2OS) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.[16] b. Culture cells overnight in appropriate growth medium at 37°C and 5% CO2. c. Treat cells with the desired concentration of this compound, BI 2536, Volasertib, or a vehicle control (e.g., DMSO) for a duration determined by the specific experimental goals (e.g., 16-24 hours to enrich for mitotic cells).
2. Fixation and Permeabilization: a. Aspirate the culture medium and wash the cells three times with 1X Phosphate-Buffered Saline (PBS).[16] b. Fix the cells by adding 4% formaldehyde in PBS and incubating for 10-15 minutes at room temperature.[17][18] c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.2% Triton X-100 in PBS for 15-20 minutes at room temperature to allow antibodies to access intracellular proteins.[17][18] e. Wash the cells three times with PBS.
3. Blocking and Immunostaining: a. Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin or 5% Normal Goat Serum in PBS) for 45-60 minutes.[18] b. Dilute the primary antibody against PLK1 in the blocking solution according to the manufacturer's recommended concentration. c. Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[18] d. Wash the cells four times with PBS to remove unbound primary antibody.[18] e. Dilute a fluorophore-conjugated secondary antibody (with high contrast to the subsequent DNA stain) in the blocking solution. f. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[18]
4. Counterstaining and Mounting: a. Wash the cells four times with PBS, ensuring protection from light. b. To visualize the nuclei and chromosome morphology, counterstain with DAPI (1 µg/mL) or Hoechst stain in PBS for 5-10 minutes.[18] c. Perform a final series of four washes with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.
5. Imaging and Analysis: a. Visualize the samples using a confocal or widefield fluorescence microscope. b. Capture images using appropriate filter sets for the chosen fluorophores. c. Analyze the spatial distribution of the PLK1 signal, focusing on its localization at key mitotic structures like centrosomes and kinetochores. Quantify fluorescence intensity at these locations relative to the cytoplasm to compare the effects of the different inhibitors.
Visualizations of Pathways and Workflows
To better understand the experimental logic and the biological context of PLK1, the following diagrams have been generated.
Caption: Experimental workflow for assessing inhibitor specificity.
Caption: PLK1 activation and key mitotic localizations.
Conclusion and Objective Comparison
The assessment of this compound's specificity for PLK1 spatial distribution reveals a mode of action distinct from conventional ATP-competitive inhibitors.
-
This compound as a Tool for Studying PLK1 Mislocalization: this compound is not a specific inhibitor of PLK1's kinase activity.[5] Instead, it induces a phenotype characterized by the disruption of PLK1's normal spatial pattern, particularly affecting centrosome-mediated microtubule assembly.[6][11][12] This makes this compound a valuable chemical tool for investigating the functional consequences of PLK1 mislocalization. However, its known off-target effects on the transcription factor NF-Y mean that observed cellular changes cannot be solely attributed to the alteration of PLK1 distribution without further validation.[5][7]
-
ATP-Competitive Inhibitors for Studying Kinase Function: In contrast, BI 2536 and Volasertib are highly potent inhibitors of PLK1's catalytic domain.[8][9][10] They are the preferred tools for studying the direct downstream consequences of blocking PLK1's phosphorylation activity. The resulting "polo arrest" phenotype is a direct outcome of inhibiting the kinase.[8] However, the specificity of these inhibitors is not absolute. Volasertib has numerous identified off-targets, and BI 2536 can inhibit BRD4, which could confound results in studies related to transcription.[9][15]
-
To study the consequences of inhibiting PLK1's catalytic function , ATP-competitive inhibitors like BI 2536 are more specific for the target enzyme.
-
To study the consequences of disrupting PLK1's subcellular localization and its role in organizing mitotic structures, this compound provides a unique, albeit less direct, mechanism.
For researchers focusing on PLK1's spatial dynamics, this compound is a relevant compound. However, due to its distinct mechanism and other known targets, it should not be described as a "specific PLK1 inhibitor" but rather as an agent that specifically perturbs PLK1's spatial organization. Further research, including direct, quantitative side-by-side comparisons with other inhibitors, is necessary to fully delineate its specificity and mode of action.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. epigentek.com [epigentek.com]
- 18. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Validating HMN-176's Anti-Centrosome Activity: A Comparative Guide to Reagents and Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reagents, controls, and experimental protocols necessary to validate the anti-centrosome activity of HMN-176, a potent anti-proliferative agent. By offering objective comparisons with alternative compounds and detailing robust methodologies, this document aims to equip researchers with the tools to rigorously assess the efficacy and mechanism of action of this compound and similar molecules.
Understanding this compound: A First-in-Class Anti-Centrosome Agent
This compound is the active metabolite of the oral prodrug HMN-214. It has been identified as a "first-in-class" anti-centrosome drug that inhibits cell proliferation by disrupting the normal function of the centrosome during mitosis.[1][2] Its primary mechanism of action is the inhibition of centrosome-dependent microtubule nucleation, which leads to the formation of short or multipolar spindles and ultimately, mitotic arrest.[1][2] Notably, this compound does not directly interfere with tubulin polymerization itself.[1] Evidence also suggests that this compound interferes with the subcellular localization of Polo-like kinase 1 (PLK1), a key regulator of mitosis, without directly inhibiting its kinase activity.
Reagents for Validation: A Comparative Overview
The selection of appropriate reagents is critical for the accurate assessment of this compound's anti-centrosome activity. This section compares this compound with other compounds that modulate microtubule dynamics and centrosome function.
| Reagent | Target/Mechanism of Action | Reported IC50 | Key Features |
| This compound | Inhibits centrosome-dependent microtubule nucleation; alters PLK1 localization. | Mean cytotoxic IC50 of 118 nM across various cancer cell lines.[3] | Specific anti-centrosome activity without direct inhibition of tubulin polymerization. |
| Nocodazole | Depolymerizes microtubules by binding to β-tubulin. | Effective concentrations for microtubule depolymerization are typically in the µM range (e.g., 10-25 µM).[4][5] | A well-established positive control for disrupting microtubule-dependent processes. |
| BI-2536 | ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), PLK2, and PLK3. | PLK1: 0.83 nM, PLK2: 3.5 nM, PLK3: 9.0 nM.[6] | Potent PLK inhibitor that induces mitotic arrest with monopolar spindles. |
| BI-6727 (Volasertib) | ATP-competitive inhibitor of PLK1, PLK2, and PLK3. | PLK1: 0.87 nM, PLK2: 5 nM, PLK3: 56 nM.[6] | Another potent PLK inhibitor with similar effects to BI-2536, also in clinical development. |
| CCCI-01 | Inhibitor of centrosome clustering in cancer cells with supernumerary centrosomes. | Activity observed in the µM range. | Specific inhibitor of a cancer-specific vulnerability, leading to multipolar spindles. |
| DMSO (Dimethyl Sulfoxide) | Vehicle control. | N/A | Should be used at low, non-toxic concentrations (typically <0.5%) as a negative control.[7][8][9] |
Essential Controls for Robust Validation
The inclusion of appropriate positive and negative controls is fundamental to interpreting experimental results accurately.
-
Positive Controls: These reagents are expected to produce a known effect on the centrosome or microtubule cytoskeleton, thereby validating the experimental setup.
-
Nocodazole: A classic microtubule-depolymerizing agent that will disrupt spindle formation, providing a strong positive control for assays assessing microtubule integrity and mitotic arrest.[5]
-
PLK1 Inhibitors (e.g., BI-2536, BI-6727): These compounds induce a distinct mitotic arrest phenotype with monopolar spindles, serving as a valuable positive control for assays focused on PLK1-related centrosome functions.
-
-
Negative Control: This control should not elicit any specific anti-centrosome or anti-mitotic effects, establishing a baseline for comparison.
-
DMSO (Dimethyl Sulfoxide): As this compound and many other small molecule inhibitors are dissolved in DMSO, it is the most appropriate negative control.[1][10] It is crucial to maintain the same final concentration of DMSO across all experimental conditions to avoid solvent-induced artifacts.[7][8][9]
-
Experimental Protocols for Validating Anti-Centrosome Activity
This section provides detailed methodologies for key experiments to assess the anti-centrosome activity of this compound.
Immunofluorescence Staining of Microtubules and Centrosomes
This protocol allows for the direct visualization of this compound's effects on spindle morphology and centrosome integrity.
Materials:
-
Cell culture medium
-
This compound and control compounds
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies:
-
Mouse anti-α-tubulin or anti-β-tubulin antibody
-
Rabbit anti-γ-tubulin or anti-pericentrin antibody
-
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse IgG, Alexa Fluor 594 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound, positive controls (e.g., Nocodazole), and a negative control (DMSO) at desired concentrations and for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde at room temperature for 15 minutes.
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with a mixture of primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate the cells with a mixture of fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Western Blotting for Centrosomal Proteins
This technique is used to quantify the levels of key centrosomal proteins to determine if this compound treatment affects their expression or stability.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-γ-tubulin or anti-pericentrin antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and controls as described for immunofluorescence.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Prepare protein samples by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Microtubule Regrowth Assay
This assay directly assesses the ability of centrosomes to nucleate new microtubules after depolymerization, providing functional evidence of this compound's inhibitory effect.
Materials:
-
Same as for immunofluorescence staining, with the addition of Nocodazole.
Procedure:
-
Treat cells with this compound or DMSO for the desired duration.
-
Depolymerize the microtubules by treating all cells (including controls) with a high concentration of Nocodazole (e.g., 10 µM) for 1-2 hours at 37°C.[4]
-
Wash the cells three times with pre-warmed, drug-free medium to remove the Nocodazole.
-
Allow microtubules to regrow by incubating the cells in drug-free medium for various time points (e.g., 1, 5, 15 minutes).
-
At each time point, fix and stain the cells for α-tubulin and a centrosome marker (e.g., γ-tubulin) as described in the immunofluorescence protocol.
-
Quantify the number and length of microtubule asters emanating from the centrosomes at each time point. A reduction in aster formation in this compound-treated cells compared to the DMSO control indicates inhibition of centrosome-dependent microtubule nucleation.
Visualizing the Cellular Context: Signaling Pathways and Workflows
Understanding the signaling pathways affected by this compound is crucial for a complete mechanistic picture. The following diagrams, generated using Graphviz, illustrate the PLK1 signaling pathway and a typical experimental workflow.
Caption: PLK1 Signaling Pathway in Mitotic Entry.
Caption: Immunofluorescence Experimental Workflow.
References
- 1. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Centrosome-intrinsic mechanisms modulate centrosome integrity during fever - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. BI-2536 and BI-6727, dual Polo-like kinase/bromodomain inhibitors, effectively reactivate latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Literature review comparing HMN-176 to next-generation PLK inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HMN-176 with the next-generation Polo-like kinase (PLK) inhibitors Volasertib, Onvansertib, and Rigosertib. This document summarizes key experimental data, details relevant experimental protocols, and visualizes molecular mechanisms and workflows to offer an objective resource for the scientific community.
Executive Summary
Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, making it an attractive target for anticancer therapies. While this compound, the active metabolite of HMN-214, was initially investigated in the context of PLK1, its mechanism of action is now understood to be indirect, primarily affecting the subcellular localization of PLK1. In contrast, a new wave of direct PLK inhibitors, including Volasertib, Onvansertib, and Rigosertib, have been developed with distinct modes of action. This guide delves into a comparative analysis of these compounds, focusing on their mechanisms, potency, and preclinical efficacy.
Mechanism of Action
The fundamental difference between this compound and the next-generation inhibitors lies in their interaction with PLK1.
-
This compound: This compound does not directly inhibit the catalytic activity of PLK1. Instead, it interferes with the proper subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeletal structure. This disruption of PLK1 localization leads to mitotic arrest and subsequent apoptosis.
-
Volasertib (BI 6727): A potent, ATP-competitive inhibitor of PLK1. It binds to the ATP-binding pocket of the PLK1 kinase domain, thereby blocking its catalytic activity. It also shows some activity against PLK2 and PLK3 at higher concentrations.[1]
-
Onvansertib (NMS-P937): A highly selective, orally available, ATP-competitive inhibitor of PLK1.[2] Its high selectivity for PLK1 over other PLK isoforms is a key differentiating feature.
-
Rigosertib (ON 01910.Na): A multi-kinase inhibitor that affects the PI3K/Akt pathway and also acts as a non-ATP-competitive inhibitor of PLK1.[3] Its proposed allosteric mechanism of PLK1 inhibition distinguishes it from the ATP-competitive inhibitors.
The following diagram illustrates the distinct mechanisms of these inhibitors in relation to PLK1.
Caption: Mechanisms of PLK1 inhibition.
Potency and Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and the next-generation PLK inhibitors across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Volasertib IC50 (nM) | Onvansertib IC50 (nM) | Rigosertib IC50 (nM) |
| A549 | Non-Small Cell Lung | 118 (mean)[4] | 18.05[5] | ~100[6] | <100[7] |
| PC-9 | Non-Small Cell Lung | - | - | <100[6] | - |
| HeLa | Cervical | 112[8] | 20[9] | - | - |
| Caski | Cervical | - | 2020[9] | - | - |
| MOLM-14 | Acute Myeloid Leukemia | - | 4.6[10] | - | - |
| HL-60 | Acute Myeloid Leukemia | - | 5.8[10] | - | - |
| MV4;11 | Acute Myeloid Leukemia | - | 4.6[10] | - | - |
| K562 | Chronic Myeloid Leukemia | - | 14.1[10] | - | - |
| HEL | Erythroleukemia | - | 17.7[10] | - | - |
| A2780 | Ovarian | - | - | 42[2] | - |
| MCF-7 | Breast | 118 (mean)[4] | - | - | <1000[7] |
| MDA-MB-231 | Breast | - | - | - | <1000[7] |
| RPMI 8226 | Multiple Myeloma | - | - | - | >1000[7] |
| U87-MG | Glioblastoma | - | - | - | >1000[7] |
| HCT116 | Colorectal | - | - | <100[11] | - |
| P388/VCR | Leukemia (Vincristine-resistant) | 265[8] | - | - | - |
| P388/CDDP | Leukemia (Cisplatin-resistant) | 143[8] | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics. This table provides a comparative overview based on available literature.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key assays cited in the comparative analysis of these PLK inhibitors.
PLK1 Kinase Assay (Radiometric)
This protocol is a standard method for determining the direct inhibitory effect of compounds on PLK1 catalytic activity.
-
Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Triton X-100.
-
Enzyme and Inhibitor Incubation: Add recombinant human PLK1 enzyme to the reaction mixture with varying concentrations of the test inhibitor (e.g., Volasertib, Onvansertib). Incubate at room temperature for 15-30 minutes.
-
Substrate Addition: Add a suitable substrate (e.g., casein or a specific peptide substrate like PLKtide) and [γ-³²P]ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Quantification: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for HMN-176
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of HMN-176, a potent anticancer agent. Adherence to these guidelines is critical to protect laboratory personnel and the environment from potential harm.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or aerosols by working in a well-ventilated area, preferably within a chemical fume hood[1].
Handling:
-
Avoid contact with skin and eyes[1]. In case of contact, rinse the affected area thoroughly with large amounts of water and seek medical attention[1].
-
Do not eat, drink, or smoke when handling this compound[1].
-
Wash hands thoroughly after handling the compound[1].
This compound Safety Data Summary
The following table summarizes key safety and handling information for this compound, derived from its Safety Data Sheet[1].
| Category | Information | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to prevent its release into the environment and to ensure it is handled by a licensed waste disposal facility[1].
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste.
-
Collect any spillage and place it in the designated hazardous waste container[1].
Step 2: Waste Container Labeling
-
Use a dedicated, properly sealed, and clearly labeled waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
The date of accumulation.
-
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials[1].
-
Follow the same storage temperature guidelines as for the pure compound if applicable.
Step 4: Arrange for Professional Disposal
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the this compound Safety Data Sheet.
Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound.
-
Use an appropriate solvent (e.g., as indicated by solubility data: DMF or DMSO[2]) to rinse the labware, and collect the rinsate as hazardous waste.
-
Follow with a standard laboratory cleaning procedure.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for HMN-176
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, logistical, and operational information for the handling and disposal of HMN-176, a potent anticancer agent. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Essential Safety Information
This compound is a stilbene derivative and an active metabolite of the prodrug HMN-214.[1][2] It is a cytotoxic agent that has demonstrated potent activity against a variety of human tumor cell lines.[1][3] The primary mechanism of action involves the disruption of mitosis by interfering with the function of Polo-like kinase 1 (PLK1), leading to cell cycle arrest at the G2/M phase.[1][2][3]
Hazard Identification and Classification
The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[4] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |
Signal Word: Warning
Hazard Pictograms:
![]()
![]()
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of handling. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations generating dust or aerosols. | Minimizes inhalation of the compound. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] |
| In Case of Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[4] |
| In Case of Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[4] |
| If Inhaled | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[4] |
Logistical and Operational Plan
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[4] |
| In Solvent | -80°C | Keep container tightly sealed.[4] |
This compound is stable under recommended storage conditions.[4] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]
Solubility
The following table provides solubility information for this compound.
| Solvent | Solubility |
| DMF | 10 mg/mL[1] |
| DMSO | 10 mg/mL[1] |
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[4] It is crucial to avoid release to the environment.[4] Collect any spillage.[4] All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered hazardous waste and disposed of according to institutional and local regulations for chemical waste.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by interfering with the spatial distribution of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[2][3] This disruption leads to defects in spindle pole formation, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][5] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by down-regulating the expression of the MDR1 gene.
The diagram below illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action of this compound via PLK1 interference.
Experimental Protocols
The following are detailed methodologies for key experiments that can be utilized to study the effects of this compound.
Cell Growth Inhibition Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Methodology:
-
Seed cells to be tested into a 96-well microplate at a density of 3 x 10³ to 1 x 10⁴ cells/well.
-
The following day, add various concentrations of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator (5% CO₂, 95% air).
-
Measure the inhibition of growth using an MTT assay.
-
Calculate the concentration required to produce 50% inhibition of growth (IC50) using appropriate software.[5]
Western Blot Analysis for MDR1 Expression
This protocol is for determining the effect of this compound on the expression of the multidrug resistance protein (MDR1).
Methodology:
-
Culture cells and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDR1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Luciferase Reporter Gene Assay for MDR1 Promoter Activity
This assay is used to investigate whether this compound affects the transcriptional activity of the MDR1 gene promoter.
Methodology:
-
Co-transfect cells with a luciferase reporter plasmid containing the MDR1 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, treat the cells with this compound.
-
After the desired treatment time, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on MDR1 promoter activity.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
This assay can determine if this compound inhibits the binding of the transcription factor NF-Y to the MDR1 promoter.
Methodology:
-
Prepare nuclear extracts from cells treated with or without this compound.
-
Synthesize and label a DNA probe corresponding to the NF-Y binding site in the MDR1 promoter (e.g., with biotin or a radioactive isotope).
-
Incubate the labeled probe with the nuclear extracts in a binding reaction buffer.
-
For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to NF-Y.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Transfer the separated complexes to a membrane and detect the labeled probe.
Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Methodology:
-
Prepare a base layer of 0.5-0.7% agar in a 6-well plate.
-
After the base layer solidifies, add a top layer of 0.3-0.4% agar containing a single-cell suspension of the cancer cells and the desired concentration of this compound.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.
-
Feed the cells weekly by adding fresh medium containing this compound on top of the agar.
-
Stain the colonies with a solution such as crystal violet and count them using a microscope.
cDNA Microarray Analysis
This high-throughput method can be used to analyze global changes in gene expression in response to this compound treatment.
Methodology:
-
Treat cancer cells with this compound for a specified duration.
-
Isolate high-quality total RNA from treated and untreated (control) cells.
-
Synthesize fluorescently labeled cDNA from the RNA samples (e.g., Cy3 for control and Cy5 for treated).
-
Hybridize the labeled cDNA to a microarray chip containing thousands of gene probes.
-
Wash the microarray to remove non-specifically bound cDNA.
-
Scan the microarray to detect the fluorescence intensity for each probe.
-
Analyze the data to identify genes that are differentially expressed in response to this compound treatment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
